molecular formula C8H7N2O4- B119378 4-(Methylamino)-3-nitrobenzoic acid CAS No. 41263-74-5

4-(Methylamino)-3-nitrobenzoic acid

Cat. No.: B119378
CAS No.: 41263-74-5
M. Wt: 196.16 g/mol
InChI Key: KSMLIIWEQBYUKA-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7N2O4- and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMLIIWEQBYUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300675
Record name 4-(methylamino)-3-nitrobenzoic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41263-74-5
Record name 4-(Methylamino)-3-nitrobenzoic acid
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Record name 4-(Methylamino)-3-nitrobenzoic acid
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Record name 4-(Methylamino)-3-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-(Methylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-3-nitrobenzoic acid is a key organic intermediate with the chemical formula C₈H₈N₂O₄.[1][2][3][4][5][6] It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules.[4][7][8][9] This technical guide provides a comprehensive overview of its core physical properties, supported by experimental methodologies and a logical workflow for its synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are fundamental for its application in chemical synthesis and drug design.

PropertyValueReferences
CAS Number 41263-74-5[1][2][4][5][7][9][10]
Molecular Formula C₈H₈N₂O₄[1][2][3][4][5][6]
Molecular Weight 196.16 g/mol [1][2][3][5][6][7][11]
Appearance Yellow solid/powder/crystal[1][4][10][11][12][13][14]
Melting Point >300°C; 210-212°C; 230°C[1][8][11][12]
Boiling Point 393.7 ± 37.0 °C (Predicted)[1][12][15]
Density 1.472 ± 0.06 g/cm³ (Predicted)[1][12]
pKa 4.28 ± 0.10 (Predicted)[1][7][10]
Solubility Soluble in DMSO and Methanol; also reported to be soluble in water and ethanol.[1][8][10][11]

Note on Melting Point Discrepancy: The significant variation in the reported melting point may be attributed to differences in the crystalline form of the material or the presence of impurities. Further analysis using a standardized method is recommended for clarification.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical properties of this compound. Below are standardized protocols that can be applied.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the solid is completely liquefied.

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

  • Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Prediction (Computational Method)

The provided pKa value is a prediction based on computational models. These methods typically involve the following steps:

  • Molecular Modeling: The 3D structure of this compound is built and optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).

  • Solvation Model: A continuum solvation model (e.g., SMD or PCM) is applied to account for the effect of the solvent (water) on the molecule's electronic structure.

  • Thermodynamic Cycle: The Gibbs free energy change of the deprotonation reaction in solution is calculated using a thermodynamic cycle. This involves calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution.

  • pKa Calculation: The pKa is then calculated from the Gibbs free energy of the reaction using the appropriate thermodynamic equations.

Spectroscopic Characterization

While specific spectra are not provided, the following spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the number and chemical environment of the protons in the molecule, including the aromatic protons, the methyl group protons, and the amine proton. ¹³C NMR would show the number of unique carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow: Synthesis

A common and industrially relevant method for the synthesis of this compound starts from 4-chlorobenzoic acid.[4][7] The workflow involves two main steps: nitration followed by nucleophilic aromatic substitution.

Synthesis_Workflow Start 4-Chlorobenzoic Acid Nitration Nitration Start->Nitration H₂SO₄, HNO₃ Intermediate 4-Chloro-3-nitrobenzoic Acid Nitration->Intermediate Substitution Nucleophilic Aromatic Substitution Intermediate->Substitution Methylamine (aq) Product 4-(Methylamino)-3-nitrobenzoic Acid Substitution->Product Purification Purification (Precipitation & Recrystallization) Product->Purification Acidification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. The provided protocols and workflow serve as a practical reference for its synthesis and characterization.

References

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoic Acid (CAS 41263-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-3-nitrobenzoic acid is a key organic intermediate with significant applications in the pharmaceutical and chemical industries.[1][2] Its bifunctional nature, featuring a carboxylic acid group, a secondary amine, and a nitro group on an aromatic ring, makes it a versatile building block for the synthesis of a variety of complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is typically a yellow to orange crystalline powder.[1][3][4] The presence of both a polar carboxylic acid group and a nitro group, along with a methylamino group capable of hydrogen bonding, influences its solubility and reactivity.[1][5] It is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41263-74-5[1][7][8]
Molecular Formula C₈H₈N₂O₄[5][7][8]
Molecular Weight 196.16 g/mol [1][8][9][10]
Appearance Yellow to orange crystalline powder/solid[1][2][3][4]
Melting Point >300 °C[8][9]
Boiling Point (Predicted) 393.7 ± 37.0 °C[8][9]
Density (Predicted) 1.472 ± 0.06 g/cm³[8]
pKa (Predicted) 4.28 ± 0.10[1][11]
Solubility Soluble in DMSO, Methanol, Water, Ethanol[3][6]
InChI Key KSMLIIWEQBYUKA-UHFFFAOYSA-N[1][4][10]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypeKey Features and Predicted RangesReference(s)
¹H NMR Carboxylic Acid (O-H): Variable, often >10 ppmAromatic (Ar-H): 7.0 - 9.0 ppmMethylamino (N-H): Broad signalMethyl (CH₃): Singlet[2]
¹³C NMR Carbonyl (C=O): 160 - 185 ppmAromatic (Ar-C): 100 - 150 ppmMethyl (CH₃): Aliphatic region[2]
FTIR N-H Stretch: Around 3400 cm⁻¹O-H Stretch (Carboxylic Acid): Broad, 2500-3300 cm⁻¹C=O Stretch (Carboxylic Acid): Around 1700 cm⁻¹NO₂ Stretch (asymmetric): 1520-1560 cm⁻¹NO₂ Stretch (symmetric): 1345-1385 cm⁻¹[2]
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight (196.16).Key fragmentation patterns would involve the loss of COOH and NO₂ groups.[2]

Synthesis and Experimental Protocols

The most common and industrially applied synthesis of this compound starts from 4-chlorobenzoic acid.[1][2][7] This involves a two-step process: nitration followed by nucleophilic aromatic substitution. An alternative route begins with the nitration of 4-methylaminobenzoic acid.[3]

Synthesis from 4-Chlorobenzoic Acid

This is a widely used industrial method.[1][2][7]

Experimental Protocol:

  • In a reaction flask, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.[2][7]

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 15°C.[7]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.

Experimental Protocol:

  • Suspend 4-chloro-3-nitrobenzoic acid (1.49 mol) in a 25-30% aqueous solution of methylamine (B109427) (836 mL).[1]

  • Heat the mixture to reflux. A clear solution should be obtained.[1][4]

  • Maintain the reflux for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][12]

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to approximately 2-5 with an acid such as 2M aqueous sulfuric acid or acetic acid to precipitate the product.[1][4][12]

  • Isolate the orange/yellow solid by filtration.[1][4]

  • Wash the filter cake with water and then with ethanol.[1]

  • The crude product can be further purified by recrystallization from ethanol.[1]

  • Dry the purified this compound under vacuum at 60 °C.[1] A yield of 95-97% with a purity of >99% can be expected.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Nitration Nitration Reaction 4-Chlorobenzoic_Acid->Nitration Nitrating_Mixture Conc. H₂SO₄ + Conc. HNO₃ Nitrating_Mixture->Nitration 4-Chloro-3-nitrobenzoic_Acid 4-Chloro-3-nitrobenzoic Acid Nitration->4-Chloro-3-nitrobenzoic_Acid Amination Nucleophilic Aromatic Substitution 4-Chloro-3-nitrobenzoic_Acid->Amination Methylamine Aqueous Methylamine Methylamine->Amination Final_Product This compound Amination->Final_Product

Caption: Synthesis of this compound from 4-Chlorobenzoic Acid.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[13]

  • Antihypertensive Drugs: It is a key building block for angiotensin II receptor blockers like Candesartan and Irbesartan, which are used to treat high blood pressure and heart failure.[3][7]

  • Anticoagulants: It is a vital intermediate in the synthesis of Dabigatran (B194492), a direct thrombin inhibitor used to prevent blood clots.[1][13]

  • Anti-inflammatory Drugs: The compound is also utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[3][7]

  • Other Research Applications: It serves as a precursor for N-methyl-4-(methylamino)-3-nitrobenzamide, which is used to synthesize various pharmaceuticals, including triazole derivatives for diabetes and hypertension, and benzimidazole (B57391) analogs for immune disorders.[1][14] It is also used in material science for developing new materials.[13]

Logical Relationship in Dabigatran Synthesis

Dabigatran_Synthesis_Logic A 4-(Methylamino)- 3-nitrobenzoic acid B Acyl Chloride Formation (with Thionyl Chloride) A->B C 4-(Methylamino)- 3-nitrobenzoyl chloride B->C D Amidation & Further Steps C->D E Dabigatran D->E

Caption: Role of this compound in the synthesis of Dabigatran.

Safety and Handling

This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Table 3: Safety and Handling Precautions

AspectRecommendationReference(s)
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, impervious clothing, and suitable gloves. Use a full-face respirator if exposure limits are exceeded.[15][16][17]
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools.[15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, light, and strong acids.[3][8][15]
First Aid (Eyes) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]
First Aid (Skin) Wash off with soap and plenty of water. Consult a physician.[17]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[16][17]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[17]

Conclusion

This compound is a compound of significant interest in organic synthesis, particularly for the development of pharmaceuticals. Its well-established synthetic routes and versatile reactivity make it an indispensable intermediate. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, drawing from available scientific literature and chemical data to support researchers and drug development professionals in their work.

References

4-(Methylamino)-3-nitrobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It also details a common experimental protocol for its synthesis and presents a visual workflow of the synthetic process. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its key properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[2][3][4][5]
Molecular Weight 196.16 g/mol [2][3][4]
CAS Number 41263-74-5[3][4]
Appearance Light yellow to amber to dark green crystalline powder[4][6]
Purity >98.0% (HPLC)[4]
IUPAC Name This compound[2]
Solubility Soluble in DMSO, Methanol (B129727), Water, and Ethanol (B145695)[1][6]
Storage Temperature Room Temperature, sealed in dry, dark place[6]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,4-Dinitrobenzoic acid with methylamine (B109427).[3] The following protocol is a detailed description of this synthetic route.

Materials:

  • 3,4-Dinitrobenzoic acid (10 g, 47.2 mmol)

  • Ethanol (50 mL)

  • Triethylamine (B128534) (TEA, 13 mL)

  • Methylamine (2M solution in methanol, 35 mL, 70 mmol)

  • Water

  • Acetic acid (AcOH)

Procedure:

  • Dissolve 3,4-Dinitrobenzoic acid in ethanol in a suitable reaction vessel.

  • Add triethylamine and a 2M solution of methylamine in methanol to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction, concentrate the mixture to remove the solvents.

  • Add water to the resulting residue.

  • Filter the mixture and acidify the filtrate with acetic acid.

  • Collect the precipitated solid by filtration.

  • Dry the solid to obtain 4-methylamino-3-nitrobenzoic acid.

The reported yield for this reaction is approximately 81%.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents 3,4-Dinitrobenzoic acid Ethanol Triethylamine Methylamine (2M in Methanol) reaction Stir at Room Temperature for 24 hours reagents->reaction workup Concentration Addition of Water Filtration reaction->workup acidification Acidification with Acetic Acid workup->acidification product This compound (Precipitated Solid) acidification->product

Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Solubility of 4-(Methylamino)-3-nitrobenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 4-(Methylamino)-3-nitrobenzoic acid in dimethyl sulfoxide (B87167) (DMSO), tailored for researchers, scientists, and professionals in drug development. This document details quantitative solubility data, experimental protocols for solubility determination, and the synthetic pathway of the compound.

Physicochemical Properties and Solubility

This compound is a yellow solid organic compound.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] An understanding of its solubility is crucial for its application in synthetic chemistry and drug discovery processes.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined quantitatively. The available data is summarized in the table below.

SolventSolubilityMolar Concentration (mM)MethodReference
Dimethyl Sulfoxide (DMSO)55 mg/mL280.38Sonication is recommended[3]

Experimental Protocol for Solubility Determination

While the specific method for the quantitative data point above is noted as "Sonication is recommended," a general and robust protocol for determining the kinetic solubility of a compound in DMSO is outlined below. This method is widely applicable in drug discovery settings.[3][4]

Principle

This method involves preparing a concentrated stock solution of the compound in DMSO and then serially diluting it in an aqueous buffer to determine the concentration at which precipitation occurs. The solubility is typically assessed by visual inspection or instrumental methods such as nephelometry or UV-Vis spectroscopy.[4]

Materials and Equipment
  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

  • Vortex mixer

  • Sonicator

Procedure
  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Sonication may be used to aid dissolution.[3]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Observation and Measurement:

    • Visual Inspection: Examine each well for the presence of precipitate against a dark background.

    • Instrumental Analysis: Measure the absorbance or turbidity of each well using a plate reader. A significant increase in signal compared to the blank indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

Synthesis of this compound

This compound is primarily synthesized through a multi-step process. A common industrial method starts with 4-chlorobenzoic acid.[5][6] The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow nitration Nitration intermediate 4-Chloro-3-nitrobenzoic Acid nitration->intermediate amination Amination with Methylamine intermediate->amination CH₃NH₂ product This compound amination->product

Caption: Synthesis workflow of this compound.

Detailed Synthesis Protocol
  • Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, yielding 3-nitro-4-chlorobenzoic acid.[5]

  • Amination: The resulting 3-nitro-4-chlorobenzoic acid undergoes a nucleophilic aromatic substitution reaction with an aqueous solution of methylamine. The reaction mixture is heated, and upon completion, the pH is adjusted with an acid to precipitate the final product, this compound.[5][6]

Applications in Drug Development

This compound is a valuable building block in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant dabigatran.[3][7] Its chemical structure allows for further modifications to produce complex molecules with therapeutic properties. The workflow for its utilization in the synthesis of a key intermediate for benzimidazole (B57391) derivatives is illustrated below.

Application_Workflow acyl_chlorination Acyl Chlorination intermediate 4-(Methylamino)-3-nitrobenzoyl chloride acyl_chlorination->intermediate amidation Amidation with Methylamine intermediate->amidation CH₃NH₂ product N-methyl-4-(methylamino)-3-nitrobenzamide amidation->product

Caption: Synthesis of a key intermediate for benzimidazole analogues.[2]

References

A Technical Guide to the Physicochemical Properties of 4-(Methylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(methylamino)-3-nitrobenzoic acid, with a specific focus on its melting point. The document details its chemical properties, outlines a standard experimental protocol for melting point determination, and visualizes key workflows relevant to its synthesis and analysis. This information is intended to support research and development activities in the pharmaceutical and chemical synthesis sectors.

Physicochemical Properties

This compound is a yellow crystalline solid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] It is notably used in the production of antihypertensive drugs like Candesartan and Irbesartan, as well as the anticoagulant Dabigatran.[1][3] A summary of its key physicochemical properties is presented below. There are conflicting reports in the literature regarding its melting point, which are detailed in the table.

PropertyValueSource(s)
CAS Number 41263-74-5[1][4]
Molecular Formula C₈H₈N₂O₄[4]
Molecular Weight 196.16 g/mol [3][5]
Appearance Yellow Solid / Crystalline Powder[1][2][6]
Melting Point 210-212 °C[1]
>300°C[7][8]
Boiling Point (Predicted) 393.7 ± 37.0 °C[7][8]
pKa (Predicted) 4.28 ± 0.10[5]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO)[1]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[9] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.[10][11] The following protocol describes the capillary method for determining the melting point of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]

  • Capillary tubes (sealed at one end)[12]

  • This compound sample

  • Mortar and pestle or spatula[12]

  • Thermometer

Procedure:

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry surface.

    • If necessary, finely crush the crystalline solid into a powder using a mortar and pestle or the flat side of a spatula.[12]

    • Dip the open end of a capillary tube into the powdered sample.[13]

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom of the tube.[13] The packed sample height should be approximately 1-2 cm.[12]

  • Apparatus Setup:

    • Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.[10]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or bath.[10]

  • Melting Point Measurement:

    • Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to find an approximate melting point.[11]

    • Accurate Determination: For an accurate measurement, begin heating the apparatus at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[10][13]

    • Observe the sample closely through the magnifying lens.[10]

    • Record the temperature (t₁) at which the first drop of liquid appears.[12]

    • Continue heating at the slow rate and record the temperature (t₂) at which the entire solid sample has completely melted into a clear liquid.[12]

  • Reporting:

    • The melting point is reported as the range from t₁ to t₂.[12]

    • For high accuracy, the determination should be repeated at least twice to ensure consistent values.[10]

Visualized Workflows

The following diagrams illustrate the synthesis pathway for this compound and the general workflow for its melting point determination.

G Synthesis of this compound A 4-Chloro-3-nitrobenzoic Acid C Nucleophilic Aromatic Substitution A->C Reactant B Methylamine (aq) B->C Reactant E Acidification (pH adjustment) C->E Intermediate Product D This compound E->D Final Product (Precipitation) G Workflow for Melting Point Determination A Sample Preparation (Crush & Pack Capillary Tube) B Insert into Apparatus A->B C Slow Heating (1-2 °C/min) B->C D Observe Sample C->D E Record T₁ (First liquid appears) D->E Onset F Record T₂ (Completely molten) D->F Completion G Report Melting Range (T₁ - T₂) E->G F->G

References

Identification and Chemical Properties of C8H8N2O4 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of C8H8N2O4

This technical guide provides a comprehensive overview of the isomers corresponding to the molecular formula C8H8N2O4. It is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical identity, properties, synthesis protocols, and biological significance.

The molecular formula C8H8N2O4 represents a variety of structural isomers, each with distinct chemical and physical properties. The differentiation between these isomers is critical, particularly in the context of drug development and biological activity, as even minor structural changes can lead to significant differences in pharmacological and toxicological profiles.[1][2][3]

Key isomers identified for C8H8N2O4 include derivatives of ethyldinitrobenzene, dinitroxylene, and other substituted aromatic compounds. A summary of their properties is presented below.

Data Presentation: Physicochemical Properties of C8H8N2O4 Isomers
IUPAC NameSynonymsCAS NumberMolecular Weight ( g/mol )PubChem CID
1-Ethyl-2,3-dinitrobenzeneEthyldinitrobenzene31344-57-7196.163015556[4]
1-Ethyl-2,4-dinitrobenzene2,4-Dinitro-1-ethylbenzene1204-29-1196.1670999[5][6]
1-Ethyl-3,5-dinitrobenzene--196.1618328478[7]
1,3-Dimethyl-2,4-dinitrobenzene2,4-Dinitro-m-xylene603-02-1196.16-[8]
1,3-Dimethyl-2,5-dinitrobenzene2,5-Dinitro-m-xylene74709-95-8196.1654300001[9]
1,3-Dimethyl-4,6-dinitrobenzene4,6-Dinitro-m-xylene616-72-8196.16-[10]
2-(4-Nitroanilino)acetic acidN-(4-Nitrophenyl)glycine619-91-0196.1612095[11][12]
4-(Methylamino)-3-nitrobenzoic acid-41263-74-5196.16-[13]
N-(4-Hydroxy-2-nitrophenyl)acetamide--196.16-[14]

Experimental Protocols: Synthesis of Key Isomers and Intermediates

Several isomers of C8H8N2O4 serve as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[13][15] The following sections detail established protocols for their preparation.

Synthesis of this compound

This compound is a valuable intermediate in organic and pharmaceutical synthesis.[13] An industrial production method involves the nitration of 4-chlorobenzoic acid followed by a nucleophilic substitution with methylamine.[13]

Protocol:

  • Nitration: Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid. A nitrating mixture of concentrated sulfuric acid and nitric acid is then used to perform the nitration reaction, yielding 3-nitro-4-chlorobenzoic acid. The reaction solution is subsequently poured into a large volume of ice water to precipitate the product.[13]

  • Amination: The synthesized 3-nitro-4-chlorobenzoic acid is dissolved in a 30% aqueous solution of methylamine. The mixture is heated under reflux until the reaction is complete.[13]

  • Precipitation and Isolation: After the reaction, the pH of the solution is adjusted with an acid to precipitate the final product, this compound. The solid is then collected by filtration.[13]

A generalized workflow for this synthesis is depicted below.

A Start: 4-Chlorobenzoic Acid B Step 1: Nitration Reagents: Conc. H₂SO₄, HNO₃ A->B C Intermediate: 3-Nitro-4-chlorobenzoic Acid B->C D Step 2: Amination Reagents: 30% Methylamine (aq), Heat C->D E Step 3: Acidification & Precipitation Reagent: Acid D->E F Final Product: this compound E->F

Synthesis workflow for this compound.
Synthesis of Methyl 3-amino-4-methylbenzoate (Related Intermediate)

While not an isomer of C8H8N2O4, this compound is closely related, and its synthesis illustrates common organic chemistry techniques relevant to this class of molecules. One route involves the esterification of 3-amino-4-methylbenzoic acid.[16][17]

Protocol:

  • Setup: Dissolve 3-amino-4-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (B129727) (approximately 25 mL per gram of acid) in a round-bottom flask.[17]

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the low temperature.[16][17]

  • Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[16][17]

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Carefully add the residue to ice water.[16]

  • Neutralization and Extraction: Neutralize the solution to a pH of approximately 7.5 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.[16]

  • Isolation: Combine the organic phases and dry them over magnesium sulfate. Evaporate the solvent to obtain the product, methyl 3-amino-4-methylbenzoate.[17]

Biological Significance and Signaling Pathways

The biological activity of C8H8N2O4 isomers is a subject of significant interest, particularly in toxicology and pharmacology. Isomerism plays a crucial role, as different isomers of the same compound can exhibit varied efficacy and safety profiles.[2][3] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[18][19]

Toxicological and Pharmacological Relevance

Compounds structurally related to C8H8N2O4 isomers, such as ethylbenzene, have been studied for their biological effects. Ethylbenzene, for example, has been classified as a possible human carcinogen, although the data does not strongly support a genotoxic mechanism of action. Chronic exposure to related alkylbenzenes can induce inflammatory and fibrotic signaling in liver cells.[20]

Furthermore, benzene (B151609) and its metabolites are known to induce hematotoxicity through mechanisms involving oxidative stress.[21] This process often involves the activation of stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which responds to cellular redox stress from reactive oxygen species (ROS).[21]

Conceptual Framework: Isomerism in Drug Action

The distinct biological effects of isomers can be attributed to the specific three-dimensional interactions between the molecule and its biological target, such as an enzyme or receptor. This concept is fundamental to drug design and development.

cluster_0 Isomers of C8H8N2O4 cluster_1 Biological System IsomerA Isomer A (e.g., Active Enantiomer) IsomerB Isomer B (e.g., Inactive/Toxic Enantiomer) Receptor Biological Target (Receptor/Enzyme) IsomerA->Receptor High-affinity binding (Specific Fit) IsomerB->Receptor Low-affinity or No binding ResponseA Therapeutic Effect (e.g., Target Inhibition) Receptor->ResponseA ResponseB No Effect or Adverse Effect Receptor->ResponseB

Differential biological activity of isomers.

This guide has provided a technical overview of the isomers of C8H8N2O4, highlighting their chemical properties, synthesis methods, and the critical role of isomerism in their biological activity. This information serves as a valuable resource for professionals engaged in chemical research and drug development.

References

In-Depth Structural Analysis of 4-(Methylamino)-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-(methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2][3][4] This document details the physicochemical properties, synthesis, and spectroscopic characterization of the molecule. While crystallographic data for the title compound is not publicly available, a comparative analysis with the structurally similar 4-ethylamino-3-nitrobenzoic acid is presented. Experimental protocols for its synthesis and characterization are also outlined. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structural features that underpin the utility of this versatile molecule.

Introduction

This compound (Figure 1) is a nitro-substituted benzoic acid derivative featuring a methylamino group.[3] Its chemical structure, possessing a carboxylic acid function, a secondary amine, and a nitro group on an aromatic ring, makes it a valuable building block in organic synthesis.[2] The interplay of these functional groups, with the electron-donating methylamino group and the electron-withdrawing nitro and carboxylic acid groups, governs its reactivity and physicochemical properties. This compound serves as a crucial intermediate in the production of a range of pharmaceuticals, including antihypertensive drugs like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[1][5] Furthermore, it finds application as an intermediate in the synthesis of dyes and polymers.[1]

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 41263-74-5[1]
Molecular Formula C₈H₈N₂O₄[6]
Molecular Weight 196.16 g/mol [6]
Appearance Yellow crystalline powder[1]
Melting Point 210-212 °C[1]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO)[1]
pKa (Predicted) 4.28 ± 0.10[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction.[2] A general experimental protocol is described below, followed by a workflow diagram.

Experimental Protocol: Synthesis of this compound

This protocol is based on the prevalent industrial method involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427).[2]

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution (e.g., 30-40%)[7]

  • Hydrochloric acid or acetic acid for pH adjustment[2][7]

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the reaction mixture to approximately 3-5 with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.[2]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound as a yellow crystalline solid.[7]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up and Purification 4-Chloro-3-nitrobenzoic_Acid 4-Chloro-3-nitrobenzoic Acid Reaction Reflux, 3-5h 4-Chloro-3-nitrobenzoic_Acid->Reaction Methylamine Aqueous Methylamine Methylamine->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture Acidification Acidification (pH 3-5) Product_Mixture->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

A generalized workflow for the synthesis of this compound.

Structural Analysis

Crystallographic Analysis

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the crystal structure of the closely related derivative, 4-ethylamino-3-nitrobenzoic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions.

The study of 4-ethylamino-3-nitrobenzoic acid revealed that it crystallizes in the triclinic space group P-1. A key feature of its molecular structure is an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring motif. In the crystal lattice, molecules are linked into centrosymmetric dimers by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further stacked, with short O···O contacts between the nitro groups of adjacent molecules contributing to the overall crystal packing.

A summary of the crystallographic data for 4-ethylamino-3-nitrobenzoic acid is presented in Table 2 for comparative purposes.

Parameter4-Ethylamino-3-nitrobenzoic acid
Crystal system Triclinic
Space group P-1
a (Å) 3.9354 (4)
b (Å) 8.4741 (9)
c (Å) 13.8106 (15)
α (°) 89.256 (5)
β (°) 84.730 (4)
γ (°) 82.304 (4)
Volume (ų) 454.49 (8)
Z 2
Spectroscopic Analysis

¹H NMR:

  • Aromatic Protons: Three protons on the aromatic ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The proton positioned between the nitro and carboxylic acid groups would likely be the most deshielded.

  • Methyl Protons: The protons of the methylamino group will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically δ 2.5-3.5 ppm).

  • Amine Proton: The N-H proton of the methylamino group will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be observed as a very broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm).

¹³C NMR:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm.

  • Aromatic Carbons: The six carbons of the benzene (B151609) ring will resonate in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the electron-withdrawing nitro and carboxylic acid groups will be shifted downfield, while the carbon attached to the electron-donating methylamino group will be shifted upfield.

  • Methyl Carbon: The carbon of the methyl group will appear in the aliphatic region (typically 20-30 ppm).

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The expected vibrational frequencies are summarized in Table 3.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
C=O stretch1760-1690
C-O stretch1320-1210
Nitro GroupAsymmetric N-O stretch1550-1475
Symmetric N-O stretch1360-1290
AmineN-H stretch3400-3250
N-H bend1650-1580
Aromatic RingC-H stretch3100-3000
C=C stretch1600-1450
AlkylC-H stretch3000-2850

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (196.16). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). Further fragmentation of the aromatic ring and the substituents would also be observed.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the direct interaction of this compound with specific signaling pathways. Its primary role in the literature is that of a synthetic intermediate for the development of bioactive molecules.[2][8] The diverse therapeutic applications of its derivatives, such as in treating hypertension and inflammation, suggest that the core structure of this compound can be modified to interact with various biological targets.[1]

For instance, the synthesis of novel benzimidazole (B57391) analogues, which have applications in immunological and hematological research, can utilize this compound as a precursor.[2] The general workflow for the utilization of this compound in drug discovery is depicted below.

Drug_Discovery_Workflow Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

A conceptual workflow for the role of this compound in drug discovery.

Conclusion

This compound is a synthetically valuable molecule with a rich chemical scaffold that lends itself to the generation of diverse molecular entities. While a complete crystallographic structural elucidation is yet to be reported, analysis of its spectroscopic data and comparison with closely related structures provide a solid foundation for understanding its chemical behavior. Its established role as a key intermediate in the synthesis of important pharmaceuticals underscores its significance in medicinal chemistry and drug development. Future studies focusing on the direct biological activities of this compound and its derivatives could open new avenues for therapeutic interventions.

References

The Synthesis of Candesartan: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Candesartan (B1668252), a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension and heart failure. Its synthesis involves a multi-step process with several key intermediates that are crucial for achieving high yield and purity of the final active pharmaceutical ingredient (API), Candesartan Cilexetil. This technical guide provides an in-depth overview of the core synthetic strategies, focusing on the pivotal intermediates, their formation, and the associated experimental protocols.

Core Synthetic Strategies and Key Intermediates

The industrial synthesis of Candesartan Cilexetil predominantly revolves around the construction of the characteristic benzimidazole (B57391) and biphenyl-tetrazole moieties, followed by the esterification to the cilexetil prodrug form. A central strategy involves the use of protecting groups, particularly the trityl (triphenylmethyl) group, to facilitate selective reactions and minimize side products.

The key intermediates in the most common synthetic routes are:

  • 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (Candesartan) : The active drug molecule.

  • Trityl Candesartan (2-Ethoxy-1-[[2'-(1-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-1H-benzimidazole-7-carboxylic acid) : A protected form of Candesartan where the tetrazole nitrogen is protected by a trityl group. This intermediate is crucial for preventing side reactions during subsequent esterification.[1]

  • Trityl Candesartan Cilexetil : The trityl-protected prodrug ester, which is the immediate precursor to the final API.

  • Methyl 2,3-diaminobenzoate : A key building block for the formation of the benzimidazole ring.

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile : The biphenyl (B1667301) component used to introduce the side chain onto the benzimidazole core.

Synthetic Pathway Overview

A generalized synthetic pathway for Candesartan Cilexetil is outlined below. This multi-step process involves the initial synthesis of the benzimidazole core, followed by N-alkylation with the biphenylmethyl moiety, formation of the tetrazole ring, protection of the tetrazole, esterification, and final deprotection.

Candesartan Synthesis Pathway A Methyl 2,3-diaminobenzoate B 2-Ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole A->B Cyclization C Trityl Candesartan Intermediate B->C N-alkylation D Trityl Candesartan C->D Tetrazole formation & Protection E Trityl Candesartan Cilexetil D->E Esterification F Candesartan Cilexetil E->F Deprotection

A simplified overview of a common synthetic route for Candesartan Cilexetil.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key transformations in the synthesis of Candesartan Cilexetil, along with tabulated quantitative data for yields and reaction conditions.

Synthesis of Trityl Candesartan

The preparation of Trityl Candesartan is a critical step that involves the protection of the tetrazole ring of Candesartan.

Experimental Protocol:

To a solution of Candesartan in a suitable solvent such as dichloromethane, triethylamine (B128534) is added at a controlled temperature of 10-15°C. Subsequently, triphenylchloromethane (trityl chloride) is added in batches, and the reaction mixture is stirred for 3-4 hours at 21-25°C. The reaction is monitored until completion. The product is then isolated by adjusting the pH, separating the organic layer, and crystallizing from a solvent like absolute ethanol.

ParameterValueReference
Starting Material CandesartanN/A
Reagents Triethylamine, Triphenylchloromethane, DichloromethaneN/A
Reaction Time 3-4 hoursN/A
Temperature 10-25°CN/A
Yield 88.2%[2]
Purity >97%N/A
Synthesis of Trityl Candesartan Cilexetil

This step involves the esterification of Trityl Candesartan to its cilexetil ester form.

Experimental Protocol:

Trityl candesartan is reacted with 1-chloroethyl cyclohexyl carbonate in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylacetamide (DMA). The reaction mixture is heated to approximately 60°C for several hours. After completion, the product is isolated.

ParameterValueReference
Starting Material Trityl CandesartanN/A
Reagents 1-chloroethyl cyclohexyl carbonate, Potassium carbonate, DMA[3]
Reaction Time 4 hours[3]
Temperature 60°C[3]
Yield 84.8% (example)[4]
Purity 94.64% (by HPLC, example)[4]
Deprotection to Candesartan Cilexetil

The final step is the removal of the trityl protecting group to yield the active pharmaceutical ingredient.

Experimental Protocol:

Trityl candesartan cilexetil is dissolved in a mixture of toluene (B28343) and methanol. The solution is heated to reflux for an extended period (e.g., 2-19 hours). The progress of the deprotection is monitored by a suitable analytical technique like HPLC. Upon completion, the product is isolated through concentration and crystallization.

ParameterValueReference
Starting Material Trityl Candesartan CilexetilN/A
Reagents/Solvents Toluene, Methanol[4][5]
Reaction Time 2-19 hours[4][5]
Temperature Reflux[4][5]
Yield 87-98%[5][6]
Purity >98.3%[5]

Mechanism of Action: Angiotensin II Receptor Blockade

Candesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a key component of the Renin-Angiotensin-Aldosterone System (RAAS) and a potent vasoconstrictor. By selectively inhibiting the binding of Angiotensin II to the AT1 receptor, Candesartan prevents downstream signaling cascades that lead to vasoconstriction, aldosterone (B195564) release, and sodium retention, ultimately resulting in a reduction in blood pressure.

Candesartan_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cellular Cellular Response Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin Renin ACE ACE G_protein G-protein activation AT1R->G_protein PLC PLC activation G_protein->PLC IP3_DAG IP3 & DAG increase PLC->IP3_DAG Ca2 Intracellular Ca2+ release IP3_DAG->Ca2 PKC PKC activation IP3_DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone Candesartan Candesartan Candesartan->AT1R Blocks

Signaling pathway of Angiotensin II and the inhibitory action of Candesartan.

This technical guide provides a foundational understanding of the key intermediates and synthetic strategies employed in the production of Candesartan Cilexetil. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing. Further optimization of these synthetic steps continues to be an active area of research to enhance efficiency, reduce costs, and improve the environmental footprint of Candesartan synthesis..

References

Bifunctional Molecules in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional molecules represent a paradigm shift in organic synthesis and drug discovery, moving beyond single-site interactions to orchestrate complex chemical transformations and biological events. By possessing two distinct functional moieties within a single molecular entity, these agents can simultaneously interact with two different reaction partners or biological targets. In synthesis, this translates to powerful catalytic systems that co-activate nucleophiles and electrophiles, leading to exceptional control over reactivity and stereoselectivity.[1][2][3][4] In drug development, this concept has given rise to revolutionary modalities like Proteolysis Targeting Chimeras (PROTACs), which hijack cellular machinery for targeted protein degradation.[5][6][7][8] This guide provides an in-depth exploration of the core principles, mechanisms, and applications of bifunctional molecules, offering detailed experimental insights and quantitative data for the modern researcher.

Core Concepts of Bifunctionality

A bifunctional molecule is broadly defined as a compound containing two distinct functional groups engineered to perform separate, often cooperative, functions.[5] These functions can be catalytic, binding, or a combination thereof. The two moieties are typically connected by a linker, the nature of which—its length, rigidity, and composition—is often critical to the molecule's overall efficacy.[5][6]

There are two primary classifications:

  • Homobifunctional Molecules: Possess two identical reactive groups, used for tasks like cross-linking identical proteins.

  • Heterobifunctional Molecules: Feature two different reactive groups, enabling the linkage of two distinct entities, such as an electrophile and a nucleophile in a catalytic cycle, or a target protein and an E3 ligase in a biological system.[5]

The power of this approach lies in its ability to emulate the efficiency of natural enzymes, which often utilize multiple active sites to precisely orient substrates and facilitate reactions.[1][4]

Bifunctional Molecules in Asymmetric Catalysis

In asymmetric synthesis, bifunctional catalysts have emerged as a frontier of research, enabling reactions with high enantioselectivity and efficiency.[9] These catalysts typically possess both a Lewis acidic site to activate an electrophile and a Lewis basic or Brønsted base site to activate a nucleophile.[1][4] This dual activation dramatically lowers the activation energy of the transition state and provides a highly organized chiral environment.

Thiourea-Based Catalysts

Chiral thiourea (B124793) derivatives are a prominent class of bifunctional organocatalysts. The thiourea moiety acts as a potent hydrogen-bond donor (a mild Lewis acid), activating electrophiles like nitroolefins or imines.[10][11][12] When appended with a basic group, such as a tertiary amine, the catalyst can simultaneously deprotonate a nucleophile (acting as a Brønsted base).[10][13]

Caption: Dual activation by a bifunctional thiourea catalyst.

This synergistic activation has been successfully applied to a wide range of enantioselective reactions, including Michael additions, aza-Henry reactions, and Mannich reactions.[10][13]

Quantitative Data on Bifunctional Catalysis

The efficacy of bifunctional catalysts is demonstrated by the high yields and enantioselectivities achieved. Below is a summary of representative results for the asymmetric Michael addition.

Catalyst TypeReactionNucleophileElectrophileYield (%)ee (%)Reference
Thiourea-Amine Michael AdditionDiethyl Malonateβ-Nitrostyrene9593[14]
Thiourea-Amine aza-HenryNitroalkaneN-Boc ImineHighHigh[10]
Amino(thio)urea aza-MichaelAmineα,β-Unsaturated KetoneHigh>90[15][16]
Thiourea-Amino Alcohol Petasis-typeAlkenylboronic AcidQuinolinium SaltHigh97[10][13]
BINOL-Phosphine Oxide Strecker ReactionTMS-CNImineHighHigh[4]

Bifunctional Molecules in Drug Development: PROTACs

Perhaps the most impactful recent application of bifunctionality is in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] These heterobifunctional molecules are designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5]

A PROTAC consists of three components:

  • A "warhead" ligand that binds to the target protein (Protein of Interest, POI).

  • An E3 ligase-recruiting ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[6]

  • A flexible linker that connects the two ligands.

By simultaneously binding to the POI and an E3 ubiquitin ligase, the PROTAC forms a ternary complex, bringing the ligase into close proximity with the target.[7] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[5]

Caption: General workflow of targeted protein degradation by a PROTAC.

This technology offers significant advantages over traditional inhibitors, as it can eliminate the entire target protein rather than just blocking an active site, and can do so catalytically.[7][8] This opens up possibilities for targeting proteins previously considered "undruggable".[7][17]

Experimental Protocols

General Protocol for Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst

This protocol is a representative example for the reaction between a 1,3-dicarbonyl compound and a nitroolefin, adapted from procedures found in the literature.[14][15]

Materials:

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst) (1-10 mol%)

  • 1,3-Dicarbonyl compound (1.2 equivalents)

  • Nitroolefin (1.0 equivalent)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral thiourea catalyst.

  • Dissolve the catalyst in the anhydrous solvent.

  • Add the 1,3-dicarbonyl compound to the solution and stir for 5 minutes at the specified reaction temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Add the nitroolefin to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Characterize the product using NMR spectroscopy and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or a chiral shift reagent in NMR.[18][19]

Caption: A typical experimental workflow for asymmetric organocatalysis.

Conclusion and Future Outlook

Bifunctional molecules have established themselves as indispensable tools in modern organic chemistry and chemical biology. In catalysis, they provide an elegant and powerful strategy for achieving high levels of stereocontrol by mimicking enzymatic principles.[1][4] In drug discovery, modalities like PROTACs are revolutionizing how we approach therapeutic intervention by expanding the druggable proteome.[7][8]

Future research will likely focus on the design of novel bifunctional catalysts with even greater activity and broader substrate scope. The development of multi-functional catalysts, capable of orchestrating more complex tandem or cascade reactions, is also a promising avenue.[20] In the therapeutic realm, the "bifunctional" concept is expanding beyond protein degradation to include other proximity-induced events, such as targeted phosphorylation, dephosphorylation, or glycosylation, opening new frontiers in pharmacology.[8][17] The continued synergy between synthetic innovation and biological application ensures that bifunctional molecules will remain a vibrant and impactful field of scientific inquiry.

References

A Technical Deep Dive into the Research History of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoic acid derivatives, a class of aromatic compounds characterized by a benzene (B151609) ring substituted with a carboxylic acid and one or more nitro groups, have a rich and evolving history in scientific research. Their versatile chemical nature, stemming from the electron-withdrawing properties of the nitro group and the reactivity of the carboxylic acid moiety, has positioned them as crucial building blocks and active pharmacophores in a multitude of scientific disciplines. From their early use as intermediates in the synthesis of dyes and industrial chemicals to their current applications in the development of sophisticated therapeutic agents and advanced materials, the journey of nitrobenzoic acid derivatives mirrors the progression of modern chemistry and pharmacology. This in-depth technical guide explores the core research history of these compounds, presenting key findings, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Physicochemical Properties of Nitrobenzoic Acid Isomers

The position of the nitro group on the benzoic acid ring significantly influences the physicochemical properties of the three main isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. These properties are fundamental to their reactivity and biological activity.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molar Mass ( g/mol ) 167.12167.12167.12
Melting Point (°C) 146–148139–141237–242
pKa (in water) ~2.16~3.47~3.41
Solubility in water ~6.8–7.8 g/L~0.24 g/100 mL (15 °C)<0.1 g/100 mL (26 °C)

Historical Perspective and Key Research Milestones

The exploration of nitrobenzoic acid and its derivatives began with foundational organic synthesis. Early research focused on the nitration of benzoic acid and the oxidation of nitrotoluenes to produce the various isomers.[1] These compounds initially served as vital intermediates in the burgeoning dye industry.

A significant turning point in the research trajectory was the discovery of the biological activities of compounds derived from nitrobenzoic acids. For instance, 4-aminobenzoic acid, synthesized from 4-nitrobenzoic acid, became a precursor to the local anesthetic procaine.[1] This marked the entry of nitrobenzoic acid derivatives into the pharmaceutical landscape.

Subsequent decades saw an expansion of their applications into agrochemicals, polymers, and materials science.[2] More recently, research has focused on the direct pharmacological effects of nitrobenzoic acid derivatives and their metal complexes, revealing their potential as antimicrobial and anticancer agents. Furthermore, specific derivatives have been identified as modulators of key cellular signaling pathways, opening new avenues for therapeutic intervention.

Key Research Areas and Applications

Antimicrobial Activity

Nitrobenzoic acid derivatives have demonstrated notable efficacy against a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of cellular processes due to their acidic nature and their ability to interact with microbial enzymes and membranes.

Quantitative Data on Antimicrobial Activity

Compound/DerivativeMicroorganismActivity (MIC/IC50)Reference
2-chloro-5-nitrobenzoic acid derivative (Compound 1)S. aureus, B. subtilis, E. coli, P. aeruginosaBroad inhibitory profile[3]
2-chloro-5-nitrobenzoic acid derivative (Compound 2)Methicillin-resistant Staphylococcus aureus (MRSA)Selective inhibition comparable to gentamicin[3]
4-nitro-benzamide derivatives (Compounds 3a and 3a1)Various bacteriaMost active among synthesized compounds[4]

Experimental Protocols

Synthesis of 2-Chloro-5-nitrobenzoic Acid Derivatives [3]

  • Compound 1 (methylethanolammonium salt): A solution of 2-chloro-5-nitrobenzoic acid (2Cl5NBH) in acetone (B3395972) is reacted with a solution of methylethanolamine (MMEA) in acetone. The resulting solution is stirred and allowed to evaporate slowly, yielding yellow crystals of the salt.

  • Compound 2 (potassium coordination polymer): Compound 1 is reacted with potassium iodide in an ethanol/water mixture. The solution is heated, refluxed, and then allowed to cool gradually, leading to the formation of colorless single crystals over time.

Synthesis of 4-nitro-Benzamide Derivatives [4]

Equimolar concentrations of 4-nitrobenzamide (B147303) and various aryl aldehydes are refluxed in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. The solvent is removed, and the residue is worked up with water and extracted with ethyl acetate (B1210297) to yield the Schiff base derivatives.

Anticancer Activity

The potential of nitrobenzoic acid derivatives in oncology has been a significant area of investigation. These compounds and their metal complexes have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data on Anticancer Activity of Copper(II) Nitrobenzoate Complexes [5]

ComplexCancer Cell LineIC50 (µM)
[Cu(ncba)₂(phen)]HeLa8.99
A54911.32
HepG212.19
[Cu(ncba)₂(bpy)]HepG224.46
HeLa35.92
A54944.85
(ncba = 4-chloro-3-nitrobenzoate; phen = 1,10-phenanthroline; bpy = 2,2'-bipyridine)

Experimental Protocols

Evaluation of Anticancer Activity (MTT Assay)

This is a standard colorimetric assay to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells.

Enzyme Inhibition and Signaling Pathway Modulation

Recent research has unveiled the ability of specific nitrobenzoic acid derivatives to interact with and modulate key cellular signaling pathways, highlighting their potential for targeted therapies.

a) Inhibition of Coenzyme Q Biosynthesis

4-Nitrobenzoate (B1230335) has been identified as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), an enzyme crucial for the biosynthesis of Coenzyme Q (ubiquinone).[6][7] Coenzyme Q is a vital component of the mitochondrial respiratory chain and a lipid-soluble antioxidant.[6] Inhibition of its synthesis can lead to impaired mitochondrial function and increased oxidative stress.[8][9]

Experimental Protocol: Inhibition of Coenzyme Q10 Biosynthesis [8]

Human fibroblasts are cultured in a glucose-free medium supplemented with galactose. The cells are treated with varying concentrations of 4-nitrobenzoate (4-NB). After incubation, cellular Coenzyme Q10 levels are measured, typically by high-performance liquid chromatography (HPLC). The effects on mitochondrial function can be assessed by measuring ATP levels and reactive oxygen species (ROS) production.

b) Modulation of the Keap1-Nrf2 and Heat Shock Response Pathways by Nitro-fatty Acids

While not classic nitrobenzoic acids, nitro-fatty acids, which also contain a nitro group, are potent signaling molecules that activate cytoprotective pathways. They react with nucleophilic cysteine residues on proteins, including Keap1, a key regulator of the Nrf2 transcription factor.[5][10] This leads to the activation of the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant and detoxification genes.[11][12] Additionally, nitro-fatty acids have been shown to activate the heat shock response (HSR), another crucial cellular stress response pathway.[11][13]

Signaling Pathway Diagrams

Coq2_Inhibition 4-hydroxybenzoate 4-hydroxybenzoate Coq2 Coq2 4-hydroxybenzoate->Coq2 Polyprenyl diphosphate Polyprenyl diphosphate Polyprenyl diphosphate->Coq2 Coenzyme Q precursor Coenzyme Q precursor Coq2->Coenzyme Q precursor 4-Nitrobenzoate 4-Nitrobenzoate 4-Nitrobenzoate->Coq2

Inhibition of Coenzyme Q biosynthesis by 4-nitrobenzoate.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitro_fatty_acid Nitro_fatty_acid Keap1 Keap1 Nitro_fatty_acid->Keap1 modifies Cys Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ub Keap1->Ub inhibition of ubiquitination Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_n->ARE binds Gene_expression Antioxidant & Detoxification Gene Expression ARE->Gene_expression activates

Activation of the Keap1-Nrf2 pathway by nitro-fatty acids.

Conclusion and Future Directions

The history of nitrobenzoic acid derivatives in research is a testament to their enduring importance in chemical and biomedical sciences. From their origins as simple synthetic intermediates, they have evolved into a diverse class of molecules with significant and varied biological activities. The ongoing research into their antimicrobial, anticancer, and enzyme-inhibitory properties continues to uncover new therapeutic possibilities.

Future research is likely to focus on several key areas:

  • Rational Drug Design: A deeper understanding of the structure-activity relationships will enable the design of more potent and selective derivatives for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their clinical development.

  • Novel Delivery Systems: The development of advanced drug delivery systems could enhance the therapeutic efficacy and reduce potential side effects of nitrobenzoic acid-based drugs.

  • Expansion into New Therapeutic Areas: The exploration of nitrobenzoic acid derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders, holds significant promise.

References

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylamino)-3-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical industry. It details the compound's identifiers, physicochemical properties, and experimental protocols for its synthesis. Furthermore, it elucidates its critical role in the synthesis of the direct thrombin inhibitor, dabigatran (B194492).

Chemical Synonyms and Identifiers

This compound is known by a variety of names and is cataloged across numerous chemical databases. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in research and procurement.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 41263-74-5[1][2][3][4][5][6][7]
PubChem CID 283475[1][3]
Molecular Formula C8H8N2O4[1][7]
Molecular Weight 196.16 g/mol [1][7]
InChI InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
InChIKey KSMLIIWEQBYUKA-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-]
EC Number 609-904-5
NSC Number 138300[1][7]

Common Synonyms: [1][3][8]

  • 3-Nitro-4-(methylamino)benzoic acid

  • 4-Methylamino-3-nitro-benzoic acid

  • Benzoic acid, 4-(methylamino)-3-nitro-

  • Dabigatran Impurity 69

  • Dabigatran Etexilate Intermediate 5[8]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Appearance Yellow to orange solid/powder[9][10]
Melting Point >300 °C
Boiling Point 393.7 ± 37.0 °C (Predicted)
Density 1.472 ± 0.06 g/cm³ (Predicted)
pKa 4.28 ± 0.10 (Predicted)[8]
Solubility Soluble in DMSO and Methanol[8]
Storage Temperature Room Temperature, keep in a dark and dry place.

Experimental Protocols: Synthesis of this compound

The primary industrial synthesis of this compound involves a nucleophilic aromatic substitution reaction. The following protocol is a representative example.

Starting Material: 4-Chloro-3-nitrobenzoic acid

Reagents and Solvents:

Procedure: [10]

  • Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.

  • Heat the mixture to reflux temperature. A clear solution should form.

  • Maintain the reflux for approximately 2 hours. Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature.

  • Adjust the pH of the solution to approximately 1 by the addition of 2M aqueous sulfuric acid, which will cause the product to precipitate as a yellow solid.

  • Isolate the solid product by filtration.

  • Wash the filter cake with water and then with methanol.

  • The resulting product is this compound.

Role in Drug Development: Synthesis of Dabigatran

This compound is a critical intermediate in the synthesis of dabigatran, a potent direct thrombin inhibitor used as an anticoagulant.[2][3] The synthesis of dabigatran from this intermediate involves a multi-step process.

The following diagram illustrates the logical workflow from this compound to a key precursor of dabigatran.

Synthesis_Workflow A 4-(Methylamino)-3-nitrobenzoic acid B 4-(Methylamino)-3-nitrobenzoyl chloride hydrochloride A->B Thionyl chloride, Pyridine, Toluene C Ethyl 3-((4-(methylamino)-3-nitro- benzoyl)(pyridin-2-yl)amino)propanoate B->C Ethyl 3-(pyridin-2-ylamino)propanoate, Toluene D Ethyl 3-((3-amino-4-(methylamino)- benzoyl)(pyridin-2-yl)amino)propanoate C->D Reduction (e.g., H2, Pd/C), Ethyl acetate, Ethanol

References

Stability and Decomposition of 4-(Methylamino)-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] Due to the limited availability of direct stability data for this specific compound, this guide combines available information with established principles of organic compound stability and data from structurally related molecules to offer a thorough understanding for researchers and drug development professionals.

Physicochemical Properties

This compound is a yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to predicting its stability and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈N₂O₄[2][3]
Molecular Weight196.16 g/mol [3]
Melting Point210-212 °C[1]
AppearanceYellow solid[1][4]
SolubilitySoluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO)[1]

Stability Profile

While specific, quantitative stability data is not extensively published, it is generally understood that this compound is stable under normal storage conditions.[1] However, exposure to heat, light, or strong acids may lead to decomposition.[1] For long-term storage, a temperature of -20°C is recommended to ensure stability for two years or more.[2][5]

Potential Decomposition Pathways

Based on the functional groups present in the molecule (a carboxylic acid, a secondary amine, and a nitro group on an aromatic ring), several decomposition pathways can be postulated. These pathways are critical for identifying potential impurities and degradation products during drug development and storage.

Thermal Decomposition

The presence of a nitro group suggests thermal sensitivity.[6] Thermal decomposition of nitroaromatic compounds can be complex, often involving exothermic reactions.[7] Analysis of related nitrobenzoic acid isomers indicates that decomposition typically occurs at elevated temperatures, often above 200°C.[8]

A potential thermal decomposition workflow could involve initial decarboxylation, followed by further degradation of the resulting nitroaniline derivative.

4-(Methylamino)-3-nitrobenzoic_acid This compound Decarboxylation Decarboxylation (Heat) 4-(Methylamino)-3-nitrobenzoic_acid->Decarboxylation Δ N-methyl-2-nitroaniline N-methyl-2-nitroaniline Decarboxylation->N-methyl-2-nitroaniline Further_Decomposition Further Decomposition (Heat) N-methyl-2-nitroaniline->Further_Decomposition Degradation_Products Various Gaseous & Solid Products Further_Decomposition->Degradation_Products

Caption: Postulated thermal decomposition pathway.

Hydrolytic Decomposition

While the amide linkage is generally stable, the carboxylic acid group can influence reactivity. Under strongly acidic or basic conditions and elevated temperatures, hydrolysis is a potential degradation pathway, although less likely under typical storage conditions compared to thermal or photolytic degradation. The hydrolysis of ester derivatives to yield the carboxylic acid is a known reaction.[9]

Photodecomposition

Aromatic nitro compounds are often susceptible to photodecomposition. The energy from UV or visible light can excite the nitro group, leading to reactions such as reduction or rearrangement. The specific photolytic degradation products of this compound have not been documented in the available literature.

Experimental Protocols for Stability and Decomposition Analysis

To rigorously assess the stability and decomposition of this compound, a series of standardized experimental protocols should be employed. The following methodologies are based on established techniques for the analysis of related compounds.[6][10]

Thermal Analysis

4.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and the mass loss profile.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into an alumina (B75360) crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is determined from the TGA curve where significant mass loss begins.

4.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

    • The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition, providing information on the energy released during degradation.[7]

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Weigh_Sample Weigh Sample (2-10 mg) TGA Thermogravimetric Analysis (TGA) (10°C/min) Weigh_Sample->TGA DSC Differential Scanning Calorimetry (DSC) (10°C/min) Weigh_Sample->DSC Mass_Loss Determine Onset of Mass Loss TGA->Mass_Loss Thermal_Transitions Identify Melting & Decomposition Peaks DSC->Thermal_Transitions

Caption: Workflow for thermal stability analysis.

Hydrolytic Stability
  • Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 7, and 9).

    • Store the solutions at a controlled, elevated temperature (e.g., 50°C) to accelerate degradation.

    • At specified time points, withdraw aliquots and analyze them by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Photostability
  • Objective: To assess the stability of the compound when exposed to light.

  • Methodology (based on ICH Q1B guidelines):

    • Expose the solid compound and solutions of the compound to a light source that provides both UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After exposure, analyze the samples by HPLC to determine the extent of degradation.

Summary of (Hypothetical) Stability Data

As no specific quantitative stability data for this compound was found in the public domain, Table 2 presents a hypothetical summary based on the expected behavior of similar nitroaromatic compounds. This table is for illustrative purposes and should be replaced with experimental data as it becomes available.

Table 2: Hypothetical Stability Data for this compound

ConditionParameterExpected Outcome
Thermal (TGA)Onset of Decomposition> 200 °C
Thermal (DSC)DecompositionExothermic
Hydrolytic (pH 2, 50°C)Degradation after 1 week< 5%
Hydrolytic (pH 7, 50°C)Degradation after 1 week< 2%
Hydrolytic (pH 9, 50°C)Degradation after 1 week< 5%
Photostability (ICH Q1B)DegradationPotential for significant degradation

Conclusion

This compound is a crucial building block in medicinal chemistry. While it is generally stable, its inherent chemical structure, particularly the presence of a nitro group, necessitates a thorough evaluation of its stability profile. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to systematically investigate its thermal, hydrolytic, and photolytic stability. The generation of such data is essential for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this intermediate.

References

Methodological & Application

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the pharmaceutical industry, from 4-chloro-3-nitrobenzoic acid.[1][2] The synthesis involves a nucleophilic aromatic substitution reaction.[3]

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including antihypertensive drugs like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[1][2] It also serves as an intermediate in the production of azo dyes for the textile industry.[2] The compound, with the CAS number 41263-74-5, has a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[4][5] It typically appears as a light yellow to amber crystalline powder.[6]

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution where the chloro group at the C4 position of 4-chloro-3-nitrobenzoic acid is displaced by a methylamino group.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentFormulaCAS No.Purity
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄13505-82-9≥98%
Aqueous Methylamine (B109427) SolutionCH₅N74-89-530-40%
Acetic AcidC₂H₄O₂64-19-7Glacial
EthanolC₂H₅OH64-17-5Reagent Grade
Deionized WaterH₂O7732-18-5-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and vacuum flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine.[3]

  • Reaction: Heat the mixture to reflux and maintain this temperature for 3-5 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[3]

  • Precipitation: Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-5. This will cause the product to precipitate out of the solution as a yellow solid.[3][7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]

  • Purification: Wash the collected solid with water to remove any remaining impurities. For higher purity, the product can be recrystallized from an ethanol-water mixture.[7]

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following table summarizes typical reaction parameters and outcomes.

ParameterValueReference
Reactants
4-Chloro-3-nitrobenzoic acid1 molar equivalent[3]
Aqueous MethylamineVaries (e.g., 30% solution)[7]
Reaction Conditions
TemperatureReflux[3]
Reaction Time3-5 hours[3]
Product Characteristics
AppearanceYellow solid[7]
Yield88.3% - 91.7%[7]
Purity (HPLC)>98%[6][7]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction with methylamine can be exothermic.

  • This compound is an irritant.[5]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add 4-chloro-3-nitrobenzoic acid and aqueous methylamine to flask B 2. Heat mixture to reflux (3-5 hours) A->B C 3. Cool reaction mixture to room temperature B->C D 4. Acidify with acetic acid to pH 3-5 to precipitate product C->D E 5. Isolate solid by vacuum filtration D->E F 6. Wash with water and recrystallize from ethanol/water E->F G 7. Dry the final product F->G H Characterize product (e.g., HPLC, NMR, MS) G->H

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide range of functionalities onto aromatic rings. This application note focuses on the use of methylamine (B109427) as a nucleophile in SNAr reactions, a common transformation in medicinal chemistry and drug development for the synthesis of N-methylated aromatic amines. These motifs are prevalent in numerous biologically active compounds.

The SNAr reaction typically proceeds via an addition-elimination mechanism, where the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2][3] The reaction involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The presence of EWGs is crucial for stabilizing this intermediate and facilitating the subsequent elimination of the leaving group.[1][6]

Data Presentation

The efficiency of SNAr reactions with methylamine is influenced by several factors, including the nature and position of the electron-withe drawing group, the leaving group, the solvent, and the reaction conditions. The following tables summarize quantitative data from various SNAr reactions with methylamine, providing a comparative overview of different substrates and conditions.

Table 1: Nucleophilic Aromatic Substitution of Various Aryl Halides with Methylamine

EntryAryl HalideLeaving GroupElectron-Withe drawing Group(s)Reaction ConditionsReaction TimeYield (%)
11-Chloro-2,4-dinitrobenzene (B32670)Cl2,4-di-NO₂Methylamine in Ethanol (B145695), reflux1 h95
21-Fluoro-4-nitrobenzene (B44160)F4-NO₂Aqueous Methylamine, 100 °C3 h92
31-Chloro-4-nitrobenzeneCl4-NO₂Methylamine in DMSO, 120 °C8 h85
41-Bromo-4-nitrobenzeneBr4-NO₂Methylamine in DMF, 150 °C12 h78
52-Chloro-5-nitropyridineCl5-NO₂Methylamine in Ethanol, reflux2 h90
64-Chloro-3-nitrobenzonitrileCl3-NO₂, 4-CNMethylamine in Acetonitrile, 80 °C6 h88

Table 2: Effect of Leaving Group on SNAr with Methylamine

EntrySubstrate (p-nitrohalobenzene)Leaving GroupReaction ConditionsRelative Rate
11-Fluoro-4-nitrobenzeneFMethylamine in Methanol, 50 °C3300
21-Chloro-4-nitrobenzeneClMethylamine in Methanol, 50 °C1
31-Bromo-4-nitrobenzeneBrMethylamine in Methanol, 50 °C0.8
41-Iodo-4-nitrobenzeneIMethylamine in Methanol, 50 °C0.4

Note: Relative rates are approximate and can vary based on specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of N-Methyl-2,4-dinitroaniline

This protocol describes a standard procedure for the reaction of 1-chloro-2,4-dinitrobenzene with methylamine.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Methylamine (40% solution in water or as a gas)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

  • With stirring, slowly add an excess of methylamine solution (2.0-3.0 eq) to the flask. Alternatively, bubble methylamine gas through the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any unreacted methylamine and salts.

  • Dry the purified N-methyl-2,4-dinitroaniline product. The product can be further purified by recrystallization from ethanol if necessary.

Microwave-Assisted Protocol for the Synthesis of N-Methyl-4-nitroaniline

Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times.[7][8]

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Aqueous methylamine (40%)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine 1-fluoro-4-nitrobenzene (1.0 eq) and aqueous methylamine (3.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C and hold for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-methyl-4-nitroaniline product.

Mandatory Visualizations

Signaling Pathway: Mechanism of Nucleophilic Aromatic Substitution with Methylamine

SNAr_Mechanism cluster_start Reactants cluster_product Products A Aryl Halide (with EWG) C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C Nucleophilic Attack B Methylamine (Nucleophile) D N-Methyl Aryl Amine C->D Elimination of Leaving Group E Halide Ion (Leaving Group)

Caption: SNAr mechanism with methylamine.

Experimental Workflow: General SNAr Protocol

SNAr_Workflow start Start reactants Combine Aryl Halide and Methylamine in Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction workup Quench with Water & Precipitate Product reaction->workup isolation Isolate Product (Filtration) workup->isolation purification Purify Product (Recrystallization) isolation->purification end End purification->end

Caption: General SNAr experimental workflow.

References

Application Notes and Protocols for the Nitration of 4-Methylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amino groups, making nitroaromatic compounds valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. 4-Methylaminobenzoic acid is an important starting material, and its nitration leads to the formation of 4-methylamino-3-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical agents.[1]

This application note provides a detailed protocol for the nitration of 4-methylaminobenzoic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The substitution pattern is directed by the activating effect of the methylamino group and the deactivating effect of the carboxylic acid group.

Reaction and Signaling Pathway

The nitration of 4-methylaminobenzoic acid is an electrophilic aromatic substitution reaction. The presence of the activating methylamino group (-NHCH₃) and the deactivating carboxylic acid group (-COOH) on the benzene (B151609) ring directs the incoming electrophile (NO₂⁺) to the position ortho to the methylamino group and meta to the carboxylic acid group.

Nitration_Mechanism Mechanism of Nitration of 4-Methylaminobenzoic Acid sub 4-Methylaminobenzoic Acid sigma_complex Sigma Complex (Arenium ion) sub->sigma_complex Electrophilic Attack reagents HNO₃ + H₂SO₄ nitronium Nitronium ion (NO₂⁺) reagents->nitronium Generation of Electrophile nitronium->sigma_complex product 4-Methylamino-3-nitrobenzoic Acid sigma_complex->product Deprotonation (Restoration of Aromaticity)

Caption: Mechanism of the electrophilic aromatic nitration of 4-methylaminobenzoic acid.

Experimental Protocols

This protocol is adapted from established procedures for the nitration of benzoic acid and other substituted aromatic compounds.[2][3]

Materials and Equipment
  • 4-Methylaminobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

  • pH paper

  • Melting point apparatus

Procedure
  • Preparation of the Nitrating Mixture:

    • In a clean, dry 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid.

    • Cool the beaker in an ice bath.

    • Slowly, with constant stirring, add 10 mL of concentrated nitric acid to the cold sulfuric acid. Keep the mixture in the ice bath until needed.

  • Reaction Setup:

    • In a 250 mL round-bottom flask, place 10.0 g of 4-methylaminobenzoic acid.

    • Add 40 mL of concentrated sulfuric acid to the flask and stir with a magnetic stirrer until the solid is completely dissolved.

    • Cool the flask in an ice bath to a temperature between 0 and 5 °C.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred solution of 4-methylaminobenzoic acid over a period of 30-45 minutes.

    • Maintain the reaction temperature below 10 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.

  • Work-up and Isolation:

    • In a 500 mL beaker, prepare a slurry of approximately 200 g of crushed ice and 100 mL of deionized water.

    • Carefully and slowly pour the reaction mixture onto the ice-water slurry with vigorous stirring.

    • A yellow precipitate of 4-methylamino-3-nitrobenzoic acid will form.

    • Allow the ice to melt completely.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

    • Determine the melting point of the dried product.

    • Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) if desired.

Experimental Workflow

experimental_workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) start->prep_nitrating_mix dissolve_sm Dissolve 4-Methylaminobenzoic Acid in Conc. H₂SO₄ start->dissolve_sm nitration Slowly Add Nitrating Mixture (Maintain Temp. < 10 °C) prep_nitrating_mix->nitration cool_reaction Cool Reaction Mixture (0-5 °C) dissolve_sm->cool_reaction cool_reaction->nitration stir Stir for 1 hour at 0-5 °C nitration->stir quench Pour Reaction Mixture onto Ice-Water stir->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold Deionized Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize Product (Melting Point, Spectroscopy) dry->characterize end End characterize->end

Caption: Experimental workflow for the nitration of 4-methylaminobenzoic acid.

Data Presentation

ParameterStarting Material: 4-Methylaminobenzoic AcidProduct: 4-Methylamino-3-nitrobenzoic Acid
Molecular Formula C₈H₉NO₂C₈H₈N₂O₄
Molecular Weight 151.16 g/mol 196.16 g/mol [4]
Appearance White to off-white crystalline powderYellow crystalline powder[1]
Melting Point 174-177 °C210-212 °C[1]
Purity ≥98%>98.0% (HPLC)

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The addition of the nitrating mixture is an exothermic process. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.

  • Always add acid to water, not the other way around, when preparing aqueous solutions.

References

Industrial Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the prevalent industrial synthesis methods for 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of the anticoagulant Dabigatran.[1] The information presented herein is intended to guide researchers, scientists, and professionals in drug development on the efficient and large-scale production of this compound.

Overview of Synthetic Routes

The industrial synthesis of this compound (CAS No: 41263-74-5) is predominantly achieved through a multi-step process commencing from readily available starting materials.[2] The most common and economically viable route involves the nitration of a 4-halobenzoic acid followed by a nucleophilic aromatic substitution reaction with methylamine (B109427).[2]

The primary synthetic pathways are:

  • Route 1: Starting from 4-chlorobenzoic acid, which is first nitrated to yield 4-chloro-3-nitrobenzoic acid. This intermediate then undergoes amination with methylamine.[2][3]

  • Route 2: An alternative route utilizes 4-fluoro-3-nitrobenzoic acid as the starting material, which also reacts with methylamine to produce the final product. The fluorine atom is a more effective leaving group than chlorine, which can influence reaction conditions.[2]

This document will focus on the more commonly cited industrial method starting from 4-chlorobenzoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary industrial synthesis route.

Table 1: Synthesis of 4-chloro-3-nitrobenzoic acid from 4-chlorobenzoic acid

ParameterValueReference
Starting Material 4-chlorobenzoic acid[3]
Reagents Concentrated sulfuric acid, Nitric acid[3]
Molar Ratio (Substrate:H₂SO₄:HNO₃) ~1 : 5.0 : 1.3[3]
Reaction Temperature 10°C to 25°C during addition, then 37°C[4]
Reaction Time 10-14 hours[4]
Yield 91.7% - 98.7%[3][4]
Purity 98.32%[3]

Table 2: Synthesis of this compound from 4-chloro-3-nitrobenzoic acid

ParameterValueReference
Starting Material 4-chloro-3-nitrobenzoic acid[5]
Reagent Aqueous methylamine solution (25-30%)
Reaction Condition Reflux[5]
Reaction Time 2-5 hours[5]
Precipitation pH ~1-5 (adjusted with acid)[3]
Yield 88.3% - 97.5%[3][6]
Purity (after recrystallization) 99.1% - 99.41%[3][6]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitrobenzoic acid

This protocol details the nitration of 4-chlorobenzoic acid.

Materials:

  • 4-chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice water

  • Round-bottom flask (2-liter, 3-necked)

  • Stirring apparatus

  • Constant temperature bath

  • Dropping funnel

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • To a 2-liter, 3-necked round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of 4-chlorobenzoic acid.[4]

  • Stir the mixture and cool it to 0°C using a constant temperature bath.[4]

  • Prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.[4]

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[4]

  • After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[4]

  • Upon completion, pour the reaction mixture over a large amount of crushed ice, which will cause the product to precipitate.[3]

  • Filter the precipitate using a Buchner funnel and wash the solid with water until the filtrate is neutral.[3]

  • Dry the resulting yellow solid to obtain 4-chloro-3-nitrobenzoic acid.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution (e.g., 25-30% or 40%)

  • Acetic acid or Sulfuric acid (2M) for pH adjustment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid in 769 g of a 25-30% aqueous solution of methylamine.

  • Heat the mixture to reflux. A clear solution should form.

  • Maintain the reflux for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add an acid (e.g., acetic acid or 2M sulfuric acid) to the cooled solution to adjust the pH to approximately 1-5. This will cause the product to precipitate out of the solution.[3]

  • Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.[5]

  • Wash the filtered cake with water and subsequently with methanol (B129727) or ethanol.[6]

  • The product can be further purified by recrystallization from an ethanol-water mixture to achieve high purity.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and the overall experimental workflow for the industrial synthesis of this compound.

G Synthesis Pathway of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Amination 4-chlorobenzoic_acid 4-chlorobenzoic acid 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid 4-chlorobenzoic_acid->4-chloro-3-nitrobenzoic_acid H₂SO₄, HNO₃ 4-chloro-3-nitrobenzoic_acid_2 4-chloro-3-nitrobenzoic acid 4-(Methylamino)-3-nitrobenzoic_acid This compound 4-chloro-3-nitrobenzoic_acid_2->4-(Methylamino)-3-nitrobenzoic_acid CH₃NH₂ (aq)

Caption: Chemical synthesis pathway from 4-chlorobenzoic acid.

G Experimental Workflow for Industrial Synthesis cluster_0 Preparation of 4-chloro-3-nitrobenzoic acid cluster_1 Synthesis of this compound start Start: 4-chlorobenzoic acid nitration Nitration with H₂SO₄/HNO₃ start->nitration quenching Quenching in Ice Water nitration->quenching filtration1 Filtration and Washing quenching->filtration1 drying1 Drying filtration1->drying1 intermediate Intermediate: 4-chloro-3-nitrobenzoic acid drying1->intermediate amination Amination with Aqueous Methylamine (Reflux) intermediate->amination cooling Cooling to Room Temperature amination->cooling acidification Acidification for Precipitation (pH 1-5) cooling->acidification filtration2 Filtration and Washing acidification->filtration2 recrystallization Recrystallization (Ethanol/Water) filtration2->recrystallization drying2 Drying recrystallization->drying2 final_product Final Product: this compound drying2->final_product

References

Application Notes and Protocols for 4-(Methylamino)-3-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-3-nitrobenzoic acid is a key pharmaceutical intermediate, primarily utilized in the synthesis of the direct thrombin inhibitor, Dabigatran (B194492) etexilate.[1][2] Dabigatran etexilate is an orally administered anticoagulant medication used for the prevention and treatment of thromboembolic disorders.[3][4] The structural features of this compound, including the carboxylic acid, methylamino, and nitro groups, make it a versatile building block for the construction of the complex benzimidazole (B57391) core of Dabigatran.[5]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to key intermediates in the synthesis of Dabigatran etexilate. Additionally, it outlines the mechanism of action of Dabigatran, illustrating its role in the coagulation cascade.

Data Presentation

Table 1: Synthesis of this compound
ParameterValueReference
Starting Material 4-Chloro-3-nitrobenzoic acid[6][7]
Reagent Aqueous methylamine (B109427) solution (25-30%)[2]
Solvent Water[2][7]
Reaction Temperature Reflux (approx. 100 °C) or 55 °C[2][7]
Reaction Time 2-12 hours[2][7]
Work-up Acidification with H₂SO₄ or HCl to pH ~2[2][7]
Product Isolation Filtration[2]
Purification Recrystallization from ethanol (B145695)[2]
Yield 95.5% - 97.5%[2]
Purity (HPLC) >99%[2]
Table 2: Synthesis of 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate
ParameterValueReference
Starting Material This compound[8][9]
Reagent 1 Thionyl chloride (SOCl₂)[8][9]
Reagent 2 Pyridine[9]
Solvent (Acyl chloride formation) Toluene[9]
Reaction Temperature (Acyl chloride formation) 30-50 °C[9]
Intermediate 4-methylamino-3-nitrobenzoyl chloride hydrochloride[8][9]
Starting Material 2 3-(2-pyridylamino) ethyl propanoate[8][9]
Solvent (Amidation) Toluene[9]
Yield (Amidation) 87.0%[8]
Table 3: Reduction of the Nitro Group
ParameterValueReference
Starting Material 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate[8][9]
Reducing Agent Hydrogen gas (H₂)[8][9]
Catalyst Palladium on carbon (5% Pd/C)[8]
Solvent Ethyl acetate, Ethanol[8]
Hydrogen Pressure 2 bar[8]
Reaction Temperature 10-30 °C[8]
Reaction Time 8 hours[8]
Product 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid in 836 mL of a 25-30% aqueous solution of methylamine.[2]

  • Reaction: Heat the suspension to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Adjust the pH of the solution to approximately 2 by the slow addition of 2M aqueous sulfuric acid. An orange solid will precipitate.[2]

  • Isolation: Isolate the precipitated solid by filtration.

  • Washing: Wash the filter cake with 500 mL of water.[2]

  • Purification: Suspend the wet solid in 1.5 L of ethanol and heat to reflux for 1 hour. Cool the suspension to room temperature and filter to collect the purified product.[2]

  • Drying: Dry the solid at 60°C under vacuum to obtain this compound as an orange powder.[2]

Protocol 2: Synthesis of 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate
  • Acyl Chloride Formation:

    • In a suitable reactor, charge 11.1 kg (56.6 mol) of 4-methylamino-3-nitrobenzoic acid, 47.7 kg of toluene, and 4.50 kg (56.9 mol) of pyridine.[9]

    • Add 7.3 kg (61.36 mol) of thionyl chloride to the solution while maintaining the temperature between 30 and 50 °C.[9]

    • Stir the reaction mixture at 30-50 °C for 30 minutes.[9]

    • Distill off the solvent to a dense residue and dissolve it in 10.0 kg of toluene. This solution contains the intermediate 4-methylamino-3-nitrobenzoyl chloride hydrochloride.[9]

  • Amidation:

    • In a separate reactor, prepare a solution of 3-(2-pyridylamino) ethyl propanoate.

    • Add the solution of 4-methylamino-3-nitrobenzoyl chloride hydrochloride to the solution of 3-(2-pyridylamino) ethyl propanoate.

    • The reaction progress can be monitored by TLC.

    • Upon completion, the product, 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate, can be isolated and purified. A reported yield for this step is 87.0%.[8]

Protocol 3: Reduction to 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate
  • Reaction Setup: In a hydrogenation reactor, charge the 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate obtained from the previous step, along with 96 kg of ethyl acetate, 8.0 g of ethanol, and 0.6 kg of 5% Pd/C catalyst.[8]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 2 bar.[8]

  • Reaction: Maintain the reaction mixture at a temperature between 10-30 °C for 8 hours with stirring.[8]

  • Work-up: After the reaction is complete, filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product, 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate.

Signaling Pathways and Experimental Workflows

Dabigatran's Mechanism of Action in the Coagulation Cascade

Dabigatran is a direct thrombin inhibitor.[10] It binds to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[10][11] Dabigatran can inhibit both free and clot-bound thrombin.[4][12] The following diagram illustrates the coagulation cascade and the point of inhibition by Dabigatran.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates with VIIIa TissueFactor Tissue Factor TissueFactor->X Activates with VIIa VII VII VIIa VIIa VII->VIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Factor IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves XIII XIII Thrombin->XIII Activates Thrombin_Inhibition Dabigatran Inhibition Thrombin->Thrombin_Inhibition Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa XIIIa XIII->XIIIa XIIIa->Fibrin Cross-links

Caption: The Coagulation Cascade and Dabigatran's point of inhibition.

Synthetic Workflow for Dabigatran Intermediates

The following diagram outlines the key synthetic transformations starting from this compound to a key precursor of Dabigatran.

Synthetic_Workflow cluster_reagents A This compound B 4-methylamino-3-nitrobenzoyl chloride hydrochloride A->B Acyl Chloride Formation C 3-[(4-methylamino-3-nitro-benzoyl)- pyridin-2-yl-amino]-ethyl propanoate B->C Amidation D 3-[(3-amino-4-methylamino-benzoyl)- pyridin-2-yl-amino]-ethyl propanoate C->D Nitro Group Reduction reagent1 + Thionyl Chloride + Pyridine reagent2 + 3-(2-pyridylamino) ethyl propanoate reagent3 + H2, Pd/C

References

Application Notes and Protocols: The Role of 4-(Methylamino)-3-nitrobenzoic Acid in Azo Dye Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes utilizing 4-(Methylamino)-3-nitrobenzoic acid as a key diazo component. This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes for the synthesis of vibrant azo dyes, which have broad applications in the textile industry, as pH indicators, and in the development of novel materials.

Introduction

This compound is a versatile organic intermediate employed in the synthesis of a variety of chemical compounds, including pharmaceuticals and, notably, azo dyes. In azo dye production, it serves as the diazo component. The synthesis involves a two-step process: the diazotization of the primary aromatic amine group on the this compound molecule, followed by a coupling reaction with an electron-rich aromatic compound, known as the coupling component.[1]

The general route for the synthesis of azo dyes involves the diazotization of a primary aromatic amine, which is then coupled with one or more nucleophiles; amino and hydroxy groups are common coupling components.[1] The resulting azo compounds possess an extended conjugated system due to the -N=N- (azo) group, which is responsible for their characteristic colors.

Principle of the Reaction

The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism.

  • Diazotization: The primary methylamino group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution (0-5 °C) using sodium nitrite (B80452) (NaNO₂) to generate nitrous acid (HNO₂) in situ. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and is immediately reacted with a coupling component. Common coupling components are electron-rich aromatic compounds such as phenols (e.g., 2-naphthol (B1666908), phenol) and anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of a stable azo dye. The pH of the coupling reaction is critical; it is generally carried out in a slightly acidic medium (pH 4-5) for coupling with anilines and in a slightly alkaline medium for coupling with phenols.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (beta-Naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Spectrophotometers (UV-Vis, FT-IR)

  • NMR spectrometer

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, dissolve a slight molar excess (e.g., 0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.

  • The resulting clear, cold solution of the diazonium salt is used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5 °C.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated crude dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with cold distilled water to remove any unreacted salts and impurities.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes typical quantitative data for an azo dye synthesized from a structurally similar diazo component, 3-amino-salicylic acid, and aniline (B41778) as the coupling component. This data is provided as an illustrative example of the expected results.[1]

ParameterValue
Product Name 2-Hydroxy-3-[(4-amino-3-methylphenyl)diazenyl]benzoic acid
Yield 62%
Melting Point 94 °C
UV-Vis (λmax) 418 nm
FT-IR (KBr, cm⁻¹) 3434 (O-H), 3210 (N-H), 3052 (Ar C-H), 1616 (C=C), 1440 (N=N)
¹H NMR (CDCl₃, δ ppm) 10.86 (s, 1H, COOH), 7.90-7.56 (m, 5H, Ar-H), 6.85 (dd, 2H, Ar-H), 6.21 (s, 2H, NH₂), 5.15 (s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) 171.3, 156.5, 150.6, 145.6, 132.0, 129.1, 125.4, 121.3, 115.0, 113.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.

AzoDye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification Diazo_Start This compound in HCl/H₂O Add_NaNO2 Add NaNO₂ solution (0-5 °C) Diazo_Start->Add_NaNO2 Diazonium_Salt Diazonium Salt Solution Add_NaNO2->Diazonium_Salt Mix Combine Solutions Diazonium_Salt->Mix Coupling_Component 2-Naphthol in NaOH (0-5 °C) Coupling_Component->Mix Azo_Dye_Precipitate Azo Dye Precipitate Mix->Azo_Dye_Precipitate Filtration Vacuum Filtration Azo_Dye_Precipitate->Filtration Washing Wash with H₂O Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Drying Drying Recrystallization->Drying Pure_Dye Pure Azo Dye Drying->Pure_Dye

Azo Dye Synthesis Workflow.
Logical Relationship of Synthesis Steps

The following diagram outlines the logical progression of the chemical transformations.

AzoDye_Logical_Flow Start Starting Material: This compound Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Intermediate Intermediate: Diazonium Salt Diazotization->Intermediate Coupling Step 2: Azo Coupling (Coupling Component, appropriate pH) Intermediate->Coupling Product Final Product: Azo Dye Coupling->Product

Logical flow of azo dye synthesis.

References

Application Notes and Protocols for Polyamide Synthesis Using 4-(Methylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-3-nitrobenzoic acid is a versatile monomer utilized in the synthesis of specialty polyamides. The presence of both an amino and a carboxylic acid functional group on the aromatic ring allows for self-polycondensation, leading to the formation of aromatic polyamides (aramids). The nitro group introduces specific functionalities that can influence the polymer's properties, such as solubility, thermal stability, and potential for further chemical modification. These characteristics make the resulting polyamides promising candidates for applications in high-performance materials and drug delivery systems.[1]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides derived from this compound.

Physicochemical Properties of the Monomer

A comprehensive understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the resulting polymer.

PropertyValueReference
CAS Number 41263-74-5[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol
Appearance Yellow crystalline powder[1]
Melting Point 210-212 °C[1]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO)[1]

Polyamide Synthesis via Direct Polycondensation

A common and effective method for the synthesis of aromatic polyamides from amino acids is the Yamazaki-Higashi phosphorylation reaction. This method allows for direct polycondensation under relatively mild conditions, avoiding the need for highly reactive monomers like acid chlorides.

Experimental Protocol: Synthesis of Poly(4-methylamino-3-nitrobenzamide)

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask, add this compound (1.96 g, 0.01 mol), anhydrous LiCl (0.42 g), anhydrous NMP (20 mL), and anhydrous pyridine (6 mL).

  • Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until all solids have dissolved.

  • Initiation of Polymerization: To the clear solution, add triphenyl phosphite (2.2 mL, 0.011 mol).

  • Polycondensation: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the polymerization progresses.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight.

Characterization of Poly(4-methylamino-3-nitrobenzamide)

Thorough characterization of the synthesized polyamide is essential to determine its structure, molecular weight, and physical properties.

Expected Properties of Poly(4-methylamino-3-nitrobenzamide)

The following data is illustrative and based on typical values for aromatic polyamides. Actual experimental results may vary.

Table 1: Molecular Weight and Polydispersity

Polymer SampleNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(4-methylamino-3-nitrobenzamide)35,000 - 55,00070,000 - 110,0002.0 - 2.5

Table 2: Thermal Properties

Polymer SampleGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA) (°C)
Poly(4-methylamino-3-nitrobenzamide)220 - 260> 450 (in N₂)

Table 3: Mechanical Properties of Polymer Film

Polymer SampleTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Poly(4-methylamino-3-nitrobenzamide)80 - 1102.0 - 3.55 - 10

Table 4: Solubility

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)Soluble
Dimethylacetamide (DMAc)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Sulfuric AcidSoluble
m-CresolSoluble
Tetrahydrofuran (THF)Insoluble
ChloroformInsoluble
WaterInsoluble

Experimental Workflow and Characterization Diagram

experimental_workflow cluster_characterization Polymer Characterization monomer 4-(Methylamino)-3-nitrobenzoic Acid Monomer polymerization Direct Polycondensation (Yamazaki-Higashi Reaction) monomer->polymerization precipitation Precipitation in Methanol polymerization->precipitation purification Washing with Methanol & Water precipitation->purification drying Vacuum Drying purification->drying polymer Purified Polyamide drying->polymer ftir FTIR Spectroscopy (Structural Analysis) polymer->ftir nmr NMR Spectroscopy (Structural Confirmation) polymer->nmr gpc Gel Permeation Chromatography (GPC) (Molecular Weight) polymer->gpc tga Thermogravimetric Analysis (TGA) (Thermal Stability) polymer->tga dsc Differential Scanning Calorimetry (DSC) (Glass Transition Temp.) polymer->dsc tensile Tensile Testing (Mechanical Properties) polymer->tensile solubility_test Solubility Testing polymer->solubility_test

Caption: Experimental workflow for the synthesis and characterization of poly(4-methylamino-3-nitrobenzamide).

Potential Applications in Drug Development

The synthesized polyamide, with its aromatic backbone and functional nitro groups, presents several opportunities for drug development applications:

  • Drug Delivery Vehicle: The polymer can be formulated into nanoparticles or microparticles for the controlled release of therapeutic agents. The aromatic structure can provide hydrophobic pockets for drug loading, while the nitro groups can be chemically modified for targeted delivery or to attach specific ligands.

  • Biocompatible Coatings: The polyamide can be used to coat medical devices to improve their biocompatibility and reduce thrombogenicity. The surface properties can be tailored by modifying the nitro groups.

  • Scaffolds for Tissue Engineering: The mechanical properties and biocompatibility of the polyamide may make it suitable for fabricating scaffolds that support cell growth and tissue regeneration.

Further research and development are necessary to fully explore and validate these potential applications. This includes comprehensive in vitro and in vivo studies to assess the biocompatibility, biodegradability, and efficacy of the polyamide in specific drug delivery and biomedical applications.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Methylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5), a key intermediate in pharmaceutical synthesis.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₈H₈N₂O₄[2][3]
Molecular Weight196.16 g/mol [2][3]
AppearanceYellow Solid/Crystal - Powder[4]
Melting Point~210-212 °C[1]
pKa (Predicted)4.28 ± 0.10[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of this compound. A typical purity of >98.0% is often reported for commercial-grade material.[5][6]

Experimental Protocol: Reversed-Phase HPLC

This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions:

ParameterRecommended Condition
Stationary PhaseC18
Mobile PhaseAcetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Injection Volume10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve covering the desired concentration range.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Data Analysis: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Mobile Phase (Stock) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Mobile Phase Sample_Weighing->Sample_Dissolution Working_Standards Prepare Working Standards Standard_Dissolution->Working_Standards Filtration Filter Sample (0.45 µm) Sample_Dissolution->Filtration Injection Inject into HPLC Working_Standards->Injection Calibrants Filtration->Injection Sample Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Peak_Integration Integrate Sample Peak Area Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity Calibration_Curve->Purity_Calculation Peak_Integration->Purity_Calculation NMR_Analysis_Logic cluster_1H_NMR ¹H NMR Spectroscopy cluster_13C_NMR ¹³C NMR Spectroscopy Molecule This compound Chemical_Shift_H Chemical Shift (δ) Molecule->Chemical_Shift_H Proton Environments Integration Integration Molecule->Integration Proton Count Splitting_Pattern Splitting Pattern (Multiplicity) Molecule->Splitting_Pattern Neighboring Protons Chemical_Shift_C Chemical Shift (δ) Molecule->Chemical_Shift_C Carbon Environments Number_of_Signals Number of Signals Molecule->Number_of_Signals Unique Carbons Analytical_Techniques_Relationship Compound 4-(Methylamino)-3- nitrobenzoic Acid HPLC HPLC Compound->HPLC is analyzed by NMR NMR (¹H & ¹³C) Compound->NMR is analyzed by FTIR FTIR Compound->FTIR is analyzed by MS Mass Spectrometry Compound->MS is analyzed by UV_Vis UV-Vis Compound->UV_Vis is analyzed by Purity Purity (>98%) Structure Chemical Structure Functional_Groups Functional Groups Molecular_Weight Molecular Weight Electronic_Transitions Electronic Transitions HPLC->Purity determines NMR->Structure elucidates FTIR->Functional_Groups identifies MS->Molecular_Weight confirms UV_Vis->Electronic_Transitions measures

References

Application Notes and Protocols for FTIR and Raman Spectroscopy of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoic acids are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals. The three primary isomers—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—exhibit distinct physicochemical properties and reactivity based on the substitution pattern of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene (B151609) ring. Accurate and efficient characterization of these isomers and their derivatives is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive techniques for the molecular-level analysis of nitrobenzoic acid derivatives. These methods provide a unique "molecular fingerprint" based on the vibrational modes of the functional groups and the carbon skeleton. This document provides detailed application notes and experimental protocols for the analysis of nitrobenzoic acid derivatives using FTIR and Raman spectroscopy.

Application Notes

Isomer Differentiation

FTIR and Raman spectroscopy are highly effective for distinguishing between the ortho (2-), meta (3-), and para (4-) isomers of nitrobenzoic acid. The position of the nitro group relative to the carboxylic acid group significantly influences the vibrational modes of the molecule, leading to distinct spectral features.

  • FTIR Spectroscopy: Key differences are observed in the regions of C-H out-of-plane bending (below 900 cm⁻¹), which is sensitive to the substitution pattern on the benzene ring. The stretching vibrations of the carboxylic acid (C=O and O-H) and the nitro group (symmetric and asymmetric NO₂ stretching) also show subtle but characteristic shifts in frequency and intensity depending on the isomer.

  • Raman Spectroscopy: Raman spectra provide complementary information. The symmetric stretching of the nitro group, for instance, often yields a strong and easily identifiable Raman band. The ring breathing modes are also highly characteristic for each isomer.

Quality Control in Drug Development

In the pharmaceutical industry, ensuring the purity and identity of raw materials and intermediates is a critical aspect of Good Manufacturing Practices (GMP). FTIR and Raman spectroscopy are valuable tools for:

  • Incoming Raw Material Inspection: Rapidly verifying the identity of nitrobenzoic acid isomers and other derivatives.

  • Detection of Impurities: Identifying the presence of other isomers or related substances.

  • Polymorph Screening: Raman spectroscopy is particularly sensitive to different crystalline forms (polymorphs) of a compound, which can have significant implications for the solubility, bioavailability, and stability of a drug product.

Reaction Monitoring

The synthesis of pharmaceuticals often involves multiple steps where nitrobenzoic acid derivatives are used as reactants or are formed as intermediates. Both FTIR and Raman spectroscopy can be employed for in-situ reaction monitoring. By tracking the disappearance of reactant peaks and the appearance of product peaks over time, researchers can gain insights into reaction kinetics, identify transient intermediates, and determine reaction endpoints without the need for sample extraction and offline analysis.

Quantitative Data Summary

The following tables summarize the key vibrational frequencies observed in the FTIR and Raman spectra of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. These values can be used as a reference for isomer identification and characterization.

FTIR Spectral Data of Nitrobenzoic Acid Isomers
Vibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3100-2500 (broad)~3100-2500 (broad)~3100-2500 (broad)
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C=O Stretch (Carboxylic Acid)~1700~1710~1695
C=C Stretch (Aromatic)~1610, 1580~1620, 1585~1605, 1580
NO₂ Asymmetric Stretch~1530~1535~1520
NO₂ Symmetric Stretch~1350~1350~1345
C-O Stretch / O-H Bend (In-plane)~1300~1290~1300
C-N Stretch~860~870~855
C-H Out-of-plane Bend~850, 780, 740~920, 810, 720~860, 720

Note: Peak positions can vary slightly based on sample preparation and the instrument used.

Raman Spectral Data of Nitrobenzoic Acid Isomers
Vibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
C-H Stretch (Aromatic)~3090~3080~3070
C=O Stretch (Carboxylic Acid)~1680~1690~1685
C=C Stretch (Aromatic)~1615, 1585~1625, 1590~1610, 1585
NO₂ Asymmetric Stretch~1530~1535~1525
NO₂ Symmetric Stretch~1355~1350~1345
Ring Breathing~1000~1005~860
C-N Stretch~865~875~850

Note: Raman scattering intensity can be influenced by molecular polarizability.

Experimental Protocols

Protocol 1: FTIR Analysis of Solid Nitrobenzoic Acid Derivatives

Objective: To obtain a high-quality infrared spectrum of a solid nitrobenzoic acid derivative for identification and quality control.

Materials:

  • FTIR Spectrometer (e.g., Thermo Nicolet 380 or Bruker IFS 85) with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Potassium bromide (KBr), spectroscopy grade, dried in an oven.

  • Agate mortar and pestle.

  • Hydraulic press with pellet-forming die.

  • Spatula and weighing paper.

  • Sample of nitrobenzoic acid derivative (1-2 mg).

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Purge the spectrometer with dry air or nitrogen, if available, to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the nitrobenzoic acid derivative sample and 100-200 mg of dry KBr powder.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

    • Carefully remove the KBr pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical parameters are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 or 64 (co-added to improve signal-to-noise ratio)

  • Data Analysis:

    • The resulting spectrum should be in absorbance or transmittance mode.

    • Label the significant peaks and compare them to a reference spectrum or the data provided in the tables above to confirm the identity and purity of the sample.

Protocol 2: Raman Analysis of Solid Nitrobenzoic Acid Derivatives

Objective: To obtain a high-quality Raman spectrum of a solid nitrobenzoic acid derivative.

Materials:

  • Raman Spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

  • Microscope slide or capillary tube.

  • Spatula.

  • Sample of nitrobenzoic acid derivative.

Methodology:

  • Instrument Calibration:

    • Ensure the Raman spectrometer is calibrated using a standard reference material (e.g., silicon or a polystyrene standard).

  • Sample Preparation:

    • Place a small amount of the solid nitrobenzoic acid derivative directly onto a clean microscope slide.

    • Alternatively, for air-sensitive or small samples, pack the powder into a glass capillary tube.

  • Sample Spectrum Acquisition:

    • Place the sample on the spectrometer's stage.

    • Focus the laser onto the sample using the integrated microscope.

    • Acquire the Raman spectrum. Optimize the following parameters to obtain a good signal-to-noise ratio while avoiding sample damage (burning or fluorescence):

      • Laser Wavelength: 785 nm is often a good choice to minimize fluorescence. A 532 nm laser can also be used.[1]

      • Laser Power: Start with low power (e.g., 1-5 mW) and gradually increase if necessary.

      • Acquisition Time: Typically 1-10 seconds.

      • Number of Accumulations: Co-add multiple spectra (e.g., 5-10) to improve the signal-to-noise ratio.

      • Spectral Range: Typically 200-3500 cm⁻¹ (Raman shift).

  • Data Analysis:

    • The resulting spectrum will show Raman intensity versus Raman shift (cm⁻¹).

    • Perform baseline correction if necessary to remove any broad fluorescence background.

    • Identify and label the characteristic Raman peaks and compare them with reference data.

Visualizations

Isomer_Structure_Spectrum_Relationship cluster_isomers Nitrobenzoic Acid Isomers cluster_spectra Characteristic Spectral Features 2-NBA 2-Nitrobenzoic Acid (ortho) FTIR_Features FTIR Spectra - C-H out-of-plane bending - C=O and NO2 shifts 2-NBA->FTIR_Features Unique Pattern Raman_Features Raman Spectra - Ring breathing modes - Symmetric NO2 stretch 2-NBA->Raman_Features Distinct Shifts 3-NBA 3-Nitrobenzoic Acid (meta) 3-NBA->FTIR_Features Unique Pattern 3-NBA->Raman_Features Distinct Shifts 4-NBA 4-Nitrobenzoic Acid (para) 4-NBA->FTIR_Features Unique Pattern 4-NBA->Raman_Features Distinct Shifts

Caption: Isomer structure dictates unique FTIR and Raman spectral patterns.

Experimental_Workflow Start Start: Nitrobenzoic Acid Sample Sample_Prep Sample Preparation (e.g., KBr Pellet or placing on slide) Start->Sample_Prep Instrument_Setup Instrument Setup - Background/Calibration - Set Parameters Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (FTIR or Raman Scan) Instrument_Setup->Data_Acquisition Data_Processing Data Processing - Baseline Correction - Peak Identification Data_Acquisition->Data_Processing Analysis Analysis & Interpretation - Compare to Reference - Quality Assessment Data_Processing->Analysis End End: Report Analysis->End

Caption: General workflow for spectroscopic analysis of nitrobenzoic acids.

References

Application Note: 1H NMR Spectroscopic Analysis of 4-(Methylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Methylamino)-3-nitrobenzoic acid. Due to the absence of publicly available experimental ¹H NMR data for this specific compound in the searched scientific literature and databases, this document provides a theoretical analysis based on established principles of NMR spectroscopy and data from analogous compounds. Predicted chemical shifts, multiplicities, and coupling constants are presented to aid researchers in the identification and characterization of this molecule. A standard protocol for sample preparation and acquisition of ¹H NMR spectra for similar aromatic compounds is also provided.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a key intermediate in organic synthesis, its structural elucidation is crucial for quality control and reaction monitoring.[1] ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms.[1] This document outlines the expected ¹H NMR spectral features of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Data

The structure of this compound contains several distinct proton environments: three aromatic protons, a methyl group, an amine proton, and a carboxylic acid proton. The expected chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. The analysis is based on the compound dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for polar aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~ 6.9 - 7.2d~ 9.01H
H-6~ 7.8 - 8.0dd~ 9.0, ~ 2.01H
H-2~ 8.2 - 8.4d~ 2.01H
-COOH~ 12.0 - 13.0br s-1H
-NH-~ 8.0 - 8.5br s-1H
-CH₃~ 3.0 - 3.2s-3H

Note: These are predicted values and may vary from experimental results.

Structural Assignment and Rationale

The predicted assignments are based on the following rationale:

  • Aromatic Protons (H-2, H-5, H-6): The benzene ring has three protons.

    • H-5: This proton is ortho to the electron-donating -NHCH₃ group and is expected to be the most shielded (upfield) of the aromatic protons. It will appear as a doublet due to coupling with H-6.

    • H-6: This proton is ortho to the carboxylic acid group and meta to the nitro group. It will be deshielded relative to H-5 and will appear as a doublet of doublets due to coupling with both H-5 and H-2.

    • H-2: This proton is ortho to both the nitro and carboxylic acid groups, making it the most deshielded (downfield) aromatic proton. It will appear as a doublet due to coupling with H-6.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield.

  • Amine Proton (-NH-): The chemical shift of the amine proton can vary and its signal is often broad. It is expected to be in the downfield region due to the influence of the aromatic ring and the adjacent nitro group.

  • Methyl Protons (-CH₃): The methyl group attached to the nitrogen will appear as a singlet in the upfield region.

Experimental Protocol

This section provides a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

4.1. Materials and Equipment

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ containing TMS to the NMR tube.

  • Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief period of sonication may be used if necessary to aid dissolution.

  • Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

4.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16-64 (depending on sample concentration)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 16 ppm

  • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

  • Phase the resulting spectrum and perform a baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

  • Integrate all signals and pick the peaks to determine their chemical shifts and multiplicities.

Visualization of Key Relationships

The following diagrams illustrate the molecular structure with proton assignments and the experimental workflow.

Caption: Molecular structure with labeled protons.

Experimental Workflow for 1H NMR Analysis start Start sample_prep Sample Preparation: - Weigh 5-10 mg of compound - Dissolve in 0.6-0.7 mL DMSO-d6 with TMS start->sample_prep nmr_acquisition NMR Data Acquisition: - Lock and shim - Acquire 1H spectrum sample_prep->nmr_acquisition processing Data Processing: - Fourier transform - Phasing and baseline correction nmr_acquisition->processing analysis Spectral Analysis: - Chemical shift referencing - Peak picking and integration processing->analysis end End analysis->end

Caption: Workflow for ¹H NMR analysis.

Conclusion

References

Application Note and Protocol for the Esterification of 4-(Methylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 4-(methylamino)-3-nitrobenzoate via the Fischer esterification of 4-(methylamino)-3-nitrobenzoic acid. This process is a crucial step in the synthesis of various pharmaceutical intermediates.[1] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, workup, and purification of the final product. Additionally, this note includes a summary of the physicochemical properties of the starting material and the desired ester, along with a visual representation of the experimental workflow.

Introduction

This compound and its esters are valuable intermediates in the synthesis of a range of organic molecules, including pharmaceuticals. The conversion of the carboxylic acid to its methyl ester is a common transformation that facilitates subsequent reactions and can alter the compound's solubility and reactivity. The Fischer-Speier esterification is a classic and widely used method for this purpose, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2] In this application, methanol (B129727) is used in excess to drive the reaction equilibrium towards the formation of the methyl ester, with sulfuric acid acting as the catalyst.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

PropertyThis compoundMethyl 4-(methylamino)-3-nitrobenzoate
CAS Number 41263-74-5[1]36242-50-9[3]
Molecular Formula C₈H₈N₂O₄[1]C₉H₁₀N₂O₄[1]
Molecular Weight 196.16 g/mol [4]210.19 g/mol [3]
Appearance Yellow solid[5]Solid[3]
Purity >95%>95.0%[3]

Experimental Protocol

This protocol describes the synthesis of methyl 4-(methylamino)-3-nitrobenzoate using a Fischer esterification reaction.

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol. A suggested ratio is approximately 1 gram of the carboxylic acid to 15-20 mL of methanol.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A typical amount is 0.1 to 0.2 mL of concentrated H₂SO₄ for every gram of starting material. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete (as indicated by TLC or time), remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved. Swirl the funnel gently before shaking and vent frequently. Continue washing until the aqueous layer is basic.

    • Wash the organic layer with deionized water.

    • Finally, wash the organic layer with brine to remove any residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent using gravity or suction filtration.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to yield the crude methyl 4-(methylamino)-3-nitrobenzoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to obtain the pure methyl ester.

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_end start_end process process reagent reagent workup workup purification purification A Start: this compound B Dissolve in Methanol A->B C Add H₂SO₄ (catalyst) B->C D Reflux (4-6 hours) C->D E Cool to RT D->E F Evaporate Methanol E->F G Dissolve in Ethyl Acetate F->G H Wash with NaHCO₃ soln. G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter & Evaporate Solvent J->K L Crude Product K->L M Recrystallization L->M N Pure Methyl Ester Product M->N

Caption: Experimental workflow for the Fischer esterification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methanol and ethyl acetate are flammable; avoid open flames and sparks.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently and carefully.

References

Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(methylamino)-3-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Notably, it serves as a crucial building block for triazole and benzimidazole (B57391) derivatives, which have been investigated for treating conditions such as diabetes, hypertension, and immune disorders.[2] Its application is widespread in the synthesis of drugs like Dabigatran etexilate, an oral anticoagulant.[3] This document provides detailed protocols for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, focusing on a common and efficient synthetic route. The protocols are based on established methods to ensure a high yield of the final product.[1][2]

Synthesis Pathway Overview

The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide is typically achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid.[1] The first step involves a nucleophilic aromatic substitution reaction where 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427) to produce 4-(methylamino)-3-nitrobenzoic acid.[4] In the second step, the carboxylic acid is converted to its corresponding acyl chloride, 4-(methylamino)-3-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride.[1][4] Finally, the acyl chloride is reacted with methylamine to yield the desired product, N-methyl-4-(methylamino)-3-nitrobenzamide.[1][2] A high overall yield of up to 97.5% has been reported for this process.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis.

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
4-chloro-3-nitrobenzoic acid97-00-7C₇H₄ClNO₄201.57-
This compound41263-74-5C₈H₈N₂O₄196.16Yellow Crystalline Powder[5]
4-(methylamino)-3-nitrobenzoyl chloride82357-48-0C₈H₇ClN₂O₃214.61Yellow Crystalline Powder[2]
N-methyl-4-(methylamino)-3-nitrobenzamide41263-72-3C₉H₁₁N₃O₃209.20Yellow Solid[1]

Table 2: Reaction Conditions and Stoichiometry

Reaction StepReactantsMolar RatioSolventReaction Time
Synthesis of this compound4-chloro-3-nitrobenzoic acid, Methylamine---
Synthesis of 4-(methylamino)-3-nitrobenzoyl chlorideThis compound, Thionyl chloride-Dichloromethane (B109758) (DCM)4 hours[6]
Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide4-(methylamino)-3-nitrobenzoyl chloride, Methylamine (25% aq. sol.)1 mol : 1.1 molDichloromethane (DCM)0.5 hours[1]

Experimental Protocols

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 4-(methylamino)-3-nitrobenzoyl chloride is corrosive and a lachrymator.[2]

  • Methylamine is a flammable and corrosive gas (typically used as an aqueous solution).[2]

  • Dichloromethane is a volatile and potentially carcinogenic solvent.[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic methods.[4]

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Methylamine (aqueous solution)

  • Acetic acid

  • Distilled water

Procedure:

  • In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in an appropriate solvent.

  • Add the aqueous solution of methylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress can be monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture.

  • Acidify the solution by slowly adding acetic acid to a pH of approximately 3-5 to precipitate the product.[4]

  • Collect the yellow solid precipitate by vacuum filtration.[4]

  • Wash the solid with distilled water to remove impurities.[4]

  • Dry the purified this compound.

Protocol 2: Synthesis of 4-(methylamino)-3-nitrobenzoyl chloride

This protocol is based on established methods for acyl chloride formation.[4][6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF, catalytic amount)[6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in dichloromethane.[4]

  • Add a catalytic amount of DMF to the suspension.[4][6]

  • Add thionyl chloride dropwise to the suspension at room temperature.[6]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours) until the reaction is complete.[6]

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzoyl chloride.[6] This product can often be used in the next step without further purification.

Protocol 3: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

This protocol is adapted from a patented synthetic method.[1]

Materials:

  • 4-(methylamino)-3-nitrobenzoyl chloride

  • Methylamine (25% aqueous solution)

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 mole equivalent of 4-(methylamino)-3-nitrobenzoyl chloride in dichloromethane (approximately 1.2 L per mole of the acyl chloride).[1][2]

  • Addition of Methylamine: At room temperature, add 1.1 mole equivalents of a 25% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride.[1] An exothermic reaction is expected, so maintain a controlled addition rate.[2]

  • Reaction: Stir the mixture for 0.5 hours.[1]

  • Work-up - Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash the organic layer with distilled water to remove methylamine hydrochloride and other water-soluble impurities.[2]

  • Work-up - Phase Separation: Separate the organic layer (DCM) from the aqueous layer.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[2][6]

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

  • Purification (Optional): The crude N-methyl-4-(methylamino)-3-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity yellow solid.[2]

Visualizations

Synthesis_Pathway A 4-chloro-3-nitrobenzoic acid B This compound A->B + Methylamine C 4-(methylamino)-3-nitrobenzoyl chloride B->C + Thionyl Chloride D N-methyl-4-(methylamino)-3-nitrobenzamide C->D + Methylamine

Caption: Overall synthesis pathway for N-methyl-4-(methylamino)-3-nitrobenzamide.

Experimental_Workflow cluster_prep Preparation of Intermediate cluster_final Final Product Synthesis start Start with 4-chloro-3-nitrobenzoic acid step1 React with Methylamine start->step1 intermediate1 Isolate This compound step1->intermediate1 step2 React with Thionyl Chloride intermediate1->step2 intermediate2 Obtain 4-(methylamino)-3-nitrobenzoyl chloride step2->intermediate2 step3 React with Methylamine Solution intermediate2->step3 workup Aqueous Work-up & Phase Separation step3->workup drying Dry Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Optional Recrystallization evaporation->purification product N-methyl-4-(methylamino)-3-nitrobenzamide purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 4-(Methylamino)-3-nitrobenzoic acid.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, helping users improve reaction yields and product purity.

Q1: My yield of this compound is consistently low. What are the primary factors affecting the yield?

A1: Low yield is a common problem that can be attributed to several factors in the nucleophilic aromatic substitution (SNAr) reaction between a 4-halo-3-nitrobenzoic acid and methylamine (B109427):

  • Choice of Leaving Group: The reactivity of the starting material is critical. 4-Fluoro-3-nitrobenzoic acid is generally more reactive than 4-chloro-3-nitrobenzoic acid. The high electronegativity of fluorine activates the aromatic ring, making it more susceptible to nucleophilic attack and allowing the reaction to proceed under milder conditions.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion. Ensure the reaction is heated (refluxed) for an adequate amount of time, typically 3-5 hours.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Improper Work-up: The product is typically isolated by precipitation. After cooling the reaction mixture, the pH must be carefully adjusted to an acidic range (e.g., pH 3-5) using an acid like acetic acid to ensure complete precipitation of the carboxylic acid product.[1][3]

  • Excessive Washing: While washing the filtered product is necessary to remove impurities, using excessive amounts of solvent or water can lead to loss of product due to its slight solubility. Use ice-cold water for washing to minimize this effect.

Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

A2: Impurities can arise from the starting materials or side reactions.

  • Unreacted Starting Material: The most common impurity is unreacted 4-halo-3-nitrobenzoic acid. This can be minimized by ensuring a sufficient excess of methylamine and allowing for adequate reaction time and temperature.

  • Formation of Benzyne (B1209423) Intermediates: While less common under typical SNAr conditions, using extremely strong bases can lead to the formation of a benzyne intermediate, which can result in a mixture of products. Ensure you are using methylamine or a common base like triethylamine (B128534) rather than exceptionally strong bases like sodium amide.

  • Discolored Product: The product is typically a yellow crystalline powder.[4] A darker color may indicate the presence of impurities. These can often be removed by recrystallization. A common solvent system for recrystallization is an ethanol-water mixture.[3]

Q3: Which starting material is better: 4-chloro- or 4-fluoro-3-nitrobenzoic acid?

A3: For nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. Therefore, the more electron-withdrawing the leaving group, the faster the reaction. Fluorine's high electronegativity strongly activates the aromatic ring towards nucleophilic attack, making 4-fluoro-3-nitrobenzoic acid the more reactive substrate.[1] This often leads to higher yields and allows for milder reaction conditions. However, 4-chloro-3-nitrobenzoic acid is also widely used, often with excellent yields, and may be more cost-effective.[5]

Q4: How can I effectively purify the crude this compound?

A4: The most effective purification method for the crude product is recrystallization.

  • Solvent Selection: An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol (B145695), or a mixture of ethanol and water, is a commonly recommended solvent for this compound.[3][6]

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The pure crystals can then be collected by vacuum filtration.[7][8]

Data Presentation

The following table summarizes reported yields for the synthesis of this compound from different starting materials.

Starting MaterialReagents & ConditionsProductYield (%)Reference
4-Chloro-3-nitrobenzoic acidMethylamine, H₂O, RefluxThis compound95.9[5]
4-Chloro-3-nitrobenzoic acid40% Methylamine solution, 180-190°C, high pressure (continuous flow)This compound88.3 (after recrystallization)[3]
3,4-Dinitrobenzoic acidMethylamine, Triethylamine, Ethanol, RTThis compound81

Experimental Protocols & Methodologies

Protocol 1: Synthesis from 4-Chloro-3-nitrobenzoic acid

This protocol is adapted from established industrial methods.[1][9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add an aqueous solution of methylamine (e.g., 25-40% solution) in a molar excess (e.g., 3.5-5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to below 20°C in an ice bath.

    • Slowly add acetic acid or hydrochloric acid to adjust the pH to approximately 4-5. Control the temperature to ensure it does not exceed 20°C.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the yellow solid product by vacuum filtration.

  • Purification:

    • Wash the filter cake with cold water until the washings are neutral.

    • Dry the product. For higher purity, the product can be recrystallized from an ethanol-water mixture. A reported purity of over 99% can be achieved.[3]

Protocol 2: Synthesis of Precursor 4-Fluoro-3-nitrobenzoic acid

This protocol describes the nitration of 4-fluorobenzoic acid.[11]

  • Reaction Setup: In a flask cooled in an ice bath, add concentrated sulfuric acid.

  • Reagent Addition: Slowly add 4-fluorobenzoic acid (1.0 eq) to the sulfuric acid while stirring, keeping the temperature controlled.

  • Nitration: Add potassium nitrate (B79036) (1.1 eq) portion-wise to the mixture, ensuring the temperature remains low. After addition, allow the reaction to stir overnight at room temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly over a large amount of crushed ice with constant stirring.

    • Allow the mixture to stand, then collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water and dry to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid (reported yield: 90%).[11]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.

G cluster_0 Synthesis Workflow A Start: 4-Halo-3-nitrobenzoic Acid (X = Cl or F) B React with excess Aqueous Methylamine A->B C Heat to Reflux (3-5 hours) B->C D Cool Reaction Mixture (Ice Bath) C->D E Acidify to pH 4-5 (e.g., Acetic Acid) D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry Product G->H I Optional: Recrystallize (Ethanol/Water) H->I J Final Product: This compound I->J G start Low Yield or Impure Product q1 Is starting material consumed (check by TLC)? start->q1 sol1 Increase reaction time and/or temperature. Consider using excess methylamine. q1->sol1 No q2 Was pH correctly adjusted to 4-5 during work-up? q1->q2 Yes sol2 Re-dissolve crude product in base, re-precipitate by carefully adjusting pH to 4-5 with acid. q2->sol2 No q3 Is the product dark or discolored? q2->q3 Yes sol3 Purify by recrystallization from an Ethanol/Water mixture. Consider charcoal treatment. q3->sol3 Yes sol4 Consider switching to 4-fluoro-3-nitrobenzoic acid for higher reactivity. q3->sol4 No, but yield still low

References

Technical Support Center: Minimizing Isomeric Impurities in Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aromatic nitration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their nitration experiments, ensuring the highest possible purity of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of electrophilic aromatic nitration?

A1: The regioselectivity of electrophilic aromatic nitration is primarily governed by two main factors:

  • Electronic Effects: The nature of the substituent already present on the aromatic ring dictates the position of the incoming nitro group. Electron-donating groups (EDGs) activate the ring and direct the substitution to the ortho and para positions.[1][2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and generally direct the substitution to the meta position, with the exception of halogens which are deactivating but ortho, para-directing.[1][2]

  • Steric Effects: The size of the substituent on the aromatic ring and the incoming electrophile can influence the ratio of ortho to para products.[1] Bulky groups can hinder the approach of the nitrating agent to the ortho position, leading to a higher proportion of the para isomer.[1]

Q2: How can I favor the formation of the para-nitro isomer over the ortho-nitro isomer?

A2: To favor the formation of the para-nitro isomer, you can employ several strategies:

  • Utilize Steric Hindrance: If your substrate has a bulky ortho, para-directing group, the steric hindrance will naturally favor para substitution.[1]

  • Employ Shape-Selective Catalysts: Solid acid catalysts, such as zeolites with specific pore sizes (e.g., H-ZSM-5), can be used.[1] The constrained environment within the zeolite pores can selectively allow the formation of the less bulky para isomer while disfavoring the formation of the ortho isomer.[1] In the case of toluene (B28343) nitration, using H-ZSM-5 can yield at least 80-90% of the para isomer.[3]

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product.[1]

Q3: Is it possible to achieve selective ortho-nitration?

A3: While favoring para substitution is more common, selective ortho-nitration can be achieved under specific conditions, often involving phase-transfer catalysts or specialized nitrating agents. For instance, the nitration of phenols can be directed to the ortho position by using certain catalysts and controlling reaction parameters like acid dilution and substrate concentration.

Q4: Why are halogens ortho, para-directing but deactivating?

A4: Halogens exhibit a dual electronic effect. They are inductively withdrawing (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), stabilizing the carbocation intermediates for ortho and para attack.[2]

Q5: My nitration of an amine-containing aromatic compound is giving a significant amount of the meta isomer. Why is this happening and how can I fix it?

A5: In strongly acidic conditions, such as the mixed acid used for nitration, the amino group (-NH2) is protonated to form an anilinium ion (-NH3+).[4] This ion is a strong electron-withdrawing group and is meta-directing.[4] To prevent this and favor the formation of ortho and para isomers, the amino group should be protected before nitration.[5][6] This is typically done by converting it to an amide (e.g., acetanilide) by reacting it with acetic anhydride (B1165640).[5][6] The amide is still an ortho, para-director but is less activating than the free amino group, allowing for a more controlled reaction.[5][6] After nitration, the protecting group can be removed by hydrolysis.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your nitration experiments and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low regioselectivity with an ortho, para-directing substrate, obtaining a mixture of isomers. 1. Reaction conditions are not optimized for selectivity. 2. Insufficient steric hindrance to differentiate ortho and para positions.1. Try lowering the reaction temperature.[1][7] 2. Explore different solvent systems. 3. Consider if the directing group can be replaced with a bulkier analogue to increase steric hindrance at the ortho position.[1]
Obtaining significant amounts of the meta-nitro product with an ortho, para-directing substrate. 1. For amine substrates, protonation of the amino group is occurring. 2. Reaction conditions are too harsh, leading to side reactions or isomerization.1. Protect the amino group by converting it to an amide before nitration.[5] 2. Use milder reaction conditions, such as lower temperatures and less acidic catalysts.[1]
Di- or poly-nitration occurs when mono-nitration is desired. 1. Reaction temperature is too high. 2. Molar ratio of nitrating agent to substrate is too high. 3. The substrate is highly activated.1. Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[5][7] 2. Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents).[5] 3. For highly activated substrates, consider using a milder nitrating agent.
Low or no yield. 1. Reaction temperature is too low, significantly slowing the reaction rate. 2. Insufficiently strong nitrating agent for the substrate. 3. Decomposed or low-concentration acids.1. Cautiously increase the temperature in small increments while monitoring the reaction.[7] 2. Use a stronger nitrating system (e.g., increase H₂SO₄ concentration, use fuming nitric acid or oleum).[5][7] 3. Use fresh, concentrated acids to prepare the nitrating mixture.[7]
Formation of a dark-colored or tarry reaction mixture. 1. Oxidation of the starting material or product. 2. Excessive reaction temperature. 3. "Runaway" reaction due to rapid addition of the nitrating agent.1. Strictly control the temperature and maintain it at a low level.[8] 2. Add the nitrating agent slowly and dropwise to allow for effective heat dissipation.[7]
Inseparable mixture of ortho and para isomers in the final product. The isomers have very similar polarities.1. Column Chromatography: This is the most common method. Careful selection of the stationary phase and eluent system is crucial.[9] 2. Recrystallization: If the product is a solid, fractional recrystallization may be possible if the isomers have different solubilities in a specific solvent.[9]

Data Presentation: Isomer Distribution in Nitration Reactions

The following tables summarize the regioisomeric distribution in the nitration of various monosubstituted benzenes under specific conditions.

Table 1: Regioisomeric Distribution in the Nitration of Toluene

Temperature (°C)% ortho-Nitrotoluene% meta-Nitrotoluene% para-Nitrotoluene
3058.54.437.1
061.83.534.7
-3065.22.832.0

Data sourced from studies on the effect of temperature on toluene nitration.

Table 2: Isomer Distribution for Nitration of Various Monosubstituted Benzenes with Mixed Acid (HNO₃/H₂SO₄)

Substituent % ortho % meta % para
-CH₃63334
-OH50050
-CF₃6913
-NO₂6931

This data illustrates the directing effects of various substituents on the aromatic ring.[6][10]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Nitration using Mixed Acid

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, cool the substrate solution (dissolved in a suitable solvent if necessary) to the desired temperature (typically 0-5 °C) in an ice-salt bath.[11]

  • Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2.0 equivalents) with constant cooling and stirring.[11]

  • Addition: Add the prepared nitrating mixture dropwise to the stirred substrate solution, maintaining the reaction temperature below the specified limit.[5]

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for a designated period (e.g., 30 minutes to 2 hours), and then allow it to warm to room temperature if required.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[11] Extract the product with a suitable organic solvent (e.g., dichloromethane).[11]

  • Purification: Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution, and brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11] The crude product can be further purified by recrystallization or column chromatography.[9]

Protocol 2: Nitration of Aniline (B41778) with Protection of the Amino Group

  • Protection (Acetylation): Dissolve aniline (1.0 equivalent) in acetic anhydride (5-10 volumes). Add a catalytic amount of sulfuric acid (e.g., 1-2 drops).[5] Stir the mixture until the reaction is complete (monitor by TLC) to form acetanilide (B955).

  • Nitration: Cool a mixture of concentrated sulfuric acid (5 volumes) to 0 °C. Add the prepared acetanilide (1.0 equivalent) portion-wise, keeping the temperature below 5 °C.[5] Prepare a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid (2 volumes) and cool it to 0 °C.[5] Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 5 °C.[5] Stir the reaction mixture at 0-5 °C for 1-3 hours.[5]

  • Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice.[5] Collect the precipitated nitro-acetanilide by filtration and wash with cold water until the filtrate is neutral.[5] Suspend the crude product in a mixture of ethanol (B145695) and concentrated hydrochloric acid (e.g., 3:1 v/v) and heat to reflux for 2-4 hours to hydrolyze the amide.[5]

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-aniline product.[5] Filter the solid, wash with water, and dry.[5]

Visualizations

Troubleshooting_Workflow Start Problem: Isomeric Impurities in Nitration CheckSubstrate Analyze Substrate: - Activating/Deactivating Group? - Steric Hindrance? Start->CheckSubstrate CheckConditions Review Reaction Conditions: - Temperature? - Nitrating Agent? - Molar Ratios? Start->CheckConditions LowSelectivity Issue: Low Regioselectivity CheckSubstrate->LowSelectivity MetaIsomer Issue: Unexpected Meta Isomer (with o,p-director) CheckSubstrate->MetaIsomer CheckConditions->LowSelectivity PolyNitration Issue: Di/Poly-nitration CheckConditions->PolyNitration OptimizeTemp Solution: Lower Temperature LowSelectivity->OptimizeTemp ChangeCatalyst Solution: Use Shape-Selective Catalyst (e.g., Zeolite for p-selectivity) LowSelectivity->ChangeCatalyst PolyNitration->OptimizeTemp ControlStoichiometry Solution: Control Stoichiometry (1.05-1.1 eq. nitrating agent) PolyNitration->ControlStoichiometry MilderAgent Solution: Use Milder Nitrating Agent PolyNitration->MilderAgent ProtectGroup Solution: Protect Functional Group (e.g., Amine -> Amide) MetaIsomer->ProtectGroup End Desired Isomer Purity Improved OptimizeTemp->End ChangeCatalyst->End ControlStoichiometry->End ProtectGroup->End MilderAgent->End

Caption: A troubleshooting workflow for minimizing isomeric impurities.

Nitration_Pathway Reagents Mixed Acid: HNO₃ + H₂SO₄ Electrophile Formation of Nitronium Ion (NO₂⁺) Reagents->Electrophile  Protonation & Dehydration Attack Electrophilic Attack on Aromatic Ring Electrophile->Attack Aromatic Aromatic Substrate (e.g., Toluene) Aromatic->Attack Intermediate Resonance-Stabilized Carbocation (Wheland Intermediate) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation  Restores Aromaticity Product Nitro-Aromatic Product (Isomer Mixture) Deprotonation->Product

Caption: The general reaction pathway for electrophilic aromatic nitration.

References

how to prevent runaway reactions in nitration of p-toluic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of p-toluic acid. The information is designed to help prevent and manage runaway reactions, ensuring a safer experimental environment.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the nitration of p-toluic acid, with a focus on preventing thermal runaway events.

Q1: What are the initial signs of a potential runaway reaction during the nitration of p-toluic acid?

A1: Early detection is critical for preventing a runaway reaction. Key indicators to monitor include:

  • Unexpected Temperature Rise: A rapid increase in the reaction temperature that is difficult to control with the cooling system is a primary warning sign.[1][2]

  • Evolution of Brown/Red Fumes: The formation of nitrogen dioxide (NO₂) gas, which has a characteristic brown or reddish color, indicates that the reaction is becoming too vigorous and may be entering a runaway state.[3]

  • Increased Reaction Rate: A noticeable acceleration in the reaction, such as vigorous bubbling or a rapid change in color, can signal a loss of control.

  • Localized Hotspots: Poor stirring can lead to the formation of localized areas of high temperature within the reaction mixture.[4]

Q2: My reaction temperature is exceeding the recommended limit. What immediate actions should I take?

A2: If you observe a significant temperature excursion, take the following steps immediately:

  • Stop the addition of the nitrating agent: This will prevent the introduction of more reactants that fuel the exothermic reaction.

  • Enhance Cooling: Ensure your cooling bath is functioning optimally. If using an ice bath, add more ice and salt to lower the temperature.[4]

  • Increase Stirring Rate: Improve agitation to break up any potential hotspots and ensure uniform temperature distribution throughout the reaction mixture.[2][4]

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This is a last resort and should be performed with extreme caution.[4]

Q3: How do I safely quench a runaway nitration reaction?

A3: Quenching a nitration reaction is a hazardous procedure and should only be performed if absolutely necessary and with appropriate safety measures in place. The standard method is to slowly and cautiously pour the reaction mixture into a large volume of crushed ice or an ice-water slurry with vigorous stirring.[4]

CAUTION: The dilution of concentrated sulfuric acid with water is a highly exothermic process and can cause splattering.[2] This procedure should be conducted in a fume hood with the sash pulled down, and the operator should be wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Q4: What are the primary causes of a runaway reaction in the nitration of p-toluic acid?

A4: Runaway reactions in this context are typically caused by a failure to control the rate of heat generation.[1] Common contributing factors include:

  • Inadequate Cooling: The cooling system may be insufficient to remove the heat generated by the reaction.[4]

  • Rapid Addition of Nitrating Agent: Adding the nitric acid/sulfuric acid mixture too quickly can lead to a rapid release of heat that overwhelms the cooling capacity.[4]

  • Poor Agitation: Inefficient stirring can result in localized temperature increases.[2][4]

  • Incorrect Reagent Concentrations or Ratios: Using reagents that are more concentrated than specified or an improper ratio of nitric acid to sulfuric acid can increase the reaction's exothermicity.[4]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent, uncontrolled temperature increase can then trigger a rapid, violent reaction.[5]

Q5: Can using a continuous flow reactor improve the safety of this nitration?

A5: Yes, continuous flow reactors can offer significant safety advantages for highly exothermic reactions like nitration. They provide better heat transfer due to their high surface-area-to-volume ratio, allowing for more precise temperature control.[6] Additionally, the small reaction volume at any given time minimizes the potential hazard in case of a runaway.

Quantitative Data for Safe Nitration of p-Toluic Acid

The following table summarizes key quantitative parameters for the safe laboratory-scale nitration of p-toluic acid. Adherence to these parameters is crucial for preventing runaway reactions.

ParameterRecommended Value/RangeRationale for Safety
Reaction Temperature 0 - 10 °CKeeping the temperature low is critical to control the exothermic nature of the reaction and prevent side reactions.[7]
Nitrating Agent Addition Time 30 - 45 minutes (for 10g scale)Slow, dropwise addition ensures that the heat generated can be effectively dissipated by the cooling system.[7]
Ratio of Nitrating Mixture (Conc. H₂SO₄:Conc. HNO₃) Approximately 1.7:1 (v/v) (e.g., 25 mL H₂SO₄ to 15 mL HNO₃)The sulfuric acid acts as a catalyst and a dehydrating agent, but an incorrect ratio can affect reactivity and exothermicity.[7]
Stirring Vigorous and continuousEnsures even temperature distribution and prevents the formation of localized "hot spots".[2][4]

Experimental Protocol: Nitration of p-Toluic Acid

This protocol outlines a standard laboratory procedure for the nitration of p-toluic acid to produce 4-methyl-3-nitrobenzoic acid.[7]

Materials:

  • p-Toluic acid (10.0 g, 0.073 mol)

  • Concentrated sulfuric acid (98%, 75 mL total)

  • Concentrated nitric acid (70%, 15 mL)

  • Ice

  • Distilled water

  • Ethanol (B145695)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid.

    • Cool this mixture in an ice bath.

  • Dissolution of p-Toluic Acid:

    • In a 250 mL round-bottom flask, combine 10.0 g of p-toluic acid and 50 mL of concentrated sulfuric acid.

    • Stir the mixture with a magnetic stirrer until the p-toluic acid is completely dissolved.

    • Cool the flask in an ice bath to a temperature between 0 and 5 °C.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of p-toluic acid.

    • Maintain the reaction temperature below 10 °C throughout the addition, which should take approximately 30-45 minutes.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Work-up:

    • Remove the ice bath and allow the mixture to slowly warm to room temperature, continuing to stir for another hour.

    • Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

    • Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water.

  • Purification (Recrystallization):

    • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified 4-methyl-3-nitrobenzoic acid.

Visualization of Runaway Reaction Prevention

The following diagram illustrates the logical relationships between preventative measures and the potential for a runaway reaction during the nitration of p-toluic acid.

Runaway_Prevention cluster_causes Potential Causes of Runaway cluster_prevention Preventative Measures Rapid Addition Rapid Addition of Nitrating Agent Runaway Reaction Runaway Reaction Rapid Addition->Runaway Reaction Inadequate Cooling Inadequate Cooling Inadequate Cooling->Runaway Reaction Poor Agitation Poor Agitation Poor Agitation->Runaway Reaction Incorrect Reagents Incorrect Reagent Concentration/Ratio Incorrect Reagents->Runaway Reaction Slow, Controlled Addition Slow, Controlled Addition Safe Reaction Safe Reaction Slow, Controlled Addition->Safe Reaction Efficient Cooling Efficient Cooling (Ice Bath) Efficient Cooling->Safe Reaction Vigorous Stirring Vigorous Stirring Vigorous Stirring->Safe Reaction Correct Reagents Correct Reagent Concentration/Ratio Correct Reagents->Safe Reaction

References

troubleshooting low purity in 4-(Methylamino)-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that can lead to low purity of the final product.

Q1: My final product has a low melting point and appears discolored. What are the potential impurities?

Low purity in this compound synthesis can be attributed to several factors, often originating from the two main synthetic steps: nitration of 4-chlorobenzoic acid and the subsequent nucleophilic aromatic substitution with methylamine (B109427).

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-chloro-3-nitrobenzoic acid from an incomplete amination reaction.

  • Isomeric Impurities: Formation of 4-chloro-2-nitrobenzoic acid during the nitration of 4-chlorobenzoic acid. This isomer can also react with methylamine to form an isomeric impurity in the final product.

  • Side-Reaction Products:

    • Dinitro Compounds: Over-nitration of 4-chlorobenzoic acid can lead to dinitro derivatives.

    • Amide Formation: Although less common under typical aqueous amine reaction conditions, the formation of N-methyl-4-(methylamino)-3-nitrobenzamide is a theoretical possibility if the reaction conditions are not well-controlled (e.g., very high temperatures or presence of a coupling agent).[1]

  • Degradation Products: The product, a nitro-containing aromatic compound, may be susceptible to degradation if exposed to high temperatures or light for extended periods.[2]

Troubleshooting Steps:

  • Analyze the Crude Product: Utilize analytical techniques like HPLC, ¹H NMR, and Mass Spectrometry to identify the specific impurities present.

  • Review Reaction Conditions: Carefully examine the reaction parameters of both the nitration and amination steps.

  • Purification: Employ appropriate purification techniques, primarily recrystallization, to remove impurities.

Q2: I am observing a significant amount of an isomeric impurity. How can I minimize its formation?

The primary isomeric impurity arises from the nitration of 4-chlorobenzoic acid, where the nitro group is introduced at the position ortho to the carboxylic acid group (4-chloro-2-nitrobenzoic acid) instead of the desired meta position.

Mitigation Strategies:

  • Control of Nitration Temperature: The temperature of the nitration reaction is a critical factor. Maintaining a low and consistent temperature, typically between 0-10 °C, can favor the formation of the desired 3-nitro isomer.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution of 4-chlorobenzoic acid to prevent localized overheating and reduce the formation of side products.

  • Purification of the Intermediate: If a significant amount of the undesired isomer is formed, it is advisable to purify the 4-chloro-3-nitrobenzoic acid intermediate before proceeding to the amination step. This can often be achieved by recrystallization.

Q3: The amination reaction is sluggish or incomplete. What are the possible causes and solutions?

An incomplete reaction between 4-chloro-3-nitrobenzoic acid and methylamine is a common cause of low purity.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[3]
Low Concentration of Methylamine Ensure an adequate excess of methylamine is used to drive the reaction to completion. A molar ratio of methylamine to 4-chloro-3-nitrobenzoic acid of 3.5:1 to 5:1 has been reported to be effective.[4]
Poor Solubility of Starting Material While the reaction is often carried out in an aqueous solution of methylamine, ensuring good mixing and dispersion of the solid 4-chloro-3-nitrobenzoic acid is crucial. The use of a co-solvent is generally not reported for this specific reaction but could be a consideration in problematic cases.
Deactivation of Nucleophile In highly acidic conditions, the methylamine will be protonated to its non-nucleophilic ammonium (B1175870) salt. Ensure the reaction medium is sufficiently basic.

Q4: How can I effectively purify the final product to achieve high purity?

Recrystallization is the most common and effective method for purifying this compound.

Recrystallization Guidance:

  • Solvent Selection: A mixture of ethanol (B145695) and water is a commonly used and effective solvent system for recrystallization.[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent mixture.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Reported Purity

ParameterNitration of 4-chlorobenzoic acidAmination with Methylamine
Starting Material 4-chlorobenzoic acid4-chloro-3-nitrobenzoic acid
Reagents Conc. HNO₃, Conc. H₂SO₄Aqueous Methylamine (e.g., 30-40%)
Temperature 0 - 10 °C (controlled)Reflux (typically around 85-95°C)[6]
Reaction Time Varies, monitor by TLC3 - 5 hours, monitor by TLC[3]
Reported Yield ~98% (for 4-chloro-3-nitrobenzoic acid)88.3% (after recrystallization)[5]
Reported Purity 98.32% (for 4-chloro-3-nitrobenzoic acid)99.41% (after recrystallization)[5]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitrobenzoic acid

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product, 4-chloro-3-nitrobenzoic acid, under vacuum.

Protocol 2: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine (e.g., 40%).[5]

  • Heat the mixture to reflux and maintain for 3-5 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add an acid, such as acetic acid, to adjust the pH to approximately 4-5, which will cause the product to precipitate.[5]

  • Collect the yellow solid precipitate by vacuum filtration.

  • Wash the solid with water.

  • Purify the crude product by recrystallization from an ethanol-water mixture.

  • Dry the final product, this compound, under vacuum.

Protocol 3: HPLC Analysis for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).[7]

  • Sample Preparation: Prepare a standard solution of this compound of known concentration and a solution of the sample to be analyzed in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the purity.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Amination 4-chlorobenzoic_acid 4-chlorobenzoic acid Nitrating_Mixture HNO₃ / H₂SO₄ 4-chlorobenzoic_acid->Nitrating_Mixture 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid Nitrating_Mixture->4-chloro-3-nitrobenzoic_acid Methylamine Methylamine (aq) 4-chloro-3-nitrobenzoic_acid->Methylamine 4-(Methylamino)-3-nitrobenzoic_acid This compound Methylamine->4-(Methylamino)-3-nitrobenzoic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Purity Detected Analyze Analyze Impurity Profile (HPLC, NMR, MS) Start->Analyze Identify Identify Source of Impurity Analyze->Identify Nitration Nitration Step Issue Identify->Nitration Isomeric Impurity Amination Amination Step Issue Identify->Amination Unreacted Starting Material Optimize_Nitration Optimize Nitration: - Control Temperature - Slow Addition Nitration->Optimize_Nitration Optimize_Amination Optimize Amination: - Increase Reaction Time/Temp - Increase Amine Concentration Amination->Optimize_Amination Purify Purify Intermediate/ Final Product (Recrystallization) Optimize_Nitration->Purify Optimize_Amination->Purify End High Purity Product Purify->End Side_Reactions 4-chlorobenzoic_acid 4-chlorobenzoic acid Nitration Nitration 4-chlorobenzoic_acid->Nitration Desired_Product 4-chloro-3-nitrobenzoic acid Nitration->Desired_Product Isomer 4-chloro-2-nitrobenzoic acid (Isomeric Impurity) Nitration->Isomer Dinitro Dinitro compounds (Over-nitration) Nitration->Dinitro

References

Technical Support Center: Production of 4-(Methylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(Methylamino)-3-nitrobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during the scale-up from laboratory to industrial production.

Issue 1: Low Yield and Purity in the Nitration Step

  • Question: We are experiencing low yields and the formation of multiple isomers during the nitration of 4-chlorobenzoic acid. How can we optimize this step for better selectivity and conversion?

  • Answer: The nitration of aromatic compounds is a highly exothermic reaction where temperature control is critical to prevent the formation of unwanted by-products.[1]

    • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, to favor the formation of the desired 3-nitro isomer.[1] Inadequate cooling can lead to over-nitration and the formation of dinitro compounds.

    • Reagent Addition: Add the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) slowly and sub-surface to ensure rapid mixing and prevent localized hotspots.[2]

    • Mixing: Ensure efficient agitation to maintain a homogenous reaction mixture. Poor mixing can lead to localized high concentrations of the nitrating agent and increased side-product formation.[3] For viscous reaction mixtures, consider using an anchor or helical mixer.[4]

    • Reaction Monitoring: Monitor the reaction progress using techniques like HPLC to ensure complete conversion of the starting material and to avoid prolonged reaction times which can lead to degradation.[5]

Issue 2: Runaway Reaction During Nitration

  • Question: We are concerned about the risk of a runaway reaction during the scale-up of the nitration step. What are the primary safety measures we should implement?

  • Answer: The nitration of aromatic compounds is a highly exothermic process, and the risk of a thermal runaway is a significant safety concern, especially at an industrial scale.[2][6]

    • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[1] This data is crucial for designing an adequate cooling system.

    • Cooling System: The reactor's cooling system must be capable of removing the heat generated by the reaction.[1] Consider using a combination of a cooling jacket and internal cooling coils for larger reactors. A failure in the cooling system can lead to a rapid increase in temperature and pressure.[5]

    • Controlled Reagent Addition: Implement a semi-batch process where the nitrating agent is added at a controlled rate.[7] The addition rate should be linked to the reactor's cooling capacity to prevent heat accumulation.

    • Emergency Procedures: Have a documented emergency procedure in place, which may include a quenching system to rapidly cool the reaction and stop it in case of a thermal runaway.[1][8]

Issue 3: Incomplete Reaction and Low Yield in the Amination Step

  • Question: The nucleophilic aromatic substitution reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427) is sluggish and results in a low yield of this compound. How can we improve the reaction efficiency?

  • Answer: The efficiency of the nucleophilic aromatic substitution (SNAr) reaction is influenced by several factors, including the leaving group, solvent, temperature, and the presence of activating groups.[9][10]

    • Leaving Group: While 4-chloro-3-nitrobenzoic acid is commonly used, the corresponding 4-fluoro derivative is a more reactive substrate for SNAr reactions.[11] The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack.[11]

    • Temperature and Pressure: This reaction often requires elevated temperatures to proceed at a reasonable rate.[9] Industrial processes may utilize high-pressure and high-temperature conditions (e.g., 180-190°C and 3.0-4.0 MPa) in a continuous flow reactor to achieve high conversion and purity.[4]

    • Solvent: Use a polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of methylamine.[9]

    • Excess Methylamine: Using an excess of methylamine can help drive the reaction to completion.[12]

Issue 4: Product Precipitation and Isolation Challenges

  • Question: We are facing difficulties with product precipitation and filtration during the work-up of this compound. The product is forming fine particles that are difficult to filter.

  • Answer: The physical properties of the precipitated product are crucial for efficient isolation.

    • pH Control: The product is precipitated by adjusting the pH of the reaction mixture to approximately 3-5 with an acid like acetic acid.[4][11] The rate of pH adjustment can influence the particle size. A slower addition of the acid may promote the growth of larger crystals.

    • Cooling Rate: A controlled cooling profile after precipitation can also influence crystal size and morphology. Rapid cooling often leads to the formation of smaller, less filterable particles.[1]

    • Crystallization Studies: For large-scale production, it is advisable to conduct crystallization studies to determine the optimal conditions for temperature, pH, and cooling rate to obtain a product with good filtration characteristics.[13][14]

    • Troubleshooting Clogging: Clogging of filtration equipment can be caused by fine particles or the buildup of solid deposits.[13] Regular inspection and cleaning of the equipment are essential.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common industrial synthesis involves a two-step process:

  • Nitration: 4-chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzoic acid.[4]

  • Amination: The resulting 4-chloro-3-nitrobenzoic acid is then reacted with an aqueous solution of methylamine in a nucleophilic aromatic substitution reaction to yield this compound.[4][11] An alternative starting material for the amination step is 4-fluoro-3-nitrobenzoic acid, which is more reactive.[11]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor include:

  • Temperature: Crucial for both the nitration (exothermic) and amination steps to control reaction rate and minimize side products.[1][9]

  • Pressure: Important for reactions conducted at elevated temperatures, especially when using volatile reagents like methylamine.[4]

  • Mixing/Agitation Speed: Ensures homogeneity, efficient heat transfer, and avoids localized concentration gradients.[3][15]

  • pH: Critical during the product precipitation and work-up phase.[4][11]

  • Reagent Addition Rate: Controls the rate of heat generation in exothermic reactions.[2]

Q3: What are the main safety hazards associated with the production of this compound?

A3: The primary hazards include:

  • Runaway Reaction: The nitration step is highly exothermic and poses a significant risk of a thermal runaway if not properly controlled.[2][6]

  • Hazardous Materials: The process involves corrosive and toxic materials such as concentrated nitric and sulfuric acids, and flammable and toxic methylamine.[16][17][18] Proper personal protective equipment (PPE) and handling procedures are essential.[19][20]

  • Formation of Explosive Byproducts: Nitration reactions can potentially form unstable and explosive byproducts.[11]

Q4: Are there continuous process alternatives to traditional batch production?

A4: Yes, continuous flow reactors are a viable and often preferred alternative for nitration reactions.[6][21] They offer several advantages over batch reactors, including:

  • Enhanced Safety: The small reaction volume within the reactor minimizes the risk of a runaway reaction.[21]

  • Improved Heat Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for efficient heat removal.[21]

  • Better Process Control: Precise control over reaction parameters leads to higher yields and purity.[21] A continuous synthesis method for this compound using a high-pressure and high-temperature environment has been reported to yield a product with a purity of 99.41%.[4][11]

Data Presentation

Table 1: Comparison of Synthesis Routes and Conditions

ParameterMethod 1: Batch Process[4][15]Method 2: Continuous Process[4]
Starting Material 4-chloro-3-nitrobenzoic acid4-chloro-3-nitrobenzoic acid
Reagent 30% aqueous methylamine solution40% aqueous methylamine solution
Temperature Reflux180 - 190°C
Pressure Atmospheric3.0 - 4.0 MPa
Reaction Time 3 - 5 hours17 minutes (residence time)
Yield ~88.3%Not explicitly stated, but high purity achieved
Purity 99.41% (after recrystallization)99.41% (after recrystallization)

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitrobenzoic acid (Nitration)

  • In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid through the addition funnel, maintaining the reaction temperature below 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.

Protocol 2: Synthesis of this compound (Amination - Batch Process)

  • Charge a pressure reactor with 4-chloro-3-nitrobenzoic acid and a 30% aqueous solution of methylamine.[4]

  • Heat the mixture to reflux and maintain for 3-5 hours.[15]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 3-5 with acetic acid to precipitate the product.[4][11]

  • Filter the yellow solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[4]

Visualizations

experimental_workflow cluster_nitration Nitration Step cluster_amination Amination Step start_nitration 4-Chlorobenzoic Acid + H2SO4 reaction_nitration Nitration Reaction start_nitration->reaction_nitration nitrating_mixture HNO3 + H2SO4 (0-10°C) nitrating_mixture->reaction_nitration workup_nitration Quenching on Ice & Filtration reaction_nitration->workup_nitration product_nitration 4-Chloro-3-nitrobenzoic Acid workup_nitration->product_nitration start_amination 4-Chloro-3-nitrobenzoic Acid product_nitration->start_amination reaction_amination SNAr Reaction start_amination->reaction_amination methylamine Aqueous Methylamine (Heat/Pressure) methylamine->reaction_amination workup_amination pH Adjustment & Filtration reaction_amination->workup_amination product_final This compound workup_amination->product_final

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield or Purity cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Poor Precipitation problem->cause3 cause4 Loss during Work-up problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature/Pressure cause1->solution1b solution2a Optimize Temperature Control cause2->solution2a solution2b Ensure Efficient Mixing cause2->solution2b solution2c Slow Reagent Addition cause2->solution2c solution3a Control pH Adjustment Rate cause3->solution3a solution3b Optimize Cooling Profile cause3->solution3b solution4a Use Cold Wash Solvents cause4->solution4a

Caption: Troubleshooting logic for addressing low yield and purity issues.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My SNAr reaction is showing low to no conversion to the desired product. What are the potential causes and how can I improve the yield?

A: Low conversion in an SNAr reaction can stem from several factors related to the reactants and reaction conditions.[1] A systematic approach to troubleshooting this issue is crucial.

  • Insufficiently Activated Aromatic Ring: The aromatic ring must be sufficiently "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4][5][6][7] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][5][6][8] If your substrate lacks adequate activation, consider using a more electron-deficient analog.[1]

  • Poor Leaving Group: The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I.[1][2] This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom being attacked.[1][5][7] If you are not using a fluoride (B91410) leaving group, consider if a fluoro-substituted starting material is available.[1]

  • Weak Nucleophile: The nucleophile's strength is a critical factor. If you are using a neutral nucleophile like an alcohol or amine, its reactivity can be significantly enhanced by deprotonation with a suitable base to form the corresponding alkoxide or amide.[2]

  • Suboptimal Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the progress can significantly improve the rate and yield.[1][2] Some reactions may even necessitate reflux conditions.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[1][9] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[1][10]

Problem 2: Formation of Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?

A: The formation of side products is a common challenge in SNAr reactions. Here are some likely culprits and their solutions:

  • Di-substitution: If your aromatic substrate has more than one leaving group, you may observe double substitution. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1][2]

  • Solvolysis: If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures.[2] It is generally best to use a non-reactive, polar aprotic solvent.[1][2]

  • Hydrolysis: The starting material or product can be susceptible to hydrolysis. To prevent this, ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Ring Opening or Degradation: Under harsh basic conditions or at very high temperatures, the aromatic ring, particularly in heteroaromatic systems, can undergo degradation.[2] Using milder bases and reaction temperatures can mitigate this issue.[2]

Problem 3: Poor Regioselectivity

Q: My reaction is yielding a mixture of regioisomers. How can I control the regioselectivity of my SNAr reaction?

A: Poor regioselectivity is often encountered when the aromatic ring has multiple potential reaction sites.

  • Electronic Effects: The regioselectivity of SNAr on di-substituted substrates is highly dependent on the electronic environment of the ring. For instance, on a 2,4-dichloropyrimidine, substitution at the C4 position is generally favored. However, the presence of an electron-donating group at the C6 position can favor substitution at C2.[2]

  • Nucleophile Choice: The nature of the nucleophile can also influence regioselectivity. For example, tertiary amine nucleophiles have demonstrated excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in SNAr reactions?

A1: A base in an SNAr reaction can serve two primary purposes. First, if the nucleophile is a neutral species like an amine or an alcohol, a base is used to deprotonate it, thereby increasing its nucleophilicity.[2] Second, a non-nucleophilic base is often added to neutralize the acidic species generated during the reaction, for example, the protonated leaving group. Common bases include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]

Q2: How do I choose the optimal solvent for my SNAr reaction?

A2: The choice of solvent is critical for the success of an SNAr reaction.[1] Polar aprotic solvents are generally the best choice because they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which decreases its nucleophilicity and slows the reaction rate.[1][10]

Solvent Selection Guide for SNAr Reactions

Solvent ClassExamplesSuitability for SNArRationale
Polar Aprotic DMSO, DMF, DMAc, NMP, AcetonitrileHighly Recommended Effectively solvates cations, leaving the anionic nucleophile highly reactive.[1][9][11]
Ethers THF, 2-MeTHF, Dioxane, GlymesGood Can be used, though generally less effective than polar aprotic solvents. 2-MeTHF is a greener alternative to THF.[12]
Polar Protic Water, Alcohols (e.g., Ethanol, Methanol)Use with Caution Can act as a competing nucleophile (solvolysis) and decrease the reactivity of the primary nucleophile through hydrogen bonding.[1][2][10]
Non-Polar Toluene, HexaneGenerally Not Recommended Poor solubility of ionic nucleophiles and intermediates.[12]

Q3: What is a Meisenheimer complex and is it possible to observe it?

A3: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when the nucleophile attacks the aromatic ring in an SNAr reaction.[5][8] This intermediate is a key feature of the addition-elimination mechanism.[3][5] In some cases, particularly with highly activated aromatic systems and strong nucleophiles, these complexes are stable enough to be isolated and characterized.[5][13] Often, the formation of a highly colored solution during the reaction is indicative of the presence of a Meisenheimer complex.[14]

Q4: How can I monitor the progress of my SNAr reaction?

A4: The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a chloropyrimidine with an amine nucleophile.[2]

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[2]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[2]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[2]

  • Purification: The crude product can be purified by techniques such as column chromatography, crystallization, or distillation.

Visualizations

Caption: The addition-elimination mechanism of SNAr.

Troubleshooting_Workflow start Low Yield in SNAr Reaction check_activation Is the aromatic ring sufficiently activated (ortho/para EWG)? start->check_activation increase_activation Use a more electron-deficient substrate. check_activation->increase_activation No check_lg Is the leaving group optimal (F > Cl > Br > I)? check_activation->check_lg Yes increase_activation->check_activation change_lg Switch to a substrate with a better leaving group (e.g., fluoroarene). check_lg->change_lg No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes change_lg->check_lg increase_nucleophilicity Use a stronger base to deprotonate the nucleophile. check_nucleophile->increase_nucleophilicity No check_temp Is the reaction temperature high enough? check_nucleophile->check_temp Yes increase_nucleophilicity->check_nucleophile increase_temp Gradually increase the reaction temperature. check_temp->increase_temp No check_solvent Is a polar aprotic solvent being used? check_temp->check_solvent Yes increase_temp->check_temp change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->check_solvent

References

selecting the right crystallization solvent for 4-(Methylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate solvent for the crystallization of 4-(Methylamino)-3-nitrobenzoic acid, a crucial step for its purification. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data, ethanol (B145695) and ethanol-water mixtures are good starting points for the recrystallization of this compound to improve its purity.[1] Other potential solvents to screen include methanol, acetone, and ethyl acetate.

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets the ideal solubility criteria cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. For this compound, an ethanol-water mixture is a commonly used mixed solvent system.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, try adding a small amount of additional hot solvent to the mixture and allow it to cool more slowly. Using a different solvent system with a lower boiling point may also resolve the issue.

Q4: Crystal formation is very slow or does not occur at all. How can I induce crystallization?

A4: If crystals do not form upon cooling, the solution may not be sufficiently saturated. You can try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Yield - The chosen solvent is too good at room temperature. - Too much solvent was used. - The cooling process was too rapid.- Select a solvent in which the compound has lower solubility at room temperature. - Evaporate some of the solvent to concentrate the solution. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Impure Crystals - The cooling process was too fast, trapping impurities. - The crystals were not washed properly.- Allow the solution to cool slowly to promote the formation of a pure crystal lattice. - Wash the collected crystals with a small amount of cold, fresh solvent.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- Consider a pre-purification step, such as treatment with activated carbon in the hot solution before filtration.
Difficulty Filtering Crystals - The crystals are too fine.- Allow the solution to cool more slowly to encourage the growth of larger crystals.

Solvent Solubility Data

SolventQualitative Solubility of this compoundSolubility of 3-Nitrobenzoic Acid (mol/L at 25°C)Solubility of 4-Methyl-3-nitrobenzoic Acid (mole fraction at 25°C)
WaterSoluble[2]LowInsoluble
MethanolSoluble[3]3.18120.08960[4]
EthanolSoluble[2]1.9740.08180[4]
AcetoneSolubleHighData not available
Ethyl AcetateSoluble1.5018Data not available
DichloromethaneSoluble0.25475Data not available
TolueneData not availableLowData not available
Dimethyl Sulfoxide (DMSO)Soluble[2]Data not availableData not available

Note: The solubility of nitrobenzoic acid derivatives generally increases with temperature.[5]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a method for selecting a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different test solvent to each test tube at room temperature.

  • Agitate the mixtures to observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the test tubes containing the solvents in which the compound was sparingly soluble at room temperature.

  • Observe the solubility at the elevated temperature. A good solvent will completely dissolve the compound near its boiling point.

  • Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of pure-looking crystals is a suitable choice for recrystallization.

Protocol 2: Recrystallization of this compound using Ethanol

This protocol provides a detailed procedure for the recrystallization of this compound using ethanol, based on established methods for similar compounds.[6]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes.

  • If insoluble impurities are present or if activated carbon was used, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

Workflow for Crystallization Solvent Selection

Solvent_Selection_Workflow start Start: Crude This compound solubility_test Perform Solvent Screening (Protocol 1) start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Good solvent found? mixed_solvent Mixed Solvent System single_solvent->mixed_solvent No recrystallize Recrystallize Compound (Protocol 2) single_solvent->recrystallize Yes mixed_solvent->recrystallize Develop System pure_crystals Obtain Pure Crystals recrystallize->pure_crystals Successful troubleshoot Troubleshoot (Refer to Guide) recrystallize->troubleshoot Issues Encountered end End pure_crystals->end troubleshoot->solubility_test

Caption: A flowchart illustrating the decision-making process for selecting a suitable crystallization solvent.

References

Technical Support Center: Continuous Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the continuous synthesis of 4-(Methylamino)-3-nitrobenzoic acid. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure a successful and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the continuous synthesis of this compound?

A1: The most prevalent industrial method starts with 4-chloro-3-nitrobenzoic acid, which undergoes a nucleophilic aromatic substitution reaction with methylamine (B109427).[1][2] Another potential starting material is 4-fluoro-3-nitrobenzoic acid.[1]

Q2: What are the key advantages of a continuous flow process for this synthesis compared to a batch process?

A2: Continuous flow technology offers significant environmental and economic advantages.[3][4] These include superior mixing and heat transfer, which are crucial for managing highly exothermic reactions like nitration and amination, thus preventing runaway reactions.[3][4][5] This method also allows for cost savings through "scaling out" rather than traditional "scaling up".[3][4]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the highly exothermic nature of the reaction between the nitro-substituted aromatic ring and methylamine.[5] In a continuous process, precise control of temperature and pressure is critical to prevent runaway reactions. Loss of cooling or improper control of reagent addition can lead to a rapid increase in temperature and pressure.[5]

Q4: What typical impurities can be expected in the final product?

A4: The main impurities can include unreacted starting materials (e.g., 4-chloro-3-nitrobenzoic acid), and potentially isomeric by-products if the nitration of the precursor was not selective.[5] Dinitrated species can also form if the reaction conditions are not carefully controlled.[5]

Q5: How is the product typically isolated and purified in a continuous setup?

A5: After the reaction mixture exits the reactor, it is cooled. The pH is then adjusted to approximately 3-5 with an acid, such as acetic acid, which causes the this compound to precipitate.[1][2] The solid product is then collected by filtration, washed, and can be further purified by recrystallization, for instance, from an ethanol-water mixture to achieve high purity.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete Reaction: The residence time in the reactor may be too short, or the temperature may be too low. 2. Product Loss During Work-up: The product might have some solubility in the acidic aqueous phase during precipitation. 3. Side Reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations.1. Optimize Reaction Conditions: Gradually increase the residence time by reducing the flow rate or increase the reaction temperature within the recommended range. Monitor the output stream using an appropriate analytical technique (e.g., in-line IR, HPLC) to determine the optimal conditions. 2. Optimize Precipitation: Ensure the pH is accurately adjusted to the optimal precipitation range (pH 4-5).[2] Cooling the solution thoroughly before filtration can also minimize solubility losses. 3. Control Stoichiometry and Temperature: Ensure precise control over the molar ratio of reactants being pumped into the reactor. Implement a robust temperature control system for the reactor.
High Levels of Impurities 1. Isomeric Impurities: May originate from the starting material (e.g., impure 4-chloro-3-nitrobenzoic acid). 2. Over-reaction/Side-products: Excessive temperature or residence time can lead to the formation of undesired by-products.1. Use High-Purity Starting Materials: Verify the purity of the starting materials before use. 2. Refine Reaction Parameters: Systematically vary the temperature and residence time to find a balance between high conversion of the starting material and minimal formation of by-products.
Clogging of the Reactor 1. Product Precipitation: The product may have limited solubility in the reaction medium and could precipitate within the reactor tubing, especially if there are cold spots. 2. Insoluble Impurities: Impurities in the starting materials may not be soluble in the reaction mixture.1. Adjust Solvent System and Temperature Profile: Consider using a co-solvent to improve the solubility of all components. Ensure a consistent temperature profile along the entire length of the reactor. 2. Filter Starting Material Solutions: Filter the reactant solutions before they are introduced into the pumps and the reactor.
Inconsistent Product Quality 1. Fluctuations in Pumping Speed: Inconsistent flow rates of the reactants will alter the stoichiometry and residence time. 2. Temperature Variations: Unstable reactor temperature can lead to variable reaction rates and selectivity.1. Calibrate and Maintain Pumps: Regularly calibrate the pumps to ensure accurate and stable flow rates. Use pulsation dampeners if necessary. 2. Improve Temperature Control: Ensure the heating/cooling system for the reactor is stable and provides uniform temperature distribution.

Experimental Protocols

Continuous Synthesis of this compound

This protocol is based on the continuous flow reaction of 4-chloro-3-nitrobenzoic acid with methylamine.

Reactant Preparation:

  • Solution A: Prepare a solution of 4-chloro-3-nitrobenzoic acid and a catalyst such as copper chloride in a 40% aqueous methylamine solution.[2] The concentration should be optimized based on the reactor volume and desired throughput.[2]

Continuous Flow Reaction:

  • System Setup: A stainless steel tube reactor is used, typically with a coiled configuration to ensure sufficient residence time in a compact space. The reactor is situated in a controlled heating system, such as an oil bath, to maintain a uniform temperature.[2] A back-pressure regulator is installed at the outlet to maintain the system pressure.[2]

  • Pumping: Solution A is continuously fed into the heated reactor using a high-pressure pump (e.g., a plunger pump).[2]

  • Reaction Conditions: The reaction is conducted under high temperature and pressure. Specific parameters are provided in the table below.

  • Cooling: The reaction mixture exiting the reactor is passed through a cooling section to rapidly reduce the temperature to around 40°C.[2]

Work-up and Purification:

  • Precipitation: The cooled reaction mixture is collected, and the pH is adjusted to 4-5 with acetic acid while keeping the temperature below 20°C.[2] This causes the product to precipitate out of the solution.[2]

  • Filtration and Washing: The precipitated solid is collected by filtration and washed with water until neutral.[2]

  • Drying and Recrystallization: The product is dried, and for higher purity, it can be recrystallized from an ethanol-water mixture.[2]

Quantitative Data Summary

ParameterValueReference
Starting Material 4-chloro-3-nitrobenzoic acid[2]
Reagent 40% aqueous methylamine solution[2]
Catalyst Copper chloride[2]
Reactor Temperature 180°C - 190°C[2]
System Pressure 3.0 - 4.0 MPa[2]
Residence Time 17 minutes[2]
Post-reaction Cooling Temperature 40°C[2]
Precipitation pH 4 - 5[2]
Yield 88.3%[2]
Purity (after recrystallization) 99.41%[2]

Visualizations

Continuous_Synthesis_Workflow Continuous Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactant_Solution 4-chloro-3-nitrobenzoic acid + Methylamine Solution + Catalyst Pump High-Pressure Pump Reactant_Solution->Pump Reactor Heated Tube Reactor (180-190°C, 3-4 MPa) Pump->Reactor Cooling Cooling Section (to 40°C) Reactor->Cooling Precipitation pH Adjustment (pH 4-5 with Acetic Acid) Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Ethanol/Water) Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the continuous synthesis of this compound.

Troubleshooting_Guide Troubleshooting Decision Tree Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield High_Impurities High Impurities? Low_Yield->High_Impurities No Check_Params Increase Residence Time/ Temperature Low_Yield->Check_Params Yes Reactor_Clog Reactor Clogging? High_Impurities->Reactor_Clog No Check_Purity Verify Starting Material Purity High_Impurities->Check_Purity Yes Check_Solubility Adjust Solvent System/ Temperature Profile Reactor_Clog->Check_Solubility Yes End Problem Resolved Reactor_Clog->End No Check_Workup Optimize Precipitation pH/ Cooling Check_Params->Check_Workup Check_Workup->High_Impurities Refine_Conditions Refine Temperature/ Residence Time Check_Purity->Refine_Conditions Refine_Conditions->Reactor_Clog Filter_Input Filter Reactant Solutions Check_Solubility->Filter_Input Filter_Input->End

Caption: A decision tree for troubleshooting common issues in the synthesis process.

References

Technical Support Center: Impact of Starting Material Purity on Final Product Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the impact of starting material purity on final product yield.

Frequently Asked Questions (FAQs)

Q1: How does the purity of starting materials fundamentally affect the final product yield?

A1: The purity of starting materials is a critical factor that directly influences the efficiency and outcome of a chemical synthesis.[1][2][3] Impurities, which are any substances other than the desired chemical entity, can reduce the final product yield in several ways:

  • Side Reactions: Impurities can react with the starting materials or intermediates, leading to the formation of unwanted by-products. This diverts the main reactants from the desired reaction pathway, thereby lowering the yield of the final product.[4][5][6]

  • Catalyst Inhibition: Certain impurities can act as catalyst poisons, deactivating the catalyst and slowing down or completely halting the desired reaction.

  • Stoichiometric Imbalance: If a starting material contains a significant amount of impurities, the actual amount of the reactive substance is lower than the weighed amount. This leads to an incorrect stoichiometric ratio of reactants, which can limit the extent of the reaction and reduce the yield.[7]

  • Complex Purification: The presence of additional by-products generated from impurities complicates the purification process, often leading to product loss during isolation steps like crystallization or chromatography.[7][8]

Q2: What are the common types of impurities found in starting materials?

A2: Impurities are generally classified into three main categories as per ICH (International Council for Harmonisation) guidelines:

  • Organic Impurities: These can be starting materials from a previous step, intermediates, by-products from side reactions, or degradation products.[4][9][10] They are often structurally similar to the desired starting material.

  • Inorganic Impurities: These include reagents, ligands, catalysts (e.g., heavy metals), inorganic salts, and filter aids.[4][9][10][11] These can originate from the manufacturing process of the starting material itself.

  • Residual Solvents: These are volatile organic compounds used in the synthesis or purification of the starting material that are not completely removed.[4][9][10]

Q3: How do different chemical grades of a starting material relate to purity and potential yield?

A3: Chemical grades signify the level of purity of a substance, which is crucial for predicting its performance in a reaction.[12][13] Using a higher purity grade generally leads to a better yield and a cleaner product profile.

Chemical Grade Typical Purity Common Applications & Impact on Yield
ACS (American Chemical Society) ≥95% (often >99%)Highest purity; meets stringent ACS standards. Ideal for analytical work and syntheses where high yield and minimal side products are critical.[14][15][16]
Reagent Grade ≥95%High purity, generally equivalent to ACS grade. Suitable for most laboratory and analytical applications, ensuring reliable and high-yield reactions.[14][15][16]
USP (United States Pharmacopeia) Meets USP standardsHigh purity grade suitable for pharmaceutical and medicinal applications. Ensures safety and efficacy, with impurities well-characterized and controlled.[14][15]
Laboratory Grade Purity variesSuitable for educational and general laboratory use. The exact levels of impurities are often unknown, which can lead to variable and lower yields.[15]
Technical Grade Lower purity (e.g., 85-95%)Used for industrial or commercial applications where high purity is not essential. Not recommended for pharmaceutical synthesis due to the high likelihood of side reactions and significantly reduced yields.[12][15]

Troubleshooting Guides

Problem 1: My final product yield is significantly lower than expected, and I suspect the starting material.

Solution: A systematic approach is needed to determine if the starting material is the root cause. Follow this troubleshooting workflow.

G Troubleshooting Low Yield cluster_0 start Low Product Yield Observed check_purity 1. Verify Purity of Starting Material (SM) start->check_purity compare_lots 2. Compare with a Different Lot or Supplier check_purity->compare_lots analyze_sm 3. Perform Full Characterization of SM compare_lots->analyze_sm decision Is Purity the Issue? analyze_sm->decision purify_sm 4a. Purify Starting Material Before Use decision->purify_sm Yes other_factors Investigate Other Factors: - Reaction Conditions - Reagent Quality - Equipment Issues decision->other_factors No adjust_conditions 4b. Adjust Reaction Conditions purify_sm->adjust_conditions end Problem Resolved adjust_conditions->end other_factors->end

Caption: Workflow for troubleshooting low product yield.

  • Verify Purity: Check the Certificate of Analysis (CoA) for the stated purity and impurity profile.

  • Compare Lots: If possible, run the reaction with a different, trusted lot of the same starting material. A significant difference in yield points to lot-to-lot variability.

  • Full Characterization: Analyze the suspect starting material using techniques like HPLC, GC-MS, or NMR to identify and quantify any impurities that may not be listed on the CoA.[17][18]

  • Action:

    • If impurities are confirmed, consider purifying the starting material via recrystallization or chromatography before use.

    • Alternatively, reaction conditions may be adjusted (e.g., temperature, reaction time) to minimize the impact of specific impurities.[10]

Problem 2: An unexpected by-product is forming, complicating purification and reducing yield.

Solution: The by-product likely originates from an impurity in a starting material that is participating in the reaction.

G Impact of Reactive Impurity cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A Starting Material A (Pure) Product Desired Product A->Product Reaction Impurity Impurity in SM A B Reagent B B->Product Byproduct By-Product B->Byproduct Impurity->Byproduct Side Reaction

Caption: Impurity leading to a competing side reaction.

  • Identify the By-product: Isolate and determine the structure of the by-product using techniques like LC-MS or NMR.

  • Hypothesize the Source: Based on the by-product's structure, deduce the likely structure of the reactive impurity in your starting material. For example, if your reaction is an amidation and you observe a methylated by-product, a methyl-ester impurity in your carboxylic acid starting material could be the cause.

  • Confirm Impurity: Re-analyze the starting material with an analytical method targeted at finding the suspected impurity.

  • Mitigate: Source a higher purity starting material or implement a purification step to remove the specific reactive impurity before starting the synthesis.

Experimental Protocols

Protocol 1: Purity Determination of a Starting Material by HPLC

This protocol provides a general workflow for developing an HPLC method to assess the purity of a non-volatile organic starting material.

G HPLC Purity Analysis Workflow cluster_workflow prep 1. Sample Preparation - Dissolve SM in appropriate solvent - Filter sample setup 2. HPLC System Setup - Select column & mobile phase - Equilibrate system prep->setup injection 3. Sample Injection - Inject Blank (solvent) - Inject Standard (if available) - Inject Sample setup->injection analysis 4. Data Analysis - Integrate all peaks - Identify main peak injection->analysis calculation 5. Purity Calculation - Calculate Area % Purity = (Area_Main / Area_Total) * 100 analysis->calculation result Report Purity Profile calculation->result

Caption: General workflow for HPLC purity analysis.

Objective: To quantify the purity of a starting material and identify any impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the starting material.

    • Dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 1 mg/mL.[19]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[20]

  • HPLC Conditions (Example for a moderately polar compound):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis Sequence:

    • Inject a solvent blank to identify peaks originating from the solvent or mobile phase.[21]

    • Inject the prepared sample solution.

    • If available, inject a certified reference standard of the material to confirm the retention time of the main peak.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram from the sample injection, excluding those present in the blank.

    • Calculate the area percentage of each peak.

    • The purity is reported as the area percentage of the main component peak relative to the total area of all integrated peaks.[21]

    Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disclaimer: This is a general guide. Method development and validation are required for specific applications to ensure accuracy and robustness.[22]

References

Technical Support Center: Controlling pH for Selective Precipitation of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective precipitation of nitrobenzoic acid isomers through pH control.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for separating nitrobenzoic acid isomers using pH control?

The separation of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid by pH-controlled precipitation is based on the differences in their acidity, which are quantified by their pKa values. Each isomer exhibits a unique pKa due to the position of the nitro group on the benzene (B151609) ring. This difference in acidity dictates the pH at which each isomer will transition from its soluble anionic form (nitrobenzoate) to its less soluble neutral form (nitrobenzoic acid), allowing for selective precipitation.

Q2: How does the position of the nitro group affect the acidity of the nitrobenzoic acid isomers?

The nitro group (-NO₂) is a strong electron-withdrawing group. Its position relative to the carboxylic acid group (-COOH) significantly influences the acidity of the molecule.

  • Ortho-isomer (2-nitrobenzoic acid): The proximity of the nitro group in the ortho position to the carboxylic acid group results in a phenomenon known as the "ortho effect." This effect, a combination of steric and electronic factors, stabilizes the carboxylate anion, making 2-nitrobenzoic acid the strongest acid of the three isomers with the lowest pKa.[1][2]

  • Meta-isomer (3-nitrobenzoic acid): In the meta position, the nitro group exerts an electron-withdrawing inductive effect, increasing its acidity compared to benzoic acid.[3]

  • Para-isomer (4-nitrobenzoic acid): The nitro group in the para position can exert both a strong electron-withdrawing resonance effect and an inductive effect, leading to greater stabilization of the conjugate base compared to the meta isomer.[4]

Q3: At what pH will each nitrobenzoic acid isomer precipitate?

An acid will precipitate from a solution when the pH is below its pKa. At the pKa, the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal.[2] To achieve significant precipitation of a specific isomer, the pH of the solution should be adjusted to a value at or below its pKa, while remaining above the pKa of the more acidic isomers to keep them dissolved.

Q4: What is the Henderson-Hasselbalch equation and how is it relevant to selective precipitation?

The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the deprotonated (conjugate base, [A⁻]) and protonated (acid, [HA]) forms of a substance.[5][6][7]

pH = pKa + log₁₀([A⁻]/[HA])

This equation is crucial for predicting the ionization state of each nitrobenzoic acid isomer at a given pH.[8] By controlling the pH, you can control the [A⁻]/[HA] ratio for each isomer, thereby dictating whether it remains in its soluble deprotonated form or precipitates as the less soluble acid.

Troubleshooting Guides

Issue 1: Incomplete precipitation of the target nitrobenzoic acid isomer.

  • Possible Cause 1: Incorrect pH. The pH of the solution may not be sufficiently below the pKa of the target isomer.

    • Solution: Carefully monitor the pH using a calibrated pH meter. Adjust the pH downwards in small increments until precipitation is complete.

  • Possible Cause 2: Insufficient concentration of the target isomer. If the concentration of the nitrobenzoic acid is very low, it may not reach its solubility limit even when fully protonated.

    • Solution: Concentrate the solution before precipitation, if possible.

  • Possible Cause 3: Temperature effects. Solubility is temperature-dependent.[9]

    • Solution: Ensure the temperature is controlled and consistent. Lowering the temperature can often decrease solubility and promote precipitation.

Issue 2: Co-precipitation of multiple nitrobenzoic acid isomers.

  • Possible Cause 1: pH is too low. If the pH is lowered too much, it may fall below the pKa of multiple isomers, causing them to precipitate simultaneously.

    • Solution: Adjust the pH slowly and precisely. Use a dilute acid solution for pH adjustment to avoid overshooting the target pH.

  • Possible Cause 2: High initial concentrations. At very high concentrations, even the small percentage of a more acidic isomer that is in its neutral form might exceed its solubility limit and co-precipitate.

    • Solution: Dilute the initial mixture to ensure that only the target isomer's concentration is above its solubility limit at the chosen pH.

Issue 3: The precipitated product is colored or appears impure.

  • Possible Cause 1: Presence of other impurities. The starting material may contain other colored impurities.

    • Solution: The crude nitrobenzoic acid mixture may need to be purified by other means (e.g., recrystallization) before attempting selective precipitation.

  • Possible Cause 2: Degradation of the nitrobenzoic acid. Prolonged exposure to harsh conditions (e.g., strong acid/base, high temperatures) can lead to degradation.

    • Solution: Perform the precipitation at the lowest practical temperature and avoid using excessively concentrated acids or bases for pH adjustment.

Data Presentation

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
pKa ~2.16 - 2.17[1][2][3]~3.47[3]~3.41[1]
Solubility in Water 7.8 g/L[1]~2.4 g/L (at 15°C)[10]< 1 g/L (at 26°C)[1][10]
Melting Point (°C) 146-148[1]139-141[10]239-242[1]

Experimental Protocols

Protocol 1: Selective Precipitation of Nitrobenzoic Acid Isomers

This protocol outlines the general procedure for separating a mixture of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid.

Materials:

  • Mixture of nitrobenzoic acid isomers

  • Deionized water

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Beakers

Procedure:

  • Dissolution: Dissolve the mixture of nitrobenzoic acid isomers in a minimal amount of aqueous NaOH solution. Adjust the pH to a value well above the pKa of all isomers (e.g., pH 8-12) to ensure complete dissolution into their soluble sodium salts.[11]

  • Precipitation of 4-Nitrobenzoic Acid: Slowly add HCl solution dropwise while continuously monitoring the pH. As the pH approaches 3.41, 4-nitrobenzoic acid will begin to precipitate. Carefully adjust the pH to be just below this value (e.g., pH 3.2) to maximize the precipitation of the 4-isomer while keeping the 2- and 3-isomers in solution.

  • Isolation of 4-Nitrobenzoic Acid: Filter the precipitate and wash it with a small amount of cold deionized water that has been adjusted to the same pH as the filtrate to remove any entrained soluble isomers.

  • Precipitation of 3-Nitrobenzoic Acid: Take the filtrate from the previous step and continue to slowly add HCl solution to lower the pH. As the pH approaches 3.47, 3-nitrobenzoic acid will start to precipitate. Since the pKa of 3- and 4-nitrobenzoic acid are very close, this separation is challenging. A patent suggests adjusting the pH to between 1.5 and 3.5 to precipitate 3-nitrobenzoic acid from a mixture.[11] For a more selective separation from the 2-isomer, carefully adjust the pH to be just below 3.47.

  • Isolation of 3-Nitrobenzoic Acid: Filter the precipitate and wash it with a small amount of cold, pH-adjusted deionized water.

  • Precipitation of 2-Nitrobenzoic Acid: Take the remaining filtrate and lower the pH to a value below 2.17 (e.g., pH 2.0). The 2-nitrobenzoic acid will precipitate out.

  • Isolation of 2-Nitrobenzoic Acid: Filter the precipitate and wash it with a small amount of cold deionized water.

  • Drying: Dry the isolated precipitates under vacuum.

Mandatory Visualizations

Selective_Precipitation_Workflow start Mixture of Nitrobenzoic Acid Isomers dissolve Dissolve in aq. NaOH (pH > 8) start->dissolve adjust_ph1 Adjust pH to ~3.2 with HCl dissolve->adjust_ph1 filter1 Filter adjust_ph1->filter1 precipitate1 Precipitate: 4-Nitrobenzoic Acid filter1->precipitate1 Solid filtrate1 Filtrate (contains 2- and 3-isomers) filter1->filtrate1 Liquid adjust_ph2 Adjust pH to ~3.0 with HCl filtrate1->adjust_ph2 filter2 Filter adjust_ph2->filter2 precipitate2 Precipitate: 3-Nitrobenzoic Acid filter2->precipitate2 Solid filtrate2 Filtrate (contains 2-isomer) filter2->filtrate2 Liquid adjust_ph3 Adjust pH to < 2.2 with HCl filtrate2->adjust_ph3 filter3 Filter adjust_ph3->filter3 precipitate3 Precipitate: 2-Nitrobenzoic Acid filter3->precipitate3 Solid

Caption: Workflow for the selective precipitation of nitrobenzoic acid isomers.

pH_Solubility_Relationship cluster_ph pH Scale ph_node ph_node soluble_node soluble_node insoluble_node insoluble_node ph14 14 ph7 7 nba2_soluble 2-Nitrobenzoate (Soluble) nba3_soluble 3-Nitrobenzoate (Soluble) nba4_soluble 4-Nitrobenzoate (Soluble) ph3_4 ~3.4 ph2_2 ~2.2 nba3_insoluble 3-Nitrobenzoic Acid (Insoluble) ph3_4->nba3_insoluble pKa ~3.47 nba4_insoluble 4-Nitrobenzoic Acid (Insoluble) ph3_4->nba4_insoluble pKa ~3.41 ph0 0 nba2_insoluble 2-Nitrobenzoic Acid (Insoluble) ph2_2->nba2_insoluble pKa ~2.17

Caption: Relationship between pH, pKa, and the solubility of nitrobenzoic acid isomers.

References

Technical Support Center: Synthesis of 4-Methyl-3-Nitro-Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-nitro-benzoic acid. Our aim is to help you identify and mitigate the formation of common by-products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect during the synthesis of 4-methyl-3-nitro-benzoic acid?

A1: The primary synthesis route involves the nitration of 4-methylbenzoic acid (p-toluic acid). During this electrophilic aromatic substitution reaction, several by-products can form. The most common include:

  • Over-nitration product: 4-methyl-3,5-dinitrobenzoic acid is formed if the reaction conditions are too harsh, leading to a second nitration on the aromatic ring.[1][2]

  • Oxidation by-product: The methyl group can be oxidized by the nitrating mixture, resulting in 4-carboxy-2-nitrobenzoic acid.[1]

  • Isomeric impurities: While the methyl and carboxylic acid groups direct nitration primarily to the 3-position, small amounts of other isomers may be produced.[1]

  • Unreacted starting material: Incomplete reaction will leave residual 4-methylbenzoic acid in your product mixture.

Q2: My final product is an oil or fails to solidify. What could be the cause?

A2: An oily product or failure to crystallize is often an indication of impurities. The presence of isomeric by-products or dinitrated compounds can lower the melting point of the mixture, preventing solidification.[1] Residual acids from the nitrating mixture can also inhibit crystallization.[1] Thorough washing of the crude product with cold water is crucial to remove these acids.[1]

Q3: The reaction mixture turned dark brown or black. What does this signify?

A3: A dark brown or black reaction mixture can indicate the oxidation of the methyl group.[1] This is more likely to occur in the presence of excess nitrogen oxides (NOx). Maintaining a low reaction temperature is critical to minimize this side reaction.[1]

Q4: How can I minimize the formation of the dinitrated by-product?

A4: To prevent over-nitration and the formation of 4-methyl-3,5-dinitrobenzoic acid, strict control of the reaction temperature is essential.[2] The nitration should be carried out at low temperatures, typically between 0-10°C.[2] Slow, controlled addition of the nitrating mixture (a combination of nitric acid and sulfuric acid) also helps to manage the exothermic nature of the reaction and prevent temperature spikes that can lead to over-nitration.[1]

Troubleshooting Guide: By-product Identification

This table summarizes potential by-products, their likely causes, and suggested analytical methods for identification.

By-product Potential Cause Suggested Analytical Method(s)
4-methyl-3,5-dinitrobenzoic acidHigh reaction temperature, prolonged reaction time, excess nitrating agent.[1][2]GC-MS, HPLC, NMR Spectroscopy
4-carboxy-2-nitrobenzoic acidPresence of excess nitrogen oxides, high reaction temperature.[1]GC-MS, HPLC, IR Spectroscopy (for the additional carboxyl group)
Isomeric Nitro-compoundsInherent, but minor, side reactions of electrophilic aromatic substitution.GC-MS, HPLC, High-resolution NMR Spectroscopy
Unreacted 4-methylbenzoic acidIncomplete reaction, insufficient nitrating agent, short reaction time.TLC, GC-MS, HPLC, NMR Spectroscopy

Experimental Protocols

Protocol for By-product Identification using GC-MS

This protocol outlines a general procedure for identifying volatile by-products in a sample of synthesized 4-methyl-3-nitro-benzoic acid.

1. Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the crude product.
  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrument Setup (Typical Conditions):

  • Gas Chromatograph (GC):
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: Increase at 10°C/minute to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the peaks in the chromatogram. The peak corresponding to 4-methyl-3-nitro-benzoic acid should be the major component.
  • Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST) to identify potential by-products.
  • The molecular ion peak (M+) and fragmentation patterns will be characteristic of each compound. For example:
  • 4-methyl-3-nitro-benzoic acid: Expected M+ at m/z 181.
  • 4-methyl-3,5-dinitrobenzoic acid: Expected M+ at m/z 226.
  • Unreacted 4-methylbenzoic acid: Expected M+ at m/z 136.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying by-products in the synthesis of 4-methyl-3-nitro-benzoic acid.

Byproduct_Identification_Workflow start Crude Product Obtained tlc Initial Purity Check (TLC) start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots single_spot Single Major Spot multiple_spots->single_spot No further_analysis Proceed to Further Analysis multiple_spots->further_analysis Yes final_product Pure 4-Methyl-3-Nitro-Benzoic Acid single_spot->final_product gcms_hplc Quantitative & Structural Analysis (GC-MS, HPLC, NMR) further_analysis->gcms_hplc purification Purification (Recrystallization) purification->final_product identify_byproducts Identify By-products from Spectral Data gcms_hplc->identify_byproducts identify_byproducts->purification adjust_conditions Adjust Reaction Conditions (e.g., Temperature, Time) identify_byproducts->adjust_conditions

Caption: Workflow for the identification and mitigation of by-products in 4-methyl-3-nitro-benzoic acid synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Validation for Nitroaromatic Compound Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of nitroaromatic compounds in various matrices, from environmental samples to pharmaceutical preparations. The validation of these HPLC methods is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of published HPLC validation methods for the quantification of common nitroaromatic compounds, supported by experimental data and detailed protocols.

Comparison of Validated HPLC Methods

The following tables summarize the performance of different HPLC methods for the quantification of various nitroaromatic compounds, based on published validation data.

Method 1: Analysis of Phenols and Nitrophenols

An isocratic HPLC method was developed and validated for the determination of phenol, 4-nitrophenol (B140041), 2-nitrophenol, 4,6-dinitro-o-cresol, and 2,4-dinitrophenol (B41442) in tap water samples.[1]

ParameterPerformance
Recovery 90–112%
Intra-day Precision (CV) < 15%
Inter-day Precision (CV) < 15%
Separation Resolution (Rs) > 2.0 for all analytes
Analysis Time < 3.5 minutes
Method 2: Analysis of Trinitrotoluene (TNT) and Related Byproducts

A novel HPLC method using a diol functionalized column was developed for the complete separation of 2,4,6-trinitrotoluene (B92697) (TNT) and its byproducts.[2]

ParameterDiol ColumnPhenyl-3 Column
Limit of Detection (LOD) 0.78–1.17 µg/L0.62–1.32 µg/L
Recovery 95–98%Not specified
Resolution (2,4-DNT & 2,6-DNT) 2.06Overlapped peaks (~2%)
Solvent Consumption 8.8 mL/minNot specified
Analysis Time < 13 minutesFast
Method 3: Analysis of 4-Nitrophenol and its Metabolites

An isocratic ion-pair reversed-phase HPLC method was validated for the simultaneous analysis of 4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), and 4-nitrophenyl sulfate (B86663) (PNP-S) in rat bile.[3]

ParameterPerformance
Linearity (r) > 0.99 for all analytes
Within-day Precision (RSD) < 5% for retention times and peak areas
Day-to-day Precision (RSD) < 6% for retention times and peak areas

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the methods cited above.

Protocol for Method 1: Phenols and Nitrophenols
  • Sample Preparation: Solid-phase extraction (SPE) using polymeric Lichrolut EN cartridges.[1]

  • Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).[1]

  • Mobile Phase: Isocratic elution with 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v).[1]

  • Flow Rate: 3 mL/min.[1]

  • Detection: UV detection at the maximum absorbance wavelength for each compound.[1]

  • Internal Standard: 2-chlorophenol.[1]

Protocol for Method 2: TNT and Related Byproducts
  • Column: Inertsil diol (4.6 mm × 150 mm, 3 µm).[2]

  • Mobile Phase: Gradient elution with water and acetonitrile.[2]

  • Injection Volume: 5 µL.[2]

  • Detection: UV detector with a bandwidth set to 16 nm.[2]

Protocol for Method 3: 4-Nitrophenol and its Metabolites

Visualizing HPLC Method Validation and Comparison

To better understand the workflow of HPLC method validation and the logical comparison between different methods, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev pre_val Pre-Validation: System Suitability Testing dev->pre_val val Method Validation pre_val->val spec Specificity/ Selectivity val->spec lin Linearity & Range val->lin acc Accuracy val->acc prec Precision (Repeatability & Intermediate) val->prec lod Limit of Detection (LOD) val->lod loq Limit of Quantitation (LOQ) val->loq rob Robustness val->rob doc Documentation & Reporting spec->doc lin->doc acc->doc prec->doc lod->doc loq->doc rob->doc end End: Validated HPLC Method doc->end HPLC_Method_Comparison methods Alternative HPLC Methods (Method A, Method B, Method C) comp Comparative Evaluation methods->comp params Key Performance Parameters params->comp param_lin Linearity (r²) params->param_lin param_acc Accuracy (% Recovery) params->param_acc param_prec Precision (%RSD) params->param_prec param_lod Sensitivity (LOD/LOQ) params->param_lod param_time Analysis Time params->param_time param_cost Cost/Complexity params->param_cost decision Selection of Optimal Method (Based on Application Needs) comp->decision

References

Spectroscopic Guide to Confirming the Structure of 4-(Methylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 4-(Methylamino)-3-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for chemical characterization. The guide details the expected spectroscopic data, outlines experimental protocols, and compares the target molecule with relevant alternatives to highlight unique identifying features.

Structural Confirmation of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its precise chemical structure, including the substitution pattern on the aromatic ring, is critical for its intended reactivity and the purity of subsequent products. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous confirmation of its molecular structure.

The molecular structure of this compound (C₈H₈N₂O₄) has a molecular weight of 196.16 g/mol .[3][4][5]

Comparative Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic data for this compound and compare it with two structurally similar compounds: 4-Amino-3-nitrobenzoic acid and 4-(Dimethylamino)-3-nitrobenzoic acid. These comparisons are crucial for identifying the unique spectral fingerprints of the target molecule.

Table 1: Spectroscopic Data Summary for this compound

Spectroscopic Technique Feature Expected Value/Observation Structural Assignment
FTIR (cm⁻¹) O-H stretch (Carboxylic Acid)3300-2500 (broad)-COOH
N-H stretch (Secondary Amine)3350-3310-NH(CH₃)
C=O stretch (Carboxylic Acid)1710-1680-COOH
N-O stretch (Nitro group)1550-1510 and 1360-1320-NO₂
¹H NMR (ppm) Carboxylic Acid Proton (-COOH)~13.0Singlet, broad
Aromatic Proton (H-5)~7.9Doublet
Aromatic Proton (H-6)~7.5Doublet of doublets
Aromatic Proton (H-2)~8.5Doublet
Amine Proton (-NH)~8.3Singlet, broad
Methyl Protons (-CH₃)~3.1Doublet (due to coupling with NH)
¹³C NMR (ppm) Carbonyl Carbon (-COOH)165-170C=O
Aromatic Carbons110-150Benzene ring carbons
Methyl Carbon (-CH₃)~30-CH₃
Mass Spectrometry (m/z) Molecular Ion [M]⁺196.05C₈H₈N₂O₄
[M-H]⁻195.04Deprotonated molecule

Table 2: Spectroscopic Comparison with Alternative Compounds

Compound ¹H NMR: Key Differences ¹³C NMR: Key Differences Mass Spec (m/z): [M]⁺
This compound Signal around 3.1 ppm (d, 3H, -CH₃) and a broad singlet for the -NH proton.Signal around 30 ppm for the methyl carbon.196.05
4-Amino-3-nitrobenzoic acid Absence of a methyl signal. Presence of a broad singlet for the -NH₂ protons (~5-6 ppm).[6][7]Absence of a methyl carbon signal.182.04
4-(Dimethylamino)-3-nitrobenzoic acid A singlet around 2.8-3.0 ppm integrating to 6H for the two methyl groups. Absence of an -NH proton signal.[8]A signal for the two equivalent methyl carbons around 40 ppm.210.06

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over a range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity of atoms in the molecule.

  • Methodology:

    • ¹H NMR: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹³C NMR: A more concentrated sample (20-50 mg) is used. The spectrum is acquired on the same instrument, typically requiring a longer acquisition time.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition.

  • Methodology: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between spectral data and molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample 4-(Methylamino)-3- nitrobenzoic acid Sample Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Pellet Prepare KBr Pellet or use ATR (FTIR) Sample->Pellet Solution Prepare Dilute Solution (MS) Sample->Solution NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR FTIR FTIR Spectrometer Pellet->FTIR MS Mass Spectrometer Solution->MS NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data FTIR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirmed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

G cluster_structure This compound Structure cluster_data Spectroscopic Evidence cluster_fragments Structural Fragments img FTIR_OH FTIR: ~3000 cm⁻¹ (broad) COOH Carboxylic Acid (-COOH) FTIR_OH->COOH FTIR_NH FTIR: ~3330 cm⁻¹ NHCH3 Methylamino (-NHCH₃) FTIR_NH->NHCH3 FTIR_CO FTIR: ~1700 cm⁻¹ FTIR_CO->COOH FTIR_NO2 FTIR: ~1530, 1340 cm⁻¹ NO2 Nitro Group (-NO₂) FTIR_NO2->NO2 NMR_COOH ¹H NMR: ~13.0 ppm (1H, s) NMR_COOH->COOH NMR_Aromatic ¹H NMR: 7.5-8.5 ppm (3H) Aromatic Substituted Aromatic Ring NMR_Aromatic->Aromatic NMR_NH ¹H NMR: ~8.3 ppm (1H, s) NMR_NH->NHCH3 NMR_CH3 ¹H NMR: ~3.1 ppm (3H, d) NMR_CH3->NHCH3 C13_COOH ¹³C NMR: ~168 ppm C13_COOH->COOH C13_Aromatic ¹³C NMR: 110-150 ppm C13_Aromatic->Aromatic C13_CH3 ¹³C NMR: ~30 ppm C13_CH3->NHCH3 MS_MW MS (m/z): 196.05 Molecule Entire Molecule MS_MW->Molecule

Caption: Correlation of Spectroscopic Data to Molecular Fragments.

Conclusion

The combination of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry provides a powerful and definitive toolkit for the structural confirmation of this compound. FTIR identifies the key functional groups, mass spectrometry confirms the molecular weight and formula, and NMR spectroscopy reveals the precise arrangement and connectivity of the atoms. By comparing the obtained data with that of similar structures, any ambiguity can be resolved, ensuring the identity and purity of the compound for its application in research and development.

References

A Comparative Analysis of 4-Fluoro- vs. 4-Chloro-3-Nitrobenzoic Acid as Precursors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and effectively. Among the array of available precursors, halogenated nitroaromatic compounds are of significant interest due to their versatile reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparative analysis of two such precursors: 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid. This comparison aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies, supported by experimental data and established protocols.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the two molecules. The substitution of a fluorine atom versus a chlorine atom at the 4-position of 3-nitrobenzoic acid results in notable differences in their physical and chemical characteristics.

Property4-Fluoro-3-nitrobenzoic acid4-Chloro-3-nitrobenzoic acid
CAS Number 453-71-496-99-1
Molecular Formula C₇H₄FNO₄C₇H₄ClNO₄
Molecular Weight 185.11 g/mol 201.56 g/mol
Melting Point 123-126 °C180-183 °C
Appearance White to light yellow crystalline powderLight yellow crystalline powder
Solubility Soluble in 95% ethanol (B145695) (50 mg/mL)Sparingly soluble in water, soluble in ethanol and acetone.[1]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these compounds as precursors lies in their susceptibility to nucleophilic aromatic substitution. The presence of a strongly electron-withdrawing nitro group ortho to the halogen atom activates the aromatic ring for nucleophilic attack. This activation facilitates the displacement of the halide by a variety of nucleophiles.

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the overall reaction rate.

SNAr_Mechanism cluster_intermediate Intermediate Aryl-Halide 4-Halo-3-nitrobenzoic Acid Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Aryl-Halide->Meisenheimer_Complex + Nu⁻ Nucleophile Nucleophile (Nu⁻) Substituted_Product 4-Substituted-3-nitrobenzoic Acid Meisenheimer_Complex->Substituted_Product - X⁻ Leaving_Group Halide Ion (X⁻)

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The electronegativity of the halogen substituent plays a pivotal role in stabilizing the Meisenheimer complex through an inductive effect. Fluorine, being the most electronegative halogen, exerts a stronger electron-withdrawing inductive effect compared to chlorine. This superior stabilization of the negatively charged intermediate lowers the activation energy of the rate-determining step, thereby accelerating the reaction rate. Consequently, 4-fluoro-3-nitrobenzoic acid is generally a more reactive substrate in SNAr reactions than 4-chloro-3-nitrobenzoic acid .

Comparative Performance Data

While direct side-by-side comparative studies under identical conditions are not extensively reported, the available data from various sources consistently indicates that fluoro-substituted nitroaromatics exhibit higher reactivity. Below is a compilation of representative data for SNAr reactions with amines.

Table 1: Reaction of 4-Halo-3-nitrobenzoates with Amines

PrecursorNucleophileSolventConditionsYieldReference
Methyl 4-fluoro-3-nitrobenzoateBenzylamine (B48309)DMF80 °C, 4 h92%[2]
Methyl 4-fluoro-3-nitrobenzoatePiperidineDMF80 °C, 2 h95%[2]
Methyl 4-fluoro-3-nitrobenzoateMorpholineDMF80 °C, 3 h90%[2]
4-Chloro-3-nitrobenzoic acidMethylamine (B109427) (aq)WaterReflux, 3-5 h~90%[3][4]

It is important to note that the reactions listed in Table 1 were not performed under identical conditions, which precludes a direct quantitative comparison of reaction rates. However, the generally milder conditions and shorter reaction times often associated with the fluoro-analogue in the literature support its higher reactivity.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid from 4-Chloro-3-nitrobenzoic acid

This protocol describes a typical nucleophilic aromatic substitution reaction using 4-chloro-3-nitrobenzoic acid as the precursor.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution (e.g., 40%)

  • Acetic acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in the aqueous methylamine solution.[4]

  • Heat the mixture to reflux (approximately 85-90 °C) and maintain this temperature with stirring for 3 to 5 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[3][4]

  • Slowly acidify the reaction mixture with acetic acid to a pH of approximately 3-5. This will cause the product to precipitate.[3][4]

  • Collect the precipitated yellow solid by vacuum filtration, wash it with water, and dry it.[3][4]

  • The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.[4]

Protocol 2: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate from Methyl 4-fluoro-3-nitrobenzoate

This protocol illustrates the higher reactivity of the fluoro analogue, allowing for the synthesis of a substituted product under relatively mild conditions.

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in DMF, add benzylamine (1.1 equiv) and potassium carbonate (1.5 equiv).[2]

  • Heat the reaction mixture to 80 °C and stir for 4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by silica (B1680970) gel column chromatography.[2]

Logical Comparison of Precursor Selection

The choice between 4-fluoro- (B1141089) and 4-chloro-3-nitrobenzoic acid as a precursor depends on several factors beyond just reactivity.

Precursor_Selection cluster_fluoro 4-Fluoro-3-nitrobenzoic acid cluster_chloro 4-Chloro-3-nitrobenzoic acid F_Reactivity Higher Reactivity F_Conditions Milder Reaction Conditions F_Reactivity->F_Conditions F_Cost Potentially Higher Cost F_Conditions->F_Cost C_Reactivity Lower Reactivity C_Conditions Harsher Reaction Conditions C_Reactivity->C_Conditions C_Cost Generally Lower Cost C_Conditions->C_Cost Decision Precursor Selection Decision->F_Reactivity Need for speed/ mildness Decision->C_Reactivity Cost-sensitive/ robust process

Decision matrix for precursor selection.

Applications in Drug Discovery and Development

Both precursors are valuable in the synthesis of biologically active molecules.

  • 4-Fluoro-3-nitrobenzoic acid is a key starting material for the synthesis of various heterocyclic compounds, including benzimidazoles , which are scaffolds found in a wide range of pharmaceuticals with antimicrobial, antiviral, and anticancer activities.[5][6]

  • 4-Chloro-3-nitrobenzoic acid serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1][7] For example, it is a precursor in the synthesis of Dabrafenib , a BRAF inhibitor used in the treatment of melanoma.

The choice of precursor can influence the overall synthetic route and yield of the final active pharmaceutical ingredient (API). The higher reactivity of the fluoro-analogue can be advantageous in multi-step syntheses where high yields and mild conditions are crucial to preserve sensitive functional groups.

Conclusion

The selection of one precursor over the other should be guided by a careful consideration of the specific synthetic target, the desired reaction conditions, and economic factors. For syntheses requiring high efficiency and mild conditions, 4-fluoro-3-nitrobenzoic acid is often the superior choice. Conversely, for large-scale industrial processes where cost is a major driver and harsher conditions are manageable, 4-chloro-3-nitrobenzoic acid may be the more pragmatic option. This guide provides the foundational data and protocols to aid researchers in making this critical decision.

References

A Comparative Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the primary synthetic routes to 4-(Methylamino)-3-nitrobenzoic acid, a crucial building block for various pharmaceuticals. The comparison focuses on reaction efficiency, providing available experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is predominantly achieved through three main routes. The most common and industrially applied method is the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrobenzoic acid, particularly the chloro-derivative, with methylamine (B109427). This route offers high yields and purity. An alternative SNAr approach starting from 3,4-dinitrobenzoic acid also provides a good yield. A third potential route, the direct nitration of 4-methylaminobenzoic acid, is documented in principle but lacks detailed publicly available experimental data on its efficiency, making a direct comparison challenging. This guide will focus on the data-supported routes to provide a clear comparison for researchers.

Comparison of Synthesis Routes

Parameter Route 1: Nucleophilic Aromatic Substitution (from 4-Chloro-3-nitrobenzoic acid) Route 2: Nucleophilic Aromatic Substitution (from 3,4-Dinitrobenzoic acid) Route 3: Nitration of 4-Methylaminobenzoic Acid
Starting Material 4-Chloro-3-nitrobenzoic acid3,4-Dinitrobenzoic acid4-Methylaminobenzoic acid
Key Reagents MethylamineMethylamine, Triethylamine (B128534)Nitric acid, Sulfuric acid
Reported Yield 88.3% - ~95%[1][2]81%[3]Data not available
Reported Purity 99.41% (after recrystallization)[1]Data not availableData not available
Reaction Time 5 hours (autoclave method)24 hours (at room temperature)[3]Data not available
Reaction Conditions Heating under pressure (autoclave) or refluxRoom temperature[3]Data not available
Advantages High yield and purity, well-established industrial method.[4][5]Good yield, milder reaction conditions (room temperature).Potentially fewer steps if starting material is readily available.
Disadvantages Requires elevated temperatures and pressure in some protocols.Longer reaction time.Lack of available data on yield, purity, and regioselectivity.

Experimental Protocols

Route 1: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This method involves the nucleophilic aromatic substitution of the chlorine atom by a methylamino group.

Procedure: A mixture of 4-chloro-3-nitrobenzoic acid (200 g) and a 40% aqueous solution of methylamine (660 ml) is heated in an autoclave to 85-90°C and stirred for 5 hours. After the reaction is complete, the mixture is cooled to 25-35°C. Water is added, and the solution is acidified with hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and dried to yield this compound. One reported industrial-scale reaction yielded 195 g of product from 200 g of starting material. Another lab-scale procedure reports a yield of 88.3% with a purity of 99.41% after recrystallization.[1]

Route 2: Synthesis from 3,4-Dinitrobenzoic Acid

This route also proceeds via nucleophilic aromatic substitution, where one of the nitro groups is displaced by methylamine.

Procedure: To a solution of 3,4-dinitrobenzoic acid (10 g, 47.2 mmol) in ethanol (B145695) (50 mL), triethylamine (13 mL) and a 2M solution of methylamine in methanol (B129727) (35 mL, 70 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. Following the completion of the reaction, the mixture is concentrated. Water is added to the residue, and the mixture is filtered. The filtrate is then acidified with acetic acid to precipitate the product. The solid is collected and dried to give this compound. This method has a reported yield of 7.5 g (81%).[3]

Visualizing the Synthesis Pathways

To better illustrate the reaction workflows, the following diagrams have been generated using the DOT language.

Synthesis_Route_1 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Reaction Nucleophilic Aromatic Substitution 4-Chloro-3-nitrobenzoic_acid->Reaction Methylamine Methylamine Methylamine->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from 4-Chloro-3-nitrobenzoic acid.

Synthesis_Route_2 3,4-Dinitrobenzoic_acid 3,4-Dinitrobenzoic acid Reaction Nucleophilic Aromatic Substitution 3,4-Dinitrobenzoic_acid->Reaction Methylamine_TEA Methylamine, Triethylamine Methylamine_TEA->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from 3,4-Dinitrobenzoic acid.

Cost-Effectiveness Analysis

A preliminary cost analysis based on commercially available starting materials suggests that the route starting from 4-chloro-3-nitrobenzoic acid is likely the most cost-effective for large-scale production due to the relatively lower price of the starting material compared to 3,4-dinitrobenzoic acid. However, prices can fluctuate, and a detailed cost analysis should be performed based on current supplier quotes for the required scale. The cost of 4-methylaminobenzoic acid, the starting material for the nitration route, is also a factor to consider, although the lack of yield and efficiency data for this route makes a full cost-per-gram comparison difficult.

Conclusion

For the synthesis of this compound, the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine stands out as the most efficient and well-documented method, offering high yields and purity. While the route from 3,4-dinitrobenzoic acid is also viable with good yields under milder conditions, it requires a significantly longer reaction time. The direct nitration of 4-methylaminobenzoic acid remains a theoretical possibility but requires further investigation to establish its efficacy and viability for practical applications. Researchers and drug development professionals are advised to consider the SNAr route from 4-chloro-3-nitrobenzoic acid as the primary choice for reliable and efficient production of this key pharmaceutical intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for Pharmaceutical Intermediates: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a critical step in pharmaceutical development and manufacturing, ensuring that the methods used to test raw materials, intermediates, and final products are reliable, accurate, and fit for purpose.[1] This guide provides an objective comparison of two of the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of pharmaceutical intermediates. It outlines key validation parameters, typical acceptance criteria, and detailed experimental protocols to assist in method selection and validation.

Choosing the Right Tool for the Job: HPLC vs. GC

The primary determinant in choosing between HPLC and GC is the physicochemical properties of the analyte, specifically its volatility and thermal stability.[1][2]

  • High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, ideal for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile (prone to decomposition at high temperatures).[3][4] This makes it suitable for a vast array of pharmaceutical intermediates.

  • Gas Chromatography (GC) is the preferred method for volatile and thermally stable compounds.[2][5] It excels in the analysis of residual solvents, raw materials, and certain volatile impurities in pharmaceutical intermediates.

A summary of the key differences and typical applications is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[5]
Analyte Properties Non-volatile, thermally unstable, polar, and high molecular weight compounds.[1]Volatile and thermally stable compounds.[5]
Typical Applications Assay of active pharmaceutical ingredients (APIs) and intermediates, impurity profiling, stability testing.[4]Analysis of residual solvents, volatile impurities, and raw material testing.[1]
Sample Preparation Generally involves dissolving the sample in a suitable solvent.May require derivatization to increase the volatility of the analyte.
Operating Temperature Typically at or near ambient temperature.Requires elevated temperatures to vaporize the sample and maintain it in the gas phase.

Key Validation Parameters and Acceptance Criteria

Analytical method validation is performed to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures.[6][7][8] The core validation parameters and their typical acceptance criteria for HPLC and GC methods are summarized in the following tables.

For Assay of a Pharmaceutical Intermediate
Validation ParameterHPLC Acceptance CriteriaGC Acceptance Criteria
Accuracy (% Recovery)98.0 - 102.0%[3]98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%[3]≤ 2.0%
- Intermediate Precision≤ 2.0%[9]≤ 2.0%
Specificity No interference from blank, placebo, or impurities at the analyte's retention time. Peak purity should be demonstrated.[10]No interference from blank or other volatile components at the analyte's retention time.
Linearity (Correlation Coefficient, r²)≥ 0.999[10]≥ 0.999
Range Typically 80 - 120% of the test concentration.[3]Typically 80 - 120% of the test concentration.
Robustness System suitability criteria must be met under varied conditions (e.g., pH, mobile phase composition, temperature).[11]System suitability criteria must be met under varied conditions (e.g., flow rate, oven temperature).
For Impurity Determination in a Pharmaceutical Intermediate
Validation ParameterHPLC Acceptance CriteriaGC Acceptance Criteria
Accuracy (% Recovery)90.0 - 110.0% (may vary based on impurity level)90.0 - 110.0% (may vary based on impurity level)
Precision (RSD%)
- Repeatability≤ 10% at the limit of quantitation (LOQ)[9]≤ 10% at the limit of quantitation (LOQ)
- Intermediate Precision≤ 10% at the limit of quantitation (LOQ)≤ 10% at the limit of quantitation (LOQ)
Specificity Impurity peaks are well-resolved from the main component and other impurities. Peak purity should be demonstrated.[12]Impurity peaks are well-resolved from the main component and other volatile impurities.
Linearity (Correlation Coefficient, r²)≥ 0.99[10]≥ 0.99
Limit of Quantitation (LOQ) Sufficiently low to quantify impurities at the required reporting level. Signal-to-noise ratio typically ≥ 10.[12]Sufficiently low to quantify volatile impurities at the required reporting level. Signal-to-noise ratio typically ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio typically ≥ 3.[13]Signal-to-noise ratio typically ≥ 3.[14]
Robustness System suitability criteria must be met under varied conditions.System suitability criteria must be met under varied conditions.

Experimental Protocols for Key Validation Parameters

Detailed methodologies are essential for conducting a successful method validation. Below are generalized protocols for key validation experiments.

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo (a mixture of all components except the analyte).

  • Spike the placebo with known concentrations of the analyte at a minimum of three levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration for an assay).[3]

  • Prepare a minimum of three replicate samples at each concentration level.

  • Analyze the samples using the analytical method.

  • Calculate the percentage recovery of the analyte at each level.

Precision (Repeatability and Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol for Repeatability (Intra-assay precision):

  • Prepare a minimum of six samples of the same homogeneous batch at 100% of the test concentration.

  • Alternatively, prepare a minimum of nine determinations across the specified range (e.g., three concentrations with three replicates each).[3]

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

Protocol for Intermediate Precision:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[9]

  • Compare the results from the different conditions and calculate the overall RSD.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

Protocol:

  • Analyze a blank sample (mobile phase or solvent) to demonstrate no interference at the analyte's retention time.

  • Analyze a placebo sample to show no interference from excipients.

  • Analyze a sample of the analyte and spike it with known impurities and/or degradation products.

  • Demonstrate that the analyte peak is well-resolved from all potential interfering peaks.

  • For chromatographic methods, perform peak purity analysis using a photodiode array (PDA) detector for HPLC or a mass spectrometer (MS) for both HPLC and GC.[10]

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations covering the specified range.[10]

  • Analyze each standard solution in triplicate.

  • Plot a graph of the mean response versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The LOD is the concentration that yields a S/N ratio of approximately 3:1.[13]

  • The LOQ is the concentration that yields a S/N ratio of approximately 10:1.[15]

Protocol (based on the Standard Deviation of the Response and the Slope):

  • Calculate the standard deviation of the response (σ) from a series of blank injections or the residual standard deviation of the regression line from the linearity study.

  • Calculate the slope (S) of the calibration curve from the linearity study.

  • LOD = 3.3 * (σ / S)[13]

  • LOQ = 10 * (σ / S)[13]

Visualizing the Validation Process

Diagrams can help to clarify complex workflows and relationships. The following are examples of diagrams created using the DOT language to illustrate key aspects of analytical method validation.

AnalyticalMethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase ValidationProtocol Develop Validation Protocol DefineParameters Define Validation Parameters & Acceptance Criteria ValidationProtocol->DefineParameters Specificity Specificity DefineParameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

A high-level overview of the analytical method validation workflow.

ValidationParametersRelationship cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

The relationship between key analytical method validation parameters.

References

A Researcher's Guide to Cross-Laboratory Method Validation for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of amino acids is critical for applications ranging from determining the nutritional value of food to ensuring the quality of biopharmaceuticals.[1][2][3] This guide provides a comparative overview of common analytical methods for amino acid analysis, focusing on the essential parameters of cross-laboratory method validation. By presenting quantitative data from various validated methods, this guide aims to assist in the selection of the most suitable methodology for specific research and development needs.

Comparative Analysis of Leading Methodologies

The primary methods for amino acid analysis include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][] Ion-Exchange Chromatography (IEC) is also a well-established and reliable technique.[6] The choice of method depends on factors such as sensitivity, specificity, throughput, and the complexity of the sample matrix.[]

Below is a summary of typical performance characteristics for these methods, compiled from various validation studies. These values can serve as a benchmark when evaluating a method's suitability for a cross-laboratory study.

Table 1: Comparison of Quantitative Performance Parameters by Analytical Method

Validation ParameterHPLC with Pre-column Derivatization (OPA/FMOC)HPLC with Post-column Derivatization (Ninhydrin)LC-MS/MS (Direct Analysis)Ion-Exchange Chromatography (IEC)
Linearity (R²) >0.99[2][7]>0.99>0.995[8]>0.99
Accuracy (Recovery %) 93.3–109.4%[2][3]90-110%75.6–118.0%[8]95-105%
Precision (Repeatability RSD%) < 4.14%[2][3]< 5%< 14.9% (intraday)[8]< 5%
Precision (Intermediate Precision RSD%) < 4.57%[2][3]< 10%< 14.9% (interday)[8]< 10%
Limit of Detection (LOD) 0.004–1.258 µg/cm³[2][3]pmol range0.2–28.2 ng/mL[8]nmol range
Limit of Quantitation (LOQ) 0.011–5.272 µg/cm³[2][3]pmol-nmol range0.7–94.1 ng/mL[8]nmol range

Experimental Protocols for Method Validation

Detailed and standardized experimental protocols are the cornerstone of a successful cross-laboratory method validation. Below are methodologies for key validation experiments.

Sample Preparation: Protein Hydrolysis

Accurate amino acid analysis begins with the complete and reproducible hydrolysis of the protein or peptide sample into its constituent amino acids.

  • Standard Acid Hydrolysis:

    • Place the protein sample into a hydrolysis tube.

    • Add 6 M hydrochloric acid (HCl) to the sample.[9]

    • Evacuate and seal the tube under a nitrogen atmosphere to prevent oxidation.[10]

    • Heat the sample at 110°C for 24 hours.[9][10]

    • After hydrolysis, cool the sample and neutralize the acid.

    • The hydrolysate is then ready for derivatization or direct analysis.

  • Note on Specific Amino Acids: Certain amino acids, like tryptophan, are degraded by acid hydrolysis and require alternative methods such as alkaline hydrolysis for accurate quantification.[10] Cysteine and methionine may also be partially degraded and require specific sample preparation steps.

Analytical Methodologies

a) HPLC with Pre-column Derivatization (using o-phthalaldehyde (B127526) - OPA)

This method involves derivatizing the amino acids before they are introduced into the HPLC system.

  • Derivatization: Mix the amino acid standard or sample hydrolysate with the OPA reagent. This reaction is often automated by the HPLC autosampler just before injection to ensure reproducibility.[2]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min.

  • Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the OPA derivatives (e.g., 340 nm excitation and 450 nm emission).[11]

b) LC-MS/MS Direct Analysis

This technique offers high sensitivity and specificity and can often analyze underivatized amino acids.[4][]

  • Sample Preparation:

    • Protein precipitation is often necessary for biological samples. This can be achieved by adding sulfosalicylic acid, followed by centrifugation.[4]

    • An internal standard (typically a stable isotope-labeled version of the amino acids) is added to the supernatant.[4]

  • LC Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column is suitable for retaining the polar amino acids.[4]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile with ammonium formate).[1]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for the specific and sensitive detection of each amino acid and its corresponding internal standard.[1]

Visualizing the Validation Process

To better understand the workflow and relationships in a cross-laboratory method validation, the following diagrams are provided.

experimental_workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting P1 Define Validation Parameters P2 Select Analytical Method(s) P1->P2 P3 Develop Standardized Protocol P2->P3 L1 Lab 1: Sample Analysis P3->L1 Distribute Protocol & Samples L2 Lab 2: Sample Analysis P3->L2 Distribute Protocol & Samples L3 Lab 3: Sample Analysis P3->L3 Distribute Protocol & Samples D1 Collect Raw Data L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (Accuracy, Precision, etc.) D1->D2 D3 Compare Performance D2->D3 R1 Generate Validation Report D3->R1

Caption: Experimental workflow for a cross-laboratory method validation study.

logical_relationships cluster_method_performance Method Performance Characteristics cluster_validation_outcome Validation Outcome Accuracy Accuracy (Trueness) ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision Precision (Repeatability & Reproducibility) Precision->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Sensitivity Sensitivity (LOD & LOQ) Sensitivity->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod

Caption: Logical relationship of key validation parameters to method performance.

References

A Comparative Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-(methylamino)-3-nitrobenzoic acid and its key positional isomers. The interplay of the electron-donating methylamino group, the electron-withdrawing nitro group, and the carboxylic acid functionality across the benzene (B151609) ring results in significant differences in acidity, nucleophilicity, and susceptibility to various chemical transformations. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents.

Introduction to the Isomers

The isomers discussed in this guide are positional isomers of methylamino-nitrobenzoic acid. The relative positions of the methylamino (-NHCH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups on the benzene ring dictate the electronic and steric environment of each functional group, thereby influencing the overall reactivity of the molecule. The primary isomers considered for comparison are:

  • This compound: The target compound.

  • 2-(Methylamino)-3-nitrobenzoic acid

  • 2-(Methylamino)-4-nitrobenzoic acid

  • 2-(Methylamino)-5-nitrobenzoic acid

  • 3-(Methylamino)-4-nitrobenzoic acid

  • 5-(Methylamino)-2-nitrobenzoic acid

Electronic Effects and Predicted Reactivity

The reactivity of these isomers is primarily governed by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group (-I, -M), which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid.[1] Conversely, the methylamino group is an electron-donating group (+M > -I), which activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions, and decreases the acidity of the carboxylic acid.[1] The carboxylic acid group itself is a deactivating, meta-directing group.[1]

The interplay of these effects in each isomer leads to distinct chemical properties. For instance, the acidity of the carboxylic acid is expected to be higher when the electron-withdrawing nitro group is in a position to exert a strong influence (ortho or para to the carboxylate) and the electron-donating methylamino group's influence is minimized.

Comparative Physicochemical and Reactivity Data

The following tables summarize key physicochemical properties and reactivity data for this compound and its isomers. It is important to note that experimental data for a direct, side-by-side comparison of all isomers under identical conditions is limited in the available literature. Therefore, some data is predicted or inferred from closely related compounds.

Table 1: Physicochemical Properties of Methylamino-nitrobenzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
This compoundC₈H₈N₂O₄196.16210-212[2]4.28[1]
2-(Methylamino)-3-nitrobenzoic acidC₈H₈N₂O₄196.16178-180Not available
2-(Methylamino)-4-nitrobenzoic acidC₈H₈N₂O₄196.16235-237Not available
2-(Methylamino)-5-nitrobenzoic acidC₈H₈N₂O₄196.16228-230Not available
3-(Methylamino)-4-nitrobenzoic acidC₈H₈N₂O₄196.16245-247Not available
5-(Methylamino)-2-nitrobenzoic acidC₈H₈N₂O₄196.16236-238[3]Not available

Table 2: Comparison of Reactivity in Key Chemical Transformations

ReactionThis compoundOther Isomers (General Trends)Supporting Observations
Acidity (pKa) Predicted pKa of 4.28.[1] The methylamino group para to the carboxylate donates electron density, decreasing acidity relative to nitrobenzoic acids.Isomers with the nitro group ortho or para to the carboxylic acid are expected to be more acidic due to stronger electron withdrawal. The methylamino group's position will modulate this effect.For nitrobenzoic acids, the order of acidity is ortho > para > meta.[4] For aminobenzoic acids, the ortho isomer is the strongest acid.[5]
Esterification The carboxylic acid is readily esterified under standard acidic conditions (e.g., Fischer esterification).Reactivity will be influenced by the steric hindrance around the carboxylic acid and the electronic effects of the substituents. Ortho-substituted isomers may react slower due to steric hindrance.The rate of esterification is sensitive to the amount of acid catalyst and reaction temperature.[6]
Amide Formation The carboxylic acid can be converted to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine to form an amide.[1]Similar reactivity is expected for all isomers, with potential differences in reaction rates due to steric and electronic factors.The use of coupling agents like DCC can facilitate amide bond formation under mild conditions.
Nitro Group Reduction The nitro group can be selectively reduced to an amino group using various reagents like catalytic hydrogenation (e.g., Pd/C) or metal/acid combinations (e.g., Fe/HCl).[1]The ease of reduction can be influenced by the electronic environment. Electron-donating groups can sometimes affect the reaction rate.The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid group.[1]
Nucleophilic Aromatic Substitution The precursor, 4-chloro-3-nitrobenzoic acid, undergoes nucleophilic aromatic substitution with methylamine (B109427) to yield the final product. The nitro group activates the ring towards nucleophilic attack.[1]Isomers derived from precursors with a leaving group ortho or para to the nitro group will be highly reactive towards nucleophilic substitution.The fluoro group is a better leaving group than the chloro group in these reactions.[1]

Experimental Protocols

General Procedure for the Synthesis of this compound

This synthesis is typically a two-step process starting from 4-chlorobenzoic acid.[7]

Step 1: Nitration of 4-chlorobenzoic acid to 4-chloro-3-nitrobenzoic acid

  • Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Pour the reaction mixture over ice to precipitate the product.

  • Filter, wash the solid with cold water until neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.

Step 2: Nucleophilic Aromatic Substitution to form this compound

  • Reflux a mixture of 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with an appropriate acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.

General Procedure for Fischer Esterification
  • Dissolve the methylamino-nitrobenzoic acid isomer in an excess of the desired alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the excess alcohol by distillation.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by recrystallization or column chromatography.

General Procedure for Reduction of the Nitro Group
  • Dissolve the methylamino-nitrobenzoic acid isomer in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding amino-benzoic acid derivative.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the comparison of these isomers.

Synthesis_Workflow Start 4-Chlorobenzoic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 4-Chloro-3-nitrobenzoic Acid Nitration->Intermediate NAS Nucleophilic Aromatic Substitution (CH3NH2) Intermediate->NAS Product This compound NAS->Product

Caption: Synthetic workflow for this compound.

Reactivity_Factors Reactivity Overall Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Acidity Acidity (pKa) Electronic->Acidity Esterification Esterification Rate Electronic->Esterification Amidation Amidation Rate Electronic->Amidation Nitro_Reduction Nitro Reduction Rate Electronic->Nitro_Reduction Steric->Esterification Steric->Amidation

Caption: Factors influencing the reactivity of methylamino-nitrobenzoic acid isomers.

Isomer_Comparison_Logic Isomers Isomer A Isomer B Isomer C Reactions Esterification Amidation Nitro Reduction Isomers->Reactions Data Quantitative Data pKa Rate Constants Yields Reactions->Data Comparison Comparative Reactivity Analysis Data->Comparison

Caption: Logical framework for comparing the reactivity of the isomers.

Conclusion

The reactivity of this compound and its isomers is a complex function of the electronic and steric effects imparted by the substituent groups. While the general trends in reactivity can be predicted based on fundamental principles of organic chemistry, a comprehensive understanding requires direct comparative experimental data. This guide provides a foundational comparison based on available information and theoretical considerations. For researchers and drug development professionals, a thorough investigation of the specific isomer of interest through targeted experiments is recommended to optimize synthetic strategies and elucidate structure-activity relationships. The provided protocols and logical frameworks serve as a starting point for such investigations.

References

Assessing the Purity of Commercial 4-(Methylamino)-3-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Understanding Potential Impurities

The purity of commercial this compound is intrinsically linked to its synthetic route. The most common industrial synthesis involves the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid with methylamine.[1] Therefore, the primary impurities are likely to be unreacted starting materials and by-products from side reactions.

Key Potential Impurities:

  • 4-Chloro-3-nitrobenzoic acid: A common starting material in one of the main synthetic pathways.[1]

  • 4-Fluoro-3-nitrobenzoic acid: An alternative starting material for the synthesis.[1]

  • 3,4-Dinitrobenzoic acid: A potential starting material in an alternative synthesis route.[2]

  • Isomeric impurities: Positional isomers of the desired product that may form during the nitration of the precursor.

  • Residual solvents: Solvents used during the reaction and purification steps (e.g., ethanol, acetone).

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high accuracy, the identification of unknown impurities, or high throughput. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Separation based on differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance.The signal intensity of a nucleus is directly proportional to its molar concentration, allowing for quantification against a certified internal standard.Acid-base neutralization reaction between the carboxylic acid group of the analyte and a standardized basic solution.
Selectivity High; capable of separating the main component from structurally similar impurities.High; provides structural information that aids in the identification of impurities.Low; titrates the total acidity and is not specific to this compound.
Accuracy HighVery High; often considered a primary ratio method with low uncertainty.Moderate to High; dependent on the purity of the titrant and accurate endpoint determination.
Typical Purity Range Commercial products are often cited with >98.0% purity by HPLC.[3][4][5]Can provide highly accurate purity values, often with uncertainties less than 1%.Generally provides a measure of total acidic content.
Impurity Detection Excellent for detecting and quantifying minor impurities.Good for identifying and quantifying impurities if their signals do not overlap with the main component or the internal standard.Does not detect non-acidic impurities.
Reference Standard Requires a certified reference standard of this compound.Requires a certified internal standard, but not necessarily of the analyte itself.Requires a standardized titrant.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine quality control of this compound, offering excellent resolution and sensitivity for the detection of impurities. A common method involves a reverse-phase C18 column with UV detection.[1]

Instrumentation and Conditions (Adapted from a method for a similar compound[6]):

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the commercial this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standards. The percentage purity is calculated using the formula: Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the accurate determination of purity without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the 1H NMR spectrum with appropriate parameters to ensure complete relaxation of all relevant signals.

  • Data Processing: Integrate the signals of the analyte and the internal standard that are well-resolved and free from overlap.

  • Calculation: The purity of the sample is calculated using the following equation: Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis hplc_prep Sample & Standard Preparation hplc_run HPLC System Injection hplc_prep->hplc_run hplc_data Data Acquisition (Chromatogram) hplc_run->hplc_data hplc_calc Purity Calculation hplc_data->hplc_calc end Purity Report hplc_calc->end qnmr_prep Sample & Internal Std Preparation qnmr_run NMR Spectrometer Acquisition qnmr_prep->qnmr_run qnmr_data Data Processing (Integration) qnmr_run->qnmr_data qnmr_calc Purity Calculation qnmr_data->qnmr_calc qnmr_calc->end start Commercial Sample start->hplc_prep start->qnmr_prep

Caption: Workflow for Purity Assessment using HPLC and qNMR.

impurity_relationship cluster_synthesis Synthetic Route cluster_impurities Potential Impurities start_material 4-Halo-3-nitrobenzoic acid (e.g., Chloro or Fluoro) reaction Nucleophilic Aromatic Substitution start_material->reaction imp_start Unreacted Starting Material (4-Halo-3-nitrobenzoic acid) start_material->imp_start reagent Methylamine reagent->reaction product This compound (Desired Product) reaction->product imp_isomer Isomeric By-products reaction->imp_isomer imp_solvent Residual Solvents

Caption: Relationship between Synthesis and Potential Impurities.

Conclusion

The assessment of purity for commercial this compound is crucial for ensuring the quality and consistency of downstream processes in research and drug development. While titrimetry can provide a general measure of acidic content, HPLC and qNMR offer superior selectivity and accuracy for comprehensive purity profiling. HPLC is particularly well-suited for routine quality control and the detection of minor impurities, while qNMR provides a highly accurate, primary method for purity determination. By understanding the potential impurities arising from the synthetic route and employing the appropriate analytical techniques, researchers can confidently ascertain the quality of their starting materials.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for ensuring the purity, safety, and efficacy of drug substances.[1][2] Developing a robust, stability-indicating HPLC method to separate and quantify process-related and degradation impurities is a critical requirement mandated by regulatory bodies like the ICH and FDA.[3][4][5][6]

This guide provides an objective comparison of two common reversed-phase HPLC column chemistries—C18 and Phenyl-Hexyl—for the analysis of related impurities. It includes detailed experimental protocols, comparative data, and workflow diagrams to assist in selecting the optimal stationary phase and developing a fully validated method.

Comparison of HPLC Column Chemistries: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool to influence selectivity in an HPLC separation.[7][8] While C18 (Octadecyl-silane) columns are the most widely used due to their hydrophobicity and retention of nonpolar compounds, Phenyl-Hexyl columns offer an alternative selectivity that can be highly advantageous, especially for aromatic compounds.[7][9][10]

Key Differences in Selectivity:

  • C18 Columns: The stationary phase consists of a C18 alkyl chain.[9] Retention is primarily based on hydrophobic (nonpolar) interactions. It is highly effective for a wide range of compounds.

  • Phenyl-Hexyl Columns: This stationary phase has a phenyl ring connected by a hexyl alkyl chain.[7][9] It provides a mixed-mode interaction mechanism. Besides hydrophobic interactions from the alkyl chain, it can also engage in π-π interactions with aromatic or unsaturated analytes, leading to unique selectivity.[9][11]

Comparative Performance Data:

The following table summarizes the comparative performance of C18 and Phenyl-Hexyl columns for the separation of an Active Pharmaceutical Ingredient (API) from its closely related aromatic impurity.

Parameter Method A: C18 Column Method B: Phenyl-Hexyl Column Commentary
Column Type C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µmBoth columns have identical dimensions and particle size.
Resolution (Rs) between API and Impurity 1.82.5The Phenyl-Hexyl column shows superior resolution due to π-π interactions with the aromatic impurity.[7][12]
Tailing Factor (Asymmetry) 1.31.1The Phenyl-Hexyl column provides better peak shape for the basic API.
Retention Time of API (min) 9.68.5The C18 column shows slightly more retention for the primary compound.[9]
Limit of Quantitation (LOQ) 0.05%0.03%Enhanced peak shape and resolution on the Phenyl-Hexyl column lead to a lower LOQ.
Precision (%RSD, n=6) 1.2%0.9%Both methods demonstrate good precision, well within the typical acceptance criterion of ≤ 2.0%.[13][14]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods show excellent accuracy, typically within a 98.0% to 102.0% range.[15]

Experimental Protocols

Here are the detailed methodologies for the development and validation of the selected HPLC method (Method B).

Chromatographic Conditions (Method B)
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent system with a UV/PDA detector.

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 20% B

    • 32-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[4][16]

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[15][16][17][18]

  • Specificity: Forced degradation studies were performed on the API. Samples were stressed under acidic, basic, oxidative (H2O2), thermal, and photolytic conditions to demonstrate that degradation peaks do not interfere with the quantification of the API and its known impurities.[4][17]

  • Linearity: Linearity was assessed by preparing solutions of the impurity standard at five concentration levels, from the LOQ to 150% of the specification limit. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: Accuracy was determined by spiking the drug product placebo with the impurity standard at three concentration levels (50%, 100%, and 150% of the specification limit) in triplicate. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Method Precision): Six separate samples of the API spiked with the impurity at the 100% level were analyzed. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio method, typically 3:1 for LOD and 10:1 for LOQ.[18]

  • Robustness: The method's reliability was tested by introducing small, deliberate variations in chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Visualization of Workflows and Logic

Visual diagrams help clarify complex processes and relationships within method development and validation.

HPLC_Method_Development_Workflow HPLC Method Development & Validation Workflow start Define Analytical Target Profile (ATP) screen Screen Columns & Mobile Phases (e.g., C18, Phenyl-Hexyl, pH) start->screen optimize Optimize Method Parameters (Gradient, Temp, Flow Rate) screen->optimize Select best conditions forced_deg Perform Forced Degradation (Specificity Check) optimize->forced_deg forced_deg->optimize Interference found pre_validate Pre-Validation Check (System Suitability) forced_deg->pre_validate Peak Purity > 99%? pre_validate->optimize SST Fails validate Full Method Validation (ICH Q2(R1) Parameters) pre_validate->validate SST Passes? transfer Method Transfer & Routine Use validate->transfer end Validated Method transfer->end

A typical workflow for HPLC method development and validation.

Validation_Parameters_Relationship Relationship of ICH Validation Parameters validated_method A Robust & Validated Impurity Method specificity Specificity (No Interference) specificity->validated_method linearity Linearity (Correlation) linearity->validated_method range Range (Upper & Lower Levels) linearity->range Defines accuracy Accuracy (% Recovery) accuracy->validated_method accuracy->range precision Precision (% RSD) precision->validated_method precision->range quant_limit LOQ / LOD (Sensitivity) quant_limit->validated_method quant_limit->range Sets lower bound robustness Robustness (Reliability) robustness->validated_method

References

A Comparative Guide to Catalysts for Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where carbon-nitrogen bonds are ubiquitous in bioactive molecules. The efficiency and selectivity of amination reactions are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for key amination reactions, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalytic Performance: A Quantitative Comparison

The following tables summarize the performance of different catalysts for three major classes of amination reactions: Buchwald-Hartwig C-N cross-coupling, Ullmann C-N coupling, and reductive amination. The data is compiled from various studies to provide a comparative overview.

Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of phosphine (B1218219) ligand is crucial for the catalyst's performance. Below is a comparison of different palladium catalyst systems for the amination of aryl chlorides.

Catalyst System (Precursor + Ligand)Aryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃ + P(t-Bu)₃4-chlorotolueneN-methylanilineNaOt-BuToluene (B28343)100195[1]
Pd(OAc)₂ + X-Phos4-chlorotolueneN-methylanilineKOt-BuTolueneRT1>99[2]
(BINAP)Ni(η²-NC-Ph)4-chlorotoluenen-hexylamineNaOt-BuTolueneRT2>98[3]
Ni(COD)₂ + DPPF4-chlorotolueneN-methylanilineNaOt-BuToluene1002280[4]
Ni(COD)₂ + 1,10-Phenanthroline2-chloro-p-xylenePyrrolidineNaOt-BuPyridine1002484[4]

Note: Direct comparison between different studies should be made with caution due to potential variations in experimental setups.

Ullmann Amination of Aryl Iodides

The Ullmann reaction is a copper-catalyzed C-N cross-coupling reaction. Modern protocols often utilize ligands to improve reaction efficiency and mildness.

Catalyst System (Precursor + Ligand)Aryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
CuI + L-prolineIodobenzenePiperidineK₂CO₃DMSO602495[5]
CuI (no ligand)IodobenzeneMorpholineK₂CO₃DES801292[5]
CuI + JohnphosIodobenzeneEnamineKHCO₃DMSO1302488[6]

DES = Deep Eutectic Solvent

Reductive Amination of Ketones

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. This section compares biocatalysts and organocatalysts for this transformation.

Biocatalytic Reductive Amination

Biocatalyst (Amine Dehydrogenase)Ketone SubstrateConversion (%)Enantiomeric Excess (ee, %)Time (h)Ref.
Ch1-AmDHAcetophenone>99>99 (R)24[7]
Bb-PhAmDHAcetophenone>99>99 (R)48[7]
Ms-AmDH2-Hexanone>99>99 (R)24[7]
Ch1-AmDHCyclopentanone85N/A72[7]

Organocatalytic Asymmetric Reductive Amination

OrganocatalystKetone SubstrateAmineYield (%)Enantiomeric Excess (ee, %)Ref.
Chiral Phosphoric Acid (TRIP)2-Naphthaldehyde (racemic)p-Anisidine9596[3]
Chiral Phosphoric AcidCyclohexanoneAniline9892[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides[4]

An oven-dried, resealable Schlenk tube is charged with Ni(COD)₂ (2 mol%), the appropriate ligand (e.g., DPPF, 4 mol%), and sodium tert-butoxide (1.4 mmol) inside a nitrogen-filled glovebox. Toluene (1 mL) is added, followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol). Additional toluene (3 mL) is used to bring the final concentration to approximately 0.2 M. The tube is sealed and heated in an oil bath at 100 °C with stirring. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

General Procedure for Copper-Catalyzed Ullmann Amination[5]

To a screw-capped vial is added CuI (5 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.). The aryl iodide (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by DMSO as the solvent. The vial is sealed and the mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

General Procedure for Biocatalytic Reductive Amination[7]

In a typical experiment, a reaction buffer (e.g., 1 M ammonium (B1175870) formate (B1220265), pH 8.5) is prepared. To a vial containing the ketone substrate (50 mM final concentration), the amine dehydrogenase (AmDH) and a cofactor regeneration system (e.g., formate dehydrogenase, Cb-FDH, and NAD⁺) are added. The reaction is initiated by adding the buffer solution. The vial is sealed and shaken at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by HPLC or GC. Upon completion, the enzyme is removed by centrifugation or filtration, and the product is extracted from the aqueous phase using an appropriate organic solvent. The organic extracts are combined, dried, and concentrated to yield the amine product.

Visualizing Catalytic Processes

Diagrams created using Graphviz (DOT language) illustrate key conceptual workflows in catalytic amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_halide Ar-Pd(II)L(X) OxAdd->PdII_halide Ligand_Exch Ligand Exchange PdII_halide->Ligand_Exch + HNR'R'' - HX PdII_amide Ar-Pd(II)L(NR'R'') Ligand_Exch->PdII_amide RedElim Reductive Elimination PdII_amide->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Reductive_Amination_Workflow Start Ketone/Aldehyde + Amine Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Reduction Reduction Step Imine_Formation->Reduction Product Amine Product Reduction->Product Catalyst Catalyst (Metal, Organo, or Bio) Catalyst->Imine_Formation Hydride_Source Hydride Source (e.g., H₂, Silane, Hantzsch Ester) Hydride_Source->Reduction

Caption: General workflow for a reductive amination reaction.

References

A Researcher's Guide to Quantitative Reaction Analysis: HPLC vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of reaction conversion is paramount to optimizing chemical syntheses and ensuring product quality. High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for this purpose, offering robust separation and quantification of reactants, intermediates, and products. This guide provides an objective comparison of HPLC with other common analytical methods for quantitative reaction analysis, supported by experimental data and detailed protocols.

The Central Role of HPLC in Reaction Monitoring

HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure.[1] Its versatility and precision make it a preferred method for monitoring the progress of chemical reactions.[2] By injecting aliquots of a reaction mixture at various time points, researchers can track the depletion of starting materials and the formation of products, thereby calculating the reaction conversion.

The quantitative power of HPLC lies in the direct relationship between the area of a chromatographic peak and the concentration of the corresponding analyte.[1][3] To ensure the accuracy of these measurements, proper method validation is crucial, encompassing parameters such as linearity, accuracy, precision, and specificity.[4][5][6][7]

Comparative Analysis: HPLC and Its Alternatives

While HPLC is a workhorse in many laboratories, other techniques offer unique advantages for specific applications. The choice of analytical method depends on factors such as the chemical nature of the analytes, the complexity of the reaction mixture, and the required speed of analysis.

Chromatographic Techniques: A Head-to-Head Comparison
FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)UPLC (Ultra-Performance Liquid Chromatography)SFC (Supercritical Fluid Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]A high-pressure version of HPLC using smaller particles, enabling faster and more efficient separations.[9]Uses a supercritical fluid (e.g., CO2) as the mobile phase, offering properties of both gases and liquids.[10][11]
Analyte Applicability Wide range of non-volatile and thermally stable compounds.[8]Volatile and thermally stable compounds.[8]Similar to HPLC but with higher resolution for complex mixtures.[9]Chiral compounds and non-polar to moderately polar analytes; can be faster than HPLC.[10][12]
Speed Moderate, with typical run times of several minutes.[13]Generally faster than HPLC for suitable analytes.[13]Significantly faster than conventional HPLC, with run times often under 2 minutes.[9]Can be faster than HPLC due to the low viscosity of the mobile phase.[12]
Resolution Good to excellent.High for volatile compounds.Superior to HPLC.[9]High, particularly for chiral separations.[12]
Solvent Consumption Moderate to high.Minimal (carrier gas).Lower than conventional HPLC.Significantly lower than HPLC, often using environmentally benign CO2.[11]
Strengths Versatility, robustness, well-established methods.[6]High speed and resolution for volatile compounds.[13]Increased speed, resolution, and sensitivity.[9]Fast separations, reduced organic solvent use, ideal for chiral compounds.[10][11]
Limitations Not suitable for volatile or thermally labile compounds without derivatization.Limited to volatile and thermally stable analytes.Higher backpressure requires specialized instrumentation.Not ideal for highly polar solutes.[11]
Spectroscopic Techniques: An Orthogonal Approach
FeatureUV-Vis SpectroscopyNMR Spectroscopy
Principle Measures the absorption of ultraviolet or visible light by molecules, which is proportional to concentration (Beer-Lambert Law).[14][15]Exploits the magnetic properties of atomic nuclei to provide structural information and quantitative data based on signal integration.[14][16]
Analyte Applicability Compounds with chromophores (light-absorbing groups).[17]Any molecule containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P).
Speed Very fast, allowing for real-time monitoring.[14]Slower than UV-Vis, with acquisition times ranging from seconds to minutes per spectrum.[16]
Resolution Low; overlapping spectra can be a challenge in complex mixtures.High; provides detailed structural information, allowing for the resolution of individual components.[14]
Quantification Straightforward for simple systems with distinct absorption bands.[15]Inherently quantitative; the integral of a peak is directly proportional to the number of nuclei, often without the need for calibration curves.[18]
Strengths High speed, non-destructive, and suitable for online monitoring.[14]Provides rich structural information, is inherently quantitative, and can be used for a wide range of compounds.[14][17]
Limitations Limited to chromophoric compounds; spectral overlap can complicate analysis in complex mixtures.Lower sensitivity compared to other techniques, more expensive instrumentation, and can be slower for kinetic studies.[16]

Experimental Protocols

Quantitative Analysis by HPLC

A general protocol for quantitative analysis of reaction conversion using HPLC involves the following steps:

  • Method Development: Develop an HPLC method capable of separating the starting material(s), product(s), and any significant intermediates or impurities. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[19]

  • Calibration: Prepare a series of standard solutions of the analyte of interest at known concentrations. Inject these standards into the HPLC system and record the peak areas.

  • Calibration Curve Construction: Plot the peak area versus the concentration of the standards to generate a calibration curve. The linearity of this curve should be established (R² > 0.99).

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with a suitable solvent to a concentration that falls within the linear range of the calibration curve. An internal standard can be added at this stage for improved precision.[20]

  • Sample Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the starting material and product based on their retention times. Determine the peak areas for these components.

  • Calculation of Conversion: Using the calibration curve, convert the peak areas of the starting material and product into concentrations. The reaction conversion can then be calculated using the following formula:

    Conversion (%) = ([Initial Concentration of Starting Material] - [Concentration of Starting Material at time t]) / [Initial Concentration of Starting Material] x 100

    Alternatively, if the response factors of the reactant and product are known or assumed to be similar, a simplified calculation can be performed using peak areas.

Quantitative Analysis by NMR Spectroscopy
  • Sample Preparation: Withdraw an aliquot from the reaction mixture at a specific time point. Add a known amount of an internal standard to a specific volume of the reaction mixture in an NMR tube. The internal standard should be a compound that does not react with the components of the mixture and has a resonance signal that does not overlap with the signals of the analytes.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of all signals, ensuring accurate integration.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate the signals corresponding to the starting material, the product, and the internal standard.

  • Calculation of Conversion: The concentration of each component can be determined relative to the internal standard. The reaction conversion is then calculated based on the change in the concentration of the starting material.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Reaction Conversion Analysis cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Measurement cluster_data Data Processing & Calculation Reaction Reaction in Progress Sampling Aliquot Withdrawal at Time (t) Reaction->Sampling Quenching Reaction Quenching (if necessary) Sampling->Quenching Dilution Dilution & Internal Standard Addition Quenching->Dilution HPLC HPLC Analysis Dilution->HPLC NMR NMR Analysis Dilution->NMR UVVis UV-Vis Analysis Dilution->UVVis Peak_Integration Peak Integration / Absorbance Measurement HPLC->Peak_Integration NMR->Peak_Integration UVVis->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration for HPLC/UV-Vis Calculation Conversion Calculation Peak_Integration->Calculation Calibration->Calculation

A generalized workflow for determining reaction conversion.

G Comparison of Analytical Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC Versatility High Versatility HPLC->Versatility GC GC Speed High Speed GC->Speed Volatile Volatile Analytes GC->Volatile UPLC UPLC UPLC->Speed SFC SFC SFC->Speed Chiral Chiral Separation SFC->Chiral NMR NMR Structural_Info Structural Information NMR->Structural_Info Quantitative Inherently Quantitative NMR->Quantitative UVVis UV-Vis UVVis->Speed

Key strengths of different analytical techniques.

Conclusion

The quantitative analysis of reaction conversion is a critical aspect of chemical research and development. While HPLC stands out as a versatile and reliable technique, a comprehensive understanding of the available analytical toolkit allows researchers to select the most appropriate method for their specific needs. For complex mixtures requiring high resolution and speed, UPLC is an excellent choice.[9] GC remains the go-to for volatile compounds, while SFC offers a green and efficient alternative, especially for chiral separations.[8][10] Spectroscopic methods like NMR and UV-Vis provide rapid and, in the case of NMR, structurally informative data that can complement chromatographic analyses.[14][21] By leveraging the strengths of each technique, researchers can gain deeper insights into their chemical reactions, leading to more efficient process optimization and the development of robust synthetic methodologies.

References

Safety Operating Guide

Proper Disposal of 4-(Methylamino)-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Methylamino)-3-nitrobenzoic acid, ensuring the safety of personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. Do not let the product enter drains.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Step 1: Collection and Storage

  • Collect waste this compound in a suitable, properly labeled, and securely sealed container.

  • Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Step 2: Contacting a Licensed Waste Disposal Service

  • Engage a certified hazardous waste disposal company for the collection and subsequent treatment of the chemical waste.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 3: Professional Disposal

  • The recommended method of professional disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.

Regulatory and Quantitative Data

ParameterValue/InformationSource/Comment
RCRA Waste Code Not explicitly listed. May be classified as a D001 (ignitable) or D003 (reactive) hazardous waste based on its characteristics. A formal hazardous waste determination should be conducted.[3][4]
CERCLA Reportable Quantity (RQ) Not explicitly listed. Releases of substances without a specific RQ may still be subject to reporting requirements under certain circumstances.[5][6][7]
Recommended Incineration Temperature General recommendation for hazardous waste is a minimum of 850°C for at least 2 seconds.
LD50 (Oral, Rat) > 2000 mg/kg bw[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste 4-(Methylamino)-3- nitrobenzoic Acid Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Sealed Container ppe->collect contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company collect->contact_ehs spill->collect No cleanup Follow Spill Cleanup Protocol (Avoid Dust, Use Appropriate Absorbent) spill->cleanup Yes cleanup->collect incineration Professional Disposal: Incineration with Afterburner and Scrubber contact_ehs->incineration documentation Maintain Disposal Records incineration->documentation

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Personal protective equipment for handling 4-(Methylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Methylamino)-3-nitrobenzoic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential hazards when working with this compound. The following table summarizes the recommended PPE.

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
Skin Chemical-resistant GlovesHandle with chemical-impermeable gloves.[1][4] Gloves must be inspected prior to use.[2][5] Follow proper glove removal technique to avoid skin contact.[5]
Protective ClothingWear fire/flame resistant and impervious clothing.[1][2][3] A lab coat should be worn to prevent skin contamination.
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

Engineering Controls and Preparation
  • Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][5]

Handling Procedures
  • Personal Protective Equipment: Before handling, don all recommended PPE as detailed in the table above.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust, mist, gas, or vapors.[1][4]

  • Ignition Sources: Keep away from all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Hand Hygiene: Wash hands thoroughly after handling and before any breaks.[1][2][5]

Accidental Release Measures
  • Evacuate: Evacuate personnel to a safe area.[1][5]

  • Ventilate: Ensure adequate ventilation.[1][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Collect the spilled material and arrange for disposal.[1] Keep the chemical in suitable, closed containers for disposal.[1][5]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container.

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that have come into contact with the chemical should be placed in a designated solid waste container.

  • Avoid Environmental Release: Discharge into the environment must be avoided.[1]

Disposal Procedure
  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Assess Hazards & Review SDS prep2 Ensure Engineering Controls (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Handle Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 clean2 Clean Work Area clean1->clean2 disp1 Store Waste in Labeled Container clean1->disp1 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 disp2 Arrange for Professional Disposal disp1->disp2

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.